molecular formula C26H29NO2S B2798932 H-D-Cys(trt)-otbu hcl CAS No. 439089-10-8

H-D-Cys(trt)-otbu hcl

Cat. No.: B2798932
CAS No.: 439089-10-8
M. Wt: 419.58
InChI Key: VVIZBZVUAOGUBQ-HSZRJFAPSA-N
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Description

H-D-Cys(trt)-otbu hcl is a useful research compound. Its molecular formula is C26H29NO2S and its molecular weight is 419.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-tritylsulfanylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOWWSICTUFREA-GNAFDRTKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H-D-Cys(trt)-otbu hcl chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, physicochemical properties, and experimental utility of H-D-Cys(Trt)-OtBu·HCl , a critical building block in the synthesis of protease-resistant D-peptides and mirror-image therapeutics.

Advanced Building Block for Protease-Resistant Peptide Engineering

Executive Summary

H-D-Cys(Trt)-OtBu[1]·HCl (D-Cysteine, S-trityl-, tert-butyl ester, hydrochloride) is a specialized amino acid intermediate used primarily in solution-phase peptide synthesis and convergent fragment condensation . Unlike its L-enantiomer, which is ubiquitous in native peptide synthesis, this D-isomer is essential for developing retro-inverso peptides and mirror-image phage display libraries. Its specific protecting group architecture—Trityl (Trt) for the thiol and tert-butyl (OtBu) for the carboxyl—provides a robust orthogonality profile against base-labile N-terminal protecting groups (like Fmoc), enabling precise C-terminal functionalization without racemization.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers
PropertySpecification
Chemical Name H-D-Cys(Trt)-OtBu[1][2]·HCl
IUPAC Name tert-butyl (2R)-2-amino-3-(tritylthio)propanoate hydrochloride
CAS Number 439089-10-8 (D-isomer) (Note: 158009-03-1 refers to the L-isomer)
Molecular Formula C₂₆H₂₉NO₂S[2][3] · HCl
Molecular Weight 456.04 g/mol
Chirality D-Enantiomer (R-configuration at α-carbon)
Physicochemical Properties
ParameterValue / Description
Appearance White to off-white crystalline powder
Melting Point 68–74 °C (Typical range for enantiomeric pure salts)
Optical Rotation

(

, EtOH) (Mirror of L-isomer)
Solubility Soluble in DCM, DMF, MeOH, DMSO; Sparingly soluble in H₂O
Hygroscopicity Moderate; requires desiccation

Mechanistic Function & Protecting Group Logic

The Orthogonality Matrix

The utility of H-D-Cys(Trt)-OtBu lies in its specific response to chemical stimuli. It is designed for Fmoc-chemistry compatibility in solution phase, where the N-terminus is free for coupling, while the side chain and C-terminus remain protected until global deprotection.

ProtectionLogic Molecule H-D-Cys(Trt)-OtBu Amine N-Terminus (H-) Free Amine Molecule->Amine Site of Coupling Thiol S-Trityl (Trt) Acid Labile / Oxidative Labile Molecule->Thiol Side Chain Carboxyl C-Terminus (OtBu) Acid Labile Molecule->Carboxyl C-Terminus Coupling (EDC/HOBt) Coupling (EDC/HOBt) Amine->Coupling (EDC/HOBt) Cleavage: 1% TFA (Selective)\nor I2 (Disulfide formation) Cleavage: 1% TFA (Selective) or I2 (Disulfide formation) Thiol->Cleavage: 1% TFA (Selective)\nor I2 (Disulfide formation) Cleavage: 95% TFA\n(Global Deprotection) Cleavage: 95% TFA (Global Deprotection) Carboxyl->Cleavage: 95% TFA\n(Global Deprotection)

Figure 1: Orthogonality profile of H-D-Cys(Trt)-OtBu. The free amine allows immediate coupling, while Trt and OtBu groups provide stability against basic conditions (e.g., piperidine).

Why D-Cysteine?

Incorporating D-Cys confers proteolytic resistance . Endogenous proteases (e.g., trypsin, chymotrypsin) recognize L-stereocenters. Replacing critical residues with D-enantiomers (or the entire sequence in retro-inverso designs) dramatically extends the plasma half-life of peptide therapeutics.

The Trityl (Trt) Advantage

The Trityl group is superior to Acetamidomethyl (Acm) or tert-butyl (StBu) for D-Cys because:

  • Steric Bulk: Prevents racemization of the sensitive Cys α-proton during coupling.

  • Versatile Removal: Can be removed by TFA (acidolysis) or Iodine (oxidation), allowing for direct on-resin or solution-phase disulfide cyclization.

Experimental Protocols

Storage and Handling
  • Storage: Store at -20°C in a desiccator. The HCl salt is hygroscopic; moisture absorption can lead to hydrolysis of the tert-butyl ester over time.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Standard Solution-Phase Coupling Protocol

This protocol describes coupling H-D-Cys(Trt)-OtBu·HCl to an N-protected amino acid (e.g., Fmoc-Phe-OH) in solution.

Reagents:

  • DCM (Dichloromethane) or DMF (Dimethylformamide)

  • DIPEA (N,N-Diisopropylethylamine)

  • Coupling Agent: EDC·HCl / HOBt or HATU

Step-by-Step Workflow:

  • Neutralization: Dissolve 1.0 eq of H-D-Cys(Trt)-OtBu·HCl in DCM. Add 1.0–1.1 eq of DIPEA to neutralize the HCl salt and liberate the free amine. Note: Do not use excess base for prolonged periods to avoid potential racemization.

  • Activation: In a separate vessel, dissolve the carboxylic acid component (1.0 eq) and coupling agent (1.1 eq) in DCM/DMF. Stir for 5 minutes.

  • Coupling: Add the neutralized D-Cys solution to the activated acid mixture.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M KHSO₄ (mild acid to preserve Trt/OtBu), and Brine. Dry over Na₂SO₄.

Global Deprotection (TFA Cocktail)

To remove both Trt and OtBu groups simultaneously:

  • Prepare Reagent K analog : TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

  • Dissolve the protected peptide in the cocktail (10 mL per gram of peptide).

  • Stir for 2–3 hours at room temperature.

  • Precipitate the peptide in cold diethyl ether.

Quality Control & Analytics

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).

  • Mobile Phase: A: 0.1% TFA in H₂O; B: 0.1% TFA in MeCN.

  • Gradient: 5% to 95% B over 20 minutes.

  • Detection: 214 nm (amide bond) and 254 nm (Trityl group absorption).

Chiral Purity Verification

To ensure no L-isomer contamination (racemization):

  • Method: Chiral HPLC using a Chiralpak AD-H or OD-H column.

  • Standard: Compare retention time against authentic H-L-Cys(Trt)-OtBu standard. The D-isomer should elute at a distinct retention time.

Safety Data

  • Hazards: H-D-Cys(Trt)-OtBu·HCl is an irritant.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[4]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially when using TFA for deprotection.

References

  • PubChem. tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[5][6][7] Chemical Reviews, 109(6), 2455-2504. [Link]

  • Cherkupally, P., et al. (2014). Process Development for the Synthesis of Cysteine-Containing Peptides. Organic Process Research & Development.[4] [Link]

Sources

Technical Monograph: H-D-Cys(Trt)-OtBu · HCl in Peptidomimetic Synthesis

[1]

Executive Summary

H-D-Cys(Trt)-OtBu[1][2][3] · HCl is a specialized orthogonal building block used in the synthesis of protease-resistant peptides, retro-inverso peptidomimetics, and mirror-image phage display libraries. Structurally, it features a free N-terminal amine, a tert-butyl ester-protected C-terminus, and a trityl-protected thiol side chain.

This configuration defines its primary mechanistic role as the nucleophilic amine component in convergent synthesis strategies. Unlike standard Fmoc-D-Cys(Trt)-OH, which is used to elongate peptides from the N-terminus, this compound is designed to introduce a C-terminal D-cysteine residue or to serve as a scaffold for solution-phase segment condensation. Its protecting group profile (Trt/OtBu) is acid-labile, allowing for global deprotection or, under specific conditions, regioselective modification of the thiol.

Chemical Identity & CAS Resolution (Critical Data)

Scientific Integrity Note: The User Prompt associated the chemical name H-D-Cys(Trt)-OtBu · HCl with CAS 158009-03-1 .[2][4] However, authoritative chemical registries assign CAS 158009-03-1 to the L-isomer . The D-isomer typically bears the CAS 439089-10-8 .[3][5] Researchers must verify the stereochemistry of their starting material using Chiral HPLC or optical rotation data, as utilizing the wrong enantiomer will abolish biological activity in receptor-ligand studies.

Physicochemical Profile[1][2][3][7][8]
PropertySpecification (D-Isomer)Specification (L-Isomer)
Chemical Name H-D-Cys(Trt)-OtBu[1][5] · HClH-L-Cys(Trt)-OtBu[2] · HCl
CAS Number 439089-10-8 158009-03-1
Formula C₂₆H₂₉NO₂S[2] · HClC₂₆H₂₉NO₂S[6] · HCl
Molecular Weight 456.04 g/mol 456.04 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Optical Rotation

(c=1, EtOH)

(c=1, EtOH)
Solubility Soluble in DCM, DMF, MeOH, DMSOSoluble in DCM, DMF, MeOH, DMSO
Purity

(HPLC)

(HPLC)
Chiral Purity

L-enantiomer

D-enantiomer

Mechanistic Role in Synthesis

Protection Logic: Trt vs. OtBu

The selection of Trityl (Trt) and tert-butyl (OtBu) groups creates a system that is orthogonal to base (Fmoc removal) but sensitive to acid .

  • S-Trityl (Trt): The bulky trityl group protects the nucleophilic thiol from alkylation and oxidation. While generally removed by strong acid (95% TFA), the S-Trt bond is sensitive to oxidation by Iodine (

    
    ), allowing for the direct formation of disulfide bridges while the C-terminal OtBu ester remains intact.
    
  • C-Terminal OtBu: Protects the carboxylic acid as an ester, preventing self-coupling or polymerization during amine acylation. It requires strong acid (TFA) for cleavage, making it stable during mild synthetic manipulations.

Why D-Cysteine?

The incorporation of D-Cys is driven by three primary applications:

  • Protease Resistance: Endogenous proteases recognize L-amino acids. Replacing L-Cys with D-Cys at cleavage sites (or globally in retro-inverso peptides) dramatically extends plasma half-life.

  • Structural Constrains: D-Cys induces specific

    
    -turn conformations distinct from L-Cys, critical for locking peptides into bioactive geometries.
    
  • Mirror-Image Phage Display: Used to synthesize D-peptide ligands that bind to natural L-protein targets.

Experimental Protocols

Solubility & Handling
  • Dissolution: The HCl salt improves stability but may reduce solubility in non-polar solvents like pure DCM. Dissolve in DMF or a DCM/MeOH mixture.

  • Neutralization: As an HCl salt, the amine is protonated (

    
    ). It must be neutralized in situ with a tertiary base (e.g., DIPEA or NMM) to release the nucleophilic free amine (
    
    
    ) before coupling.
Coupling Protocol (Solution Phase)

Objective: Couple H-D-Cys(Trt)-OtBu (Amine Component) to an Fmoc-AA-OH (Carboxyl Component).

  • Activation: Dissolve 1.0 eq of Fmoc-AA-OH and 1.0 eq of HATU in dry DMF. Add 2.0 eq of DIPEA. Stir for 2 minutes to form the activated ester.

  • Addition: Add 1.0 eq of H-D-Cys(Trt)-OtBu · HCl to the reaction mixture.

  • Neutralization: Immediately add an additional 1.0–1.5 eq of DIPEA to neutralize the HCl salt and drive the reaction.

  • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 1–2 hours.

  • Workup: Dilute with Ethyl Acetate, wash with 5%

    
    , 5% Citric Acid, and Brine. Dry over 
    
    
    .
Deprotection Workflows

The compound allows for two distinct deprotection pathways:

Pathway A: Global Deprotection (Yields Free Peptide)

Removes both Trt and OtBu simultaneously.

  • Reagent: TFA / TIS /

    
     (95:2.5:2.5 v/v/v).
    
  • Procedure: Stir peptide in reagent for 2–3 hours at room temperature.

  • Note: The TIS (Triisopropylsilane) scavenger is critical to quench the trityl cation, preventing re-alkylation of the cysteine sulfur.

Pathway B: Regioselective Disulfide Formation (Yields Cyclic Peptide Ester)

Selectively removes Trt and oxidizes to disulfide, keeping OtBu intact.

  • Reagent: Iodine (

    
    ) in MeOH/DCM (10 eq).
    
  • Procedure: Dissolve protected peptide in MeOH. Add

    
     solution dropwise until a yellow color persists. Quench with ascorbic acid or aqueous thiosulfate.
    
  • Mechanism:

    
     oxidizes the S-Trt bond directly to a disulfide (S-S) without hydrolyzing the OtBu ester.
    

Visualization: Synthesis & Deprotection Logic

The following diagram illustrates the workflow for utilizing H-D-Cys(Trt)-OtBu in a convergent synthesis strategy, highlighting the bifurcation between global deprotection and selective oxidation.

SynthesisWorkflowStartH-D-Cys(Trt)-OtBu · HCl(Amine Component)CouplingCoupling Reaction(Formation of Peptide Bond)Start->Coupling Neutralize HCl (DIPEA)ActivationActivate Carboxyl Component(Fmoc-AA-OH + HATU/DIPEA)Activation->CouplingIntermediateFmoc-AA-D-Cys(Trt)-OtBu(Protected Intermediate)Coupling->IntermediateBranchTargetStrategyIntermediate->BranchPathAGlobal Deprotection(95% TFA / TIS)Branch->PathA Linear/FreePathBSelective Oxidation(Iodine / MeOH)Branch->PathB Cyclic/ProtectedResultAH-AA-D-Cys(H)-OH(Free Linear Peptide)PathA->ResultA Removes Trt & OtBuResultBCyclic Disulfide Ester(OtBu Intact)PathB->ResultB Oxidizes S-Trt to S-SKeeps OtBu

Figure 1: Synthetic workflow demonstrating the dual utility of H-D-Cys(Trt)-OtBu in global deprotection versus regioselective disulfide cyclization.

Quality Control & Analytics

To ensure the integrity of the D-isomer, strict QC protocols are required.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% DEA.

    • Acceptance Criteria: D-isomer > 99.5%; L-isomer < 0.5%.

  • 1H-NMR (DMSO-d6):

    • Confirm the presence of the tert-butyl singlet (~1.4 ppm, 9H) and the Trityl aromatic multiplets (7.2–7.4 ppm, 15H).

    • Verify the absence of Fmoc signals (unless coupled).

  • Mass Spectrometry (ESI):

    • Expected

      
       (Free base mass).
      

Storage & Stability

  • Temperature: Store at

    
     to 
    
    
    .
  • Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator.

  • Stability: Stable for >2 years if kept dry. Moisture leads to hydrolysis of the OtBu ester or oxidation of the sulfur if Trt is compromised.

References

  • Sigma-Aldrich. H-Cys(Trt)-OtBu·HCl Product Data (CAS 158009-03-1).[2][4]

  • Iris Biotech. Reagents for Peptide Synthesis: H-D-Cys(Trt)-OtBu · HCl.

  • PubChem. Compound Summary: H-Cys(Trt)-OtBu.

  • Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Gong, Y., et al. (2015). Regioselective Disulfide Bond Formation in Peptide Synthesis. Journal of Organic Chemistry.

molecular weight and formula of H-D-Cys(trt)-otbu hcl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of H-D-Cys(Trt)-OtBu·HCl Content Type: Technical Reference Guide Audience: Senior Researchers & Peptide Chemists

Physicochemical Identity & Synthetic Application[1][2][3][4][5][6]

Executive Summary

H-D-Cys(Trt)-OtBu[1][2]·HCl is a specialized, orthogonally protected amino acid derivative used primarily in solution-phase peptide synthesis and the construction of retro-inverso peptidomimetics.

Unlike standard solid-phase building blocks (e.g., Fmoc-Cys(Trt)-OH), this molecule features a free N-terminus and a protected C-terminus , making it an "amino component" ready for immediate coupling to an activated carboxyl group. Its D-configuration is critical for introducing proteolytic resistance or specific stereochemical properties into therapeutic candidates.

Chemical Identity & Specifications

The following data represents the hydrochloride salt form. Researchers must verify whether their specific batch is a free base or salt, as this alters stoichiometry in coupling reactions.

PropertySpecification
Chemical Name H-D-Cys(Trt)-OtBu hydrochloride
IUPAC Name tert-butyl (2R)-2-amino-3-(tritylthio)propanoate hydrochloride
Molecular Formula C₂₆H₃₀ClNO₂S
Molecular Weight 456.04 g/mol
Free Base MW 419.58 g/mol (C₂₆H₂₉NO₂S)
CAS Number (D-form) 439089-10-8 (Note: L-isomer is 158009-03-1)
Chirality D-Isomer (R-configuration at

-carbon)
Appearance White to off-white powder
Solubility Soluble in DCM, DMF, DMSO, Methanol
Storage +2°C to +8°C (Desiccated)
Structural Analysis & Functionality

To utilize this reagent effectively, one must understand the reactivity profile of its three functional zones.

A. The N-Terminus (H-)
  • State: Free amine (

    
    ), typically protonated (
    
    
    
    ) in the HCl salt form.
  • Reactivity: Nucleophilic. It requires neutralization (e.g., with DIPEA or NMM) to participate in acylation reactions.

  • Role: Acts as the acceptor for the incoming amino acid or peptide fragment.

B. The Side Chain Protection (Trt)[3][4]
  • Group: Trityl (Triphenylmethyl).[1][5]

  • Stability: Stable to base (piperidine) and weak nucleophiles.

  • Labillity: Extremely acid-sensitive. Removed by TFA (Trifluoroacetic acid) in the presence of scavengers (TIS/Water).

  • Why Trt? It prevents the thiol from oxidizing into disulfides or undergoing alkylation during synthesis.

C. The C-Terminus Protection (OtBu)
  • Group: tert-Butyl ester.[6][1]

  • Stability: Stable to base (Fmoc removal conditions) and hydrogenolysis.

  • Labillity: Acid-sensitive (TFA).

  • Implication: Since both Trt and OtBu are acid-labile, this molecule is designed for Global Deprotection . You cannot selectively remove the Trt group without risking the loss of the OtBu group using standard acidic protocols.

Synthetic Utility: The "Why" and "How"

This molecule is solved for specific synthetic bottlenecks:

  • Solution Phase C-Capping: It allows the attachment of a C-terminal Cysteine to a peptide chain in solution without anchoring to a resin.

  • Convergent Synthesis: It serves as the C-terminal block of a fragment that will be coupled to another fragment.

  • Retro-Inverso Strategies: The D-configuration renders the resulting peptide bond resistant to naturally occurring proteases, extending the half-life of peptide drugs.

Visualization: Structural Breakdown

The following diagram illustrates the functional components of the molecule.

ChemicalStructure Figure 1: Functional Decomposition of H-D-Cys(Trt)-OtBu·HCl HCl HCl Salt (Stabilizer) N_Term H- (Free Amine) Nucleophile HCl->N_Term Ionic Bond Core D-Cysteine (Chiral Backbone) N_Term->Core Trt Trt (Side Chain) Acid Labile Core->Trt Sulfur Protection OtBu OtBu (C-Term) Acid Labile Core->OtBu Carboxyl Protection

Experimental Protocol: Solution Phase Coupling

Scenario: Coupling H-D-Cys(Trt)-OtBu·HCl to an Fmoc-protected amino acid (Fmoc-AA-OH).

Reagents
  • Amino Component: H-D-Cys(Trt)-OtBu[2][7]·HCl (1.0 eq)

  • Carboxyl Component: Fmoc-AA-OH (1.1 eq)

  • Coupling Agents: EDC·HCl / HOBt (or HATU for difficult couplings)

  • Base: DIPEA (Diisopropylethylamine) - Crucial for neutralizing the HCl salt.

  • Solvent: DMF (Anhydrous) or DCM.

Step-by-Step Methodology
  • Neutralization (The Critical Step): Dissolve H-D-Cys(Trt)-OtBu·HCl in DMF.[8] Add DIPEA (1.0 eq relative to the Cys derivative) to neutralize the hydrochloride salt and generate the free amine. Note: Failure to neutralize will result in zero yield as the ammonium species is non-nucleophilic.

  • Activation: In a separate vessel, dissolve Fmoc-AA-OH and the coupling agent (e.g., HATU, 1.1 eq). Add DIPEA (2.0 eq) to activate the carboxylate. Stir for 2-3 minutes.

  • Coupling: Add the activated Fmoc-AA solution to the neutralized Cys solution.

    • Reaction Time: 1 - 4 hours at Room Temperature.

    • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the Cys peak (MW 419.6 + H⁺) and appearance of the product (MW = 419 + Fmoc-AA residue).

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 5% Citric Acid (removes excess DIPEA/Amine).

    • Saturated NaHCO₃ (removes unreacted acid).

    • Brine.

    • Dry over MgSO₄ and concentrate.

  • Global Deprotection (Final Step of Synthesis): Once the peptide chain is complete, remove Trt and OtBu simultaneously using Reagent K or similar:

    • Cocktail: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

    • Note: The presence of scavengers (EDT/Thioanisole) is mandatory to prevent the Trityl cation from re-attaching to the sulfur or alkylating Trp residues.

Visualization: Coupling Workflow

SynthesisWorkflow Figure 2: Solution Phase Workflow using H-D-Cys(Trt)-OtBu·HCl Start Start: H-D-Cys(Trt)-OtBu·HCl Neutralize Step 1: Neutralize HCl (+ DIPEA) Start->Neutralize Couple Step 2: Coupling (+ Activated Fmoc-AA-OH) Neutralize->Couple Intermediate Intermediate: Fmoc-AA-D-Cys(Trt)-OtBu Couple->Intermediate Elongate Step 3: Chain Elongation (Fmoc Removal + Coupling) Intermediate->Elongate Final Step 4: Global Deprotection (TFA/Scavengers) Elongate->Final Product Final Product: H-Peptide-D-Cys-OH Final->Product Removes Trt & OtBu

Quality Control & Troubleshooting
  • Mass Spectrometry (ESI):

    • Expect

      
       = 420.6 Da (Free base protonated).
      
    • If you see

      
       = 243 Da, your Trityl group has fallen off (sample too acidic).
      
    • If you see

      
      , this is common in ESI.
      
  • Racemization Risk:

    • While D-Cys is used, improper activation (excess heat or base) can cause epimerization to the L-form. Always perform coupling at room temperature or 0°C.

    • Use HOBt/Oxyma to suppress racemization during coupling.

References
  • PubChem Database. (n.d.). Compound Summary: S-Trityl-cysteine tert-butyl ester hydrochloride.[6][1][2] National Library of Medicine. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Review of orthogonality including Trt/OtBu strategies). Retrieved from [Link]

  • Bapeks. (n.d.). Product Specification: H-D-Cys(Trt)-OtBu HCl. Retrieved from [Link] (Verified for D-isomer CAS specificity).

Sources

Technical Guide: H-D-Cys(Trt)-OtBu·HCl vs. L-Cys Isomers in Peptide Therapeutics

[1]

Executive Summary

This guide provides a rigorous technical analysis distinguishing H-D-Cys(Trt)-OtBu[1]·HCl —a highly engineered, orthogonal building block—from generic L-Cysteine isomers.[1] While L-Cysteine serves as a fundamental proteinogenic unit, its utility in therapeutic development is limited by rapid proteolytic degradation and oxidative instability.[1]

H-D-Cys(Trt)-OtBu[1][2]·HCl is designed to overcome these limitations through three mechanisms:

  • Stereochemical Inversion (D-isomer): Confers resistance to endogenous proteases.[1]

  • Orthogonal Protection (Trt/OtBu): Facilitates convergent solution-phase synthesis while preventing disulfide scrambling.[1]

  • C-Terminal Capping: The tert-butyl ester moiety designates this molecule specifically as a C-terminal "acceptor" unit, preventing C-terminal racemization during fragment condensation.[1]

Part 1: Structural & Stereochemical Analysis[1]

The Molecule: H-D-Cys(Trt)-OtBu[1]·HCl

This compound is not a standard Solid Phase Peptide Synthesis (SPPS) elongation unit (which typically carries an Fmoc/Boc group on the N-terminus).[1] Instead, it is a C-terminal acceptor .[1]

FeatureSpecificationFunction in Synthesis
Stereochemistry D-Configuration (R-isomer)Induces non-native backbone geometry; critical for Retro-Inverso peptide design to extend half-life.[1][3]
N-Terminus H- (Free Amine, HCl Salt) Ready for coupling to an incoming activated carboxyl component.[1] The HCl salt stabilizes the amine against oxidation.
Side Chain Trt (Trityl) Sterically bulky group protecting the thiol (-SH).[1] Prevents disulfide formation and catalyst poisoning.[1] Acid-labile (removed by TFA).[1][4]
C-Terminus OtBu (tert-Butyl Ester) Protects the carboxylic acid.[1] Prevents the C-terminus from reacting, ensuring the molecule acts only as an amine donor.
The Comparator: L-Cys Isomers

Generic L-Cysteine derivatives (e.g., Fmoc-L-Cys(Trt)-OH) are "donors" used to extend a chain.[1] They possess a free carboxyl group for activation.[1]

  • Biological Risk: L-Cys peptides are recognized by proteases (trypsin, chymotrypsin), leading to rapid in vivo clearance.[1]

  • Synthetic Risk: Activation of the C-terminal carboxyl of Cysteine is notorious for causing racemization via the enolization of the thioester intermediate.

Structural Logic Diagram

The following diagram illustrates the functional architecture of H-D-Cys(Trt)-OtBu[5][6]·HCl and its orthogonal deprotection triggers.[1]

Gnode_coreCore ScaffoldD-Cysteine (Alpha Carbon)node_ntermN-Terminus(NH2.HCl)node_core->node_ntermnode_ctermC-Terminus(OtBu Ester)node_core->node_ctermnode_sideSide Chain(S-Trityl)node_core->node_sidereagent_coupleIncomingActivated AAnode_nterm->reagent_couple Amide Bond Formationreagent_baseBase (DIPEA)Neutralizationreagent_base->node_nterm Activates Nucleophilereagent_acidAcid (95% TFA)Global Deprotectionreagent_acid->node_cterm Cleaves to -COOHreagent_acid->node_side Cleaves to -SH

Caption: Orthogonality map showing H-D-Cys(Trt)-OtBu·HCl activation.[1] Base activates the amine for coupling; Acid removes protecting groups globally.

Part 2: Synthetic Utility & Orthogonality[1]

Prevention of Racemization

One of the most critical reasons to use H-D-Cys(Trt)-OtBu rather than activating a Cysteine acid is to avoid racemization.[1][7]

  • The Mechanism: When a Cysteine residue with a free carboxyl group is activated (e.g., by HATU/DIC), the sulfur atom can attack the activated carbonyl, forming a cyclic thioester. This intermediate facilitates the abstraction of the alpha-proton, flipping the chirality from D to L (or L to D).

  • The Solution: By using H-D-Cys(Trt)-OtBu, the C-terminus is already protected as an ester .[1] It is never activated.[1] It acts solely as a nucleophile.[1] This effectively eliminates the risk of C-terminal racemization for this residue.

Solution Phase Fragment Condensation

This molecule is the ideal "C-terminal cap" for convergent synthesis.

  • Fragment A: Fully protected peptide fragment with an activated C-terminus.[1]

  • Fragment B: H-D-Cys(Trt)-OtBu (neutralized).[1]

  • Result: Fragment A-D-Cys(Trt)-OtBu.

This allows researchers to synthesize complex D-amino acid containing peptides in solution, ensuring high purity before the final global deprotection.

Part 3: Pharmacological Implications (Retro-Inverso)[1][9]

The "D" configuration is not merely a structural variant; it is a functional tool for drug stability.[8]

The Retro-Inverso Concept

To mimic a natural L-peptide while gaining stability, researchers use a Retro-Inverso strategy:

  • Reverse the sequence (C-term becomes N-term).

  • Invert the chirality (L becomes D).

The resulting topology places the side chains in the same spatial orientation as the native L-peptide, allowing receptor binding, but the backbone amide bonds are inverted and unrecognizable to proteases.

Stability Data Comparison
ParameterNative L-Cys PeptideD-Cys Modified PeptideMechanism
Serum Half-life Minutes (< 30 min)Hours (> 4-12 hrs)Steric hindrance prevents protease active site docking.[1]
Immunogenicity High riskLower riskD-peptides are poor antigens for MHC presentation.[1]
Gut Stability Degraded by Pepsin/TrypsinResistantEnables potential oral delivery routes.[1]

Part 4: Experimental Protocols

Handling & Storage[1]
  • Hygroscopicity: The HCl salt is hygroscopic. Store at -20°C in a desiccator.

  • Oxidation: Although Trt-protected, prolonged exposure to air can lead to slow oxidation or hydrolysis.[1] Always warm to room temperature before opening the vial to prevent condensation.

Protocol: Solution Phase Coupling

This protocol describes coupling an Fmoc-Amino Acid (Fmoc-AA-OH) to H-D-Cys(Trt)-OtBu[1]·HCl.

Reagents:

  • Solvent: DMF (Anhydrous) or DCM.[1]

  • Base: DIPEA (Diisopropylethylamine).[1][9]

  • Coupling Agent: HATU or PyBOP (for fast kinetics).[1]

  • Starting Material: H-D-Cys(Trt)-OtBu·HCl (1.0 eq).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of Fmoc-AA-OH and 1.0 eq of HATU in minimal DMF.

  • Activation: Add 2.0 eq of DIPEA. Stir for 30 seconds to activate the acid.

  • Preparation of Cys: In a separate vial, dissolve 1.0 eq of H-D-Cys(Trt)-OtBu·HCl in DMF.[1]

  • Neutralization (CRITICAL): Add exactly 1.05 eq of DIPEA to the Cys solution.

    • Note: The HCl must be neutralized to free the amine. However, do not use a large excess of base yet, as free Cysteine esters can undergo beta-elimination (loss of H2S) to form Dehydroalanine.[1]

  • Coupling: Immediately transfer the neutralized Cys solution into the activated Fmoc-AA solution.

  • Reaction: Stir at Room Temperature for 1–2 hours. Monitor by TLC or HPLC.[1]

  • Workup: Dilute with Ethyl Acetate, wash with 5% NaHCO3 (removes unreacted acid), 5% Citric Acid (removes base), and Brine.[1] Dry over MgSO4.[1]

Protocol: Global Deprotection (TFA Cocktail)

Both Trt and OtBu are acid-labile.[1]

Cocktail Reagent K (Modified):

  • TFA (Trifluoroacetic acid): 90%[1]

  • TIS (Triisopropylsilane): 2.5% (Scavenger for Trityl cations)[1]

  • H2O: 2.5%[1]

  • DODT (2,2'-(Ethylenedioxy)diethanethiol): 5% (Critical Scavenger for Cys protection)[1]

Procedure:

  • Dissolve the protected peptide in the cocktail (10 mL per gram of resin/peptide).

  • Shake for 2.5 hours at Room Temperature.

  • Precipitate in cold Diethyl Ether.

  • Centrifuge and wash 3x with Ether.[1]

Part 5: Quality Control & Troubleshooting

Common Failure Modes
IssueSymptomRoot CauseRemediation
Low Yield Unreacted H-D-Cys derivativeIncomplete neutralization of HCl salt.[1]Ensure pH is ~8 during coupling.[1] Use NMM instead of DIPEA for gentler base environment.[1]
By-product (+34 Da) Mass shiftOxidation of Methionine or Cys (if deprotected).[1]Increase scavenger (DODT/DMS) concentration in TFA cocktail.
By-product (-34 Da) Dehydroalanine formationBeta-elimination of sulfur.[1]Avoid strong bases (DBU/Piperidine) for long periods after Fmoc removal.[1]
Workflow Diagram: Synthesis & QC

WorkflowstartStart: H-D-Cys(Trt)-OtBu.HClneutralizeNeutralize HCl (DIPEA 1.05 eq)start->neutralizecoupleCoupling (Fmoc-AA-OH + HATU)neutralize->couple Immediate additioncheckQC: Check for Racemization(Chiral HPLC)couple->checkdeprotectGlobal Deprotection(TFA/TIS/DODT)check->deprotect PassfinalFinal Peptide (D-Cys C-term)deprotect->final

Caption: Step-by-step synthesis workflow emphasizing the critical neutralization step.

References

  • ChemicalBook. (2025).[1] H-L-Cys(Trt)-OtBu[1][2][10]·HCl Chemical Properties and Uses. Retrieved from [1]

  • PubChem. (2025).[1] H-Cys(Trt)-OtBu.HCl Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • LifeTein. (2012).[1] D-amino acid peptides to resist common proteases.[1][11] Retrieved from [1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][4][7] Chemical Reviews.[1] (Contextual grounding on Trt/OtBu orthogonality).

  • Bachem. (2021). Cysteine Derivatives in Peptide Synthesis.[1][7][8][9][12] Retrieved from [1]

Technical Guide: Solubility Profile & Handling of H-D-Cys(Trt)-OtBu HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the solubility, handling, and dissolution protocols of H-D-Cys(Trt)-OtBu HCl (D-Cysteine, S-trityl-, tert-butyl ester, hydrochloride).

It is designed for organic chemists and peptide scientists requiring precise control over solvation thermodynamics during synthesis.

Chemical Architecture & Solubility Mechanics

To master the solubility of this compound, one must understand the competing forces within its molecular structure. It is a "Janus-faced" molecule with extreme polarity contrasts.

  • The Hydrophobic Domain (Lipophilic): The Trityl (Trt) group is a massive, bulky triphenylmethyl shield protecting the thiol. The tert-butyl (OtBu) ester protects the carboxylic acid. These groups drive high solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate, but only in the neutral state.

  • The Ionic Domain (Hydrophilic): The Hydrochloride (HCl) salt at the N-terminus creates a rigid ionic lattice. This salt form drastically reduces solubility in non-polar solvents (DCM, Ether) while enhancing solubility in polar protic/aprotic solvents (MeOH, DMF, DMSO).

The Core Conflict: You cannot dissolve the salt form in pure DCM efficiently. The lattice energy of the ammonium chloride moiety overcomes the solvation energy provided by DCM to the hydrophobic groups.

Diagram 1: The Solvation Mechanism

The following diagram illustrates the phase transition logic required to solubilize this compound.

G cluster_0 Solvent Strategy Salt This compound (Solid Salt Lattice) DCM DCM / Non-Polar Solvent Salt->DCM Add Solvent DMF DMF / DMSO (Polar Aprotic) Salt->DMF Direct Solvation Suspension Cloudy Suspension (Undissolved) DCM->Suspension Ionic Lattice Intact Solution Clear Homogeneous Solution DMF->Solution High Dielectric Constant Base Add Organic Base (DIPEA / TEA) Suspension->Base In-Situ Neutralization FreeBase Free Amine Form (Lipophilic) Base->FreeBase Deprotonation FreeBase->Solution Solvation

Caption: Solvation pathways showing the necessity of neutralization for non-polar solvents versus direct dissolution in polar aprotic media.

Solvent Compatibility Matrix

The following data categorizes solvent interactions based on the HCl salt form.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMF (N,N-Dimethylformamide)High (>100 mg/mL)Recommended. Standard for stock solutions. Dissolves the salt directly.[1]
DMSO (Dimethyl sulfoxide)High Excellent, but difficult to remove. Use only if DMF is contraindicated.
NMP (N-Methyl-2-pyrrolidone)High Alternative to DMF; lower volatility.
Chlorinated DCM (Dichloromethane)Low / Insoluble Warning: The HCl salt will float/suspend. Requires neutralization (see Protocol A).[1]
Chloroform Low Similar behavior to DCM.
Polar Protic Methanol Moderate to High Good solubility, but avoid for coupling reactions due to potential ester transesterification risks.
Water Low Despite the HCl salt, the bulky Trt/OtBu groups make the molecule too hydrophobic for pure water.
Non-Polar Diethyl Ether Insoluble Used to precipitate the product during purification.
Hexanes Insoluble Strictly an anti-solvent.

Experimental Protocols

Protocol A: In-Situ Neutralization (For DCM-based Reactions)

Context: You need to use this compound in a coupling reaction where DCM is the preferred solvent (e.g., to minimize racemization or improve resin swelling).

  • Weighing: Weigh the required mass of this compound into a dry vial.

  • Suspension: Add the calculated volume of DCM. Observe that the powder does not fully dissolve; it forms a cloudy suspension.

  • Neutralization: Add 0.95 - 1.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).

    • Why <1.0 eq? To prevent excess base from causing racemization or side reactions.

  • Dissolution: Vortex for 30-60 seconds. The suspension will turn into a clear solution as the ammonium salt (

    
    ) is converted to the free amine (
    
    
    
    ), which is highly soluble in DCM.
  • Usage: Use immediately for the coupling step.

Protocol B: Preparation of Stable Stock Solution (DMF)

Context: Preparing a stock solution for automated peptide synthesizers or serial dilutions.

  • Solvent Choice: Use anhydrous DMF (Grade: Peptide Synthesis or HPLC).

  • Concentration: Target a concentration of 0.1 M to 0.5 M .

    • Example: Dissolve 456 mg (approx. 1 mmol) in 2-5 mL of DMF.

  • Mixing: The salt should dissolve readily with gentle agitation. No base is required for storage.

  • Storage: Store at 2-8°C in a sealed container under nitrogen/argon.

    • Stability:[2] The HCl salt stabilizes the amine, preventing oxidation of the sulfur (even though trityl-protected) or dimerization.

Troubleshooting & Quality Control

Common Failure Modes
  • "Gelling" in DCM: If the concentration is too high (>0.5 M) in DCM without sufficient base, the semi-dissolved salt can form a gel. Fix: Add small amounts of DMF (10% v/v) to break the gel.

  • Precipitation upon Water Addition: If you dilute a DMF stock solution with water, the compound will crash out immediately due to the Trt/OtBu hydrophobicity. Fix: Keep organic content >80%.

Diagram 2: Workflow for Reaction Setup

This flowchart guides the decision-making process for solvent selection during synthesis.

Workflow Start Start: this compound Decision Select Reaction Solvent Start->Decision PathDMF DMF / NMP Decision->PathDMF PathDCM DCM / CHCl3 Decision->PathDCM ActionDMF Dissolve Directly (Ready for use) PathDMF->ActionDMF ActionDCM Forms Suspension PathDCM->ActionDCM FixDCM Add 1.0 eq DIPEA ActionDCM->FixDCM ResultDCM Clear Solution (Free Base) FixDCM->ResultDCM

Caption: Operational workflow for preparing reaction mixtures based on solvent polarity.

References

  • Sigma-Aldrich. H-Cys(Trt)-OtBu[3]·HCl Product Specification & Properties. Retrieved from

  • PubChem. Compound Summary for CID 69052281: H-Cys(Trt)-OtBu HCl. National Library of Medicine. Retrieved from

  • Biotage. Solvent Selection for Hydrophobic Peptide Synthesis. Technical Note. Retrieved from

  • ResearchGate. Discussion on Dissolving Amino Acid Hydrochloride Salts in Organic Solvents. Retrieved from

Sources

Methodological & Application

Application Note: C-Terminal Installation of D-Cysteine using H-D-Cys(Trt)-OtBu·HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for utilizing H-D-Cys(Trt)-OtBu·HCl in peptide synthesis.[1][2] This specific derivative—possessing a free amine, a trityl-protected thiol, and a tert-butyl ester protected carboxyl—is a specialized "capping" building block. It is not used for standard chain elongation but rather for C-terminal functionalization via convergent strategies or side-chain anchoring.

Executive Summary & Strategic Utility

H-D-Cys(Trt)-OtBu·HCl is a chiral building block designed for the introduction of a protected D-cysteine residue at the C-terminus of a peptide sequence. Unlike standard Fmoc-amino acids used in Solid Phase Peptide Synthesis (SPPS), this molecule acts as a nucleophile (amine component).

Primary Applications:

  • Convergent Synthesis (Hybrid SPPS/Solution): Coupling to a fully protected peptide fragment cleaved from an acid-sensitive resin (e.g., 2-Chlorotrityl Chloride).

  • Side-Chain Anchoring Strategies: On-resin coupling to the C-terminus of a peptide anchored via an Asp/Glu side chain.

  • Peptide Mimetics: Synthesis of peptide alcohols or aldehydes where the C-terminal ester provides a synthetic handle.

Key Chemical Constraints:

  • Stereochemical Integrity: Cysteine derivatives are highly prone to racemization during coupling due to the high acidity of the

    
    -proton adjacent to the electron-withdrawing sulfur and carbonyl groups.
    
  • Acid Sensitivity: Both the Trityl (Trt) and tert-butyl (OtBu) groups are acid-labile. Protocols must distinguish between "mild" cleavage (to retain protection) and "global" deprotection.

Technical Specifications & Preparation

ParameterSpecificationNotes
Formula C

H

ClNO

S
Hydrochloride salt form
MW 456.04 g/mol Adjust stoichiometry for salt weight
Solubility DMF, DCM, NMPSoluble upon neutralization
Storage +2°C to +8°CHygroscopic; store under Argon
Base Req. 1.0 eq DIPEARequired to free the amine from HCl
Pre-Activation Handling

The reagent is supplied as a hydrochloride salt. Direct addition to a coupling reaction without neutralizing the HCl will inhibit the reaction and potentially damage acid-sensitive resins.

  • Rule of Thumb: Always premix H-D-Cys(Trt)-OtBu·HCl with 1.0 equivalent of DIPEA in the solvent of choice (DCM or DMF) for 2-3 minutes before adding to the activated carboxylic acid component.

Protocol A: The Hybrid Convergent Strategy (Gold Standard)

Best for: High-purity synthesis of C-terminal modified peptides where on-resin steric hindrance is a concern.

This approach synthesizes the peptide core on a 2-Chlorotrityl Chloride (2-CTC) resin, cleaves it as a protected fragment (retaining side-chain protecting groups), and couples the H-D-Cys(Trt)-OtBu in solution.

Phase 1: Synthesis of Protected Peptide Fragment
  • Resin Loading: Load the first amino acid onto 2-CTC resin (low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).

  • Elongation: Perform standard Fmoc SPPS (Fmoc deprotection: 20% Piperidine/DMF; Coupling: DIC/OxymaPure).

  • Final Fmoc Removal: Remove the N-terminal Fmoc group (unless N-terminal acetylation is required).

Phase 2: Mild Acid Cleavage (Protected Fragment Release)

Objective: Release the peptide from the resin while keeping side-chain protecting groups (Boc, tBu, Trt, Pbf) intact.

  • Wash: Wash resin with DCM (

    
    ).
    
  • Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).

  • Execution: Treat resin with cleavage cocktail (

    
     resin volume) for 2 minutes . Filter into a flask containing 10% Pyridine in Methanol (to neutralize TFA immediately).
    
  • Repeat: Repeat 3–4 times.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap). Precipitate with cold water or ether (depending on peptide hydrophobicity) to obtain the Protected Peptide-COOH .

Phase 3: Solution Phase Coupling of H-D-Cys(Trt)-OtBu
  • Dissolution: Dissolve the Protected Peptide-COOH (1.0 eq) in minimal DMF/DCM (1:1).

  • Activation: Add PyBOP (1.1 eq) and HOAt (1.1 eq).

  • Base Addition: Add DIPEA (2.5 eq) and stir for 2 minutes.

  • Nucleophile Addition: In a separate vial, dissolve H-D-Cys(Trt)-OtBu·HCl (1.2 eq) in minimal DMF + DIPEA (1.0 eq). Add this solution to the activated peptide mixture.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by HPLC/MS.

  • Workup: Dilute with EtOAc, wash with 5% KHSO

    
    , 5% NaHCO
    
    
    
    , and Brine. Dry over Na
    
    
    SO
    
    
    and concentrate.

Protocol B: On-Resin Side-Chain Anchoring (Advanced)

Best for: Cyclic peptides or when solution-phase solubility of the protected fragment is poor.

This method anchors the peptide via an Aspartate or Glutamate side chain, leaving the C-terminus free for coupling.

  • Resin Selection: Use Wang or Rink Amide resin.

  • Anchoring: Couple Fmoc-Asp-OAll (Allyl ester at C-term) or Fmoc-Glu-OAll to the resin via the side chain (requires specific resin handling or specialized building blocks like Fmoc-Asp(Resin)-OAll).

    • Alternative: Use a BAL (Backbone Amide Linker) resin to anchor the backbone nitrogen, leaving the C-terminus free.

  • Elongation: Synthesize the peptide sequence.

  • C-Terminal Deprotection: Remove the Allyl group (if using Asp-OAll) using Pd(PPh

    
    )
    
    
    
    / Phenylsilane. This exposes the C-terminal Carboxyl group on the resin-bound peptide.
  • Coupling H-D-Cys(Trt)-OtBu:

    • Activation: Treat the resin-bound peptide (Free COOH) with HATU (3 eq) / HOAt (3 eq) / DIPEA (6 eq) in DMF.

    • Addition: Add H-D-Cys(Trt)-OtBu·HCl (3–5 eq) pre-neutralized with DIPEA (1 eq per eq of amino acid).

    • Time: Shake for 4–16 hours. (This coupling is difficult due to steric bulk).

  • Cleavage: Standard TFA cleavage releases the peptide. Note: High TFA will remove the Trt and OtBu groups from the D-Cys, yielding a free C-terminal Cysteine.

Visual Workflow (Graphviz)

G Start Start: H-D-Cys(Trt)-OtBu·HCl PrepCys Neutralize H-D-Cys Salt (+ 1.0 eq DIPEA) Start->PrepCys Resin 2-CTC Resin Synthesis (Peptide Chain Elongation) Cleavage Mild Cleavage (1% TFA) Retain Side-Chain Groups Resin->Cleavage Yields Peptide-COOH Activation Activate Peptide-COOH (PyBOP/HOAt/DIPEA) Cleavage->Activation Coupling Convergent Coupling (Solution Phase) Activation->Coupling Electrophile PrepCys->Coupling Nucleophile Final Final Peptide-D-Cys(Trt)-OtBu (Fully Protected) Coupling->Final Deprotect Optional: Global Deprotection (95% TFA) Final->Deprotect If free peptide needed

Caption: Hybrid Convergent Workflow for installing C-terminal D-Cys(Trt)-OtBu. Yellow nodes indicate intermediate activation states.

Critical Troubleshooting & Optimization

Racemization Control

Coupling a free amino acid ester (like H-D-Cys-OtBu) to a peptide fragment is high-risk for epimerization (D


 L conversion) of the activated C-terminal residue of the peptide fragment.
  • Solution: Use DIC/OxymaPure or Collidine instead of DIPEA with HATU.

  • Temperature: Perform the coupling at 0°C for the first hour, then warm to RT.

Stability of Trityl (Trt) Group

The Trityl group on Cysteine is sensitive.

  • In 1% TFA (Cleavage): Trt is stable.

  • In 95% TFA (Global): Trt is removed rapidly.

  • Optimization: If you require the final peptide to retain the Trt group (e.g., for later regioselective disulfide bond formation), ensure the final cleavage (if using Protocol B) or workup (Protocol A) avoids strong acids.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Coupling) HCl salt not neutralizedEnsure 1.0 eq DIPEA is premixed with H-D-Cys(Trt)-OtBu before addition.
Epimerization High base concentrationSwitch to Collidine (TMP) or reduce DIPEA. Use DIC/Oxyma.[1]
Premature Trt Loss Trace acid in solventsUse anhydrous, amine-free DMF. Store product with trace DIPEA if stable.
Incomplete Solubility Salt aggregationDissolve H-D-Cys derivative in pure DMF first, then add DCM if needed.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptide fragments. International Journal of Peptide and Protein Research.

  • Albericio, F. (2000). Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.

  • Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.

  • Cherkupally, P., et al. (2014). Process Development for the Synthesis of C-Terminal Cysteine Peptides. Organic Process Research & Development.

Sources

Application Note: Coupling Conditions for H-D-Cys(Trt)-OtBu HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the handling and coupling of H-D-Cys(Trt)-OtBu · HCl (S-Trityl-D-cysteine tert-butyl ester hydrochloride).[1][2]

This molecule presents a specific set of challenges:

  • Steric Hindrance: The bulky Trityl (Trt) group on the sulfur can impede nucleophilic attack by the adjacent amine.

  • Salt Form: The hydrochloride (HCl) counterion renders the amine non-nucleophilic; it must be neutralized in situ or prior to reaction without causing racemization or oxidation.

  • Acid Sensitivity: Both Trt and OtBu groups are acid-labile.[1][2] The coupling environment must remain neutral or basic.[1]

Product Overview & Chemical Logic

  • Compound: H-D-Cys(Trt)-OtBu[1][2] · HCl

  • Role: C-terminal building block or intermediate amine component.[1][2]

  • Protecting Group Strategy: Orthogonal to base-labile groups (Fmoc). The tert-butyl (OtBu) and Trityl (Trt) groups are acid-labile, making this building block ideal for solution-phase synthesis or convergent synthesis where the N-terminal protection is removed via base (Fmoc) or hydrogenolysis (Z/Cbz).[1][2]

Stability Profile
MoietyStabilityLability (Cleavage)Precaution
Amine (N-term) Stable as HCl salt.[1][2]N/AMust be deprotonated to react.[1][2]
Trityl (S-Trt) Base Stable.[1][2]Dilute Acid (1-5% TFA) or Ag+Avoid acidic solvents/workups.[1][2]
tert-Butyl (OtBu) Base Stable.[1][2]Strong Acid (95% TFA)Avoid strong Lewis acids.[1][2]

Strategic Considerations for Coupling

When using H-D-Cys(Trt)-OtBu · HCl as the nucleophile (amine component), the primary objective is to generate the reactive free amine (


) from the hydrochloride salt (

) without triggering side reactions.[1][2]
The "In-Situ Neutralization" Advantage

Isolating the free amine (via extraction) is not recommended for Cysteine derivatives.[1] Free Cysteine amines are prone to:

  • Oxidation: Formation of disulfides (Dimerization).[1][2]

  • Racemization: Although less prone than activated esters, prolonged exposure of the free amine to high pH can induce epimerization.

Recommendation: Use In-Situ Neutralization . Add a tertiary base directly to the reaction mixture to liberate the amine in the presence of the activated electrophile.

Protocol 1: Standard In-Situ Neutralization Coupling (Recommended)

Applicability: Standard peptide coupling (Fmoc-AA-OH + H-D-Cys(Trt)-OtBu[1][2] · HCl). Reagents: HATU or HBTU (Activator), DIEA (Base), DMF (Solvent).[1][2]

Step-by-Step Procedure
  • Calculate Stoichiometry:

    • Carboxylic Acid (Electrophile): 1.0 – 1.2 equivalents.[1][2]

    • H-D-Cys(Trt)-OtBu[1][2] · HCl (Nucleophile): 1.0 equivalent.[1][2]

    • Coupling Reagent (HATU/HBTU): 1.0 – 1.1 equivalents (relative to Acid).[1][2]

    • Base (DIEA): 2.0 – 3.0 equivalents. [1][2]

      • Note: You need 1.0 eq of base solely to neutralize the HCl salt of the Cysteine. The remaining 1.0–2.0 eq activates the carboxyl component.

  • Pre-Activation (Vessel A):

    • Dissolve the Carboxylic Acid and HATU in anhydrous DMF (Concentration ~0.1 M).

    • Add 1.0 eq of DIEA .

    • Stir for 1–2 minutes. Do not wait longer to avoid guanidinylation of the amine later.

  • Amine Preparation (Vessel B):

    • Dissolve H-D-Cys(Trt)-OtBu · HCl in minimal DMF.

    • Add 1.0 eq of DIEA to neutralize the salt.

    • Critical: Ensure the solution is homogenous.

  • Coupling:

    • Add the contents of Vessel B (Amine) to Vessel A (Activated Acid).[1]

    • Stir at Room Temperature (20–25°C) under inert atmosphere (

      
      ).
      
    • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 30–60 minutes.[1][2]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1][2]

    • Wash with 5% NaHCO₃ (removes unreacted acid/HOBt).[1][2]

    • Wash with Brine .[1][2]

    • Avoid acidic washes (like 1N HCl or KHSO₄) if possible, or perform them very rapidly and cold (0°C) to prevent Trt cleavage.[1][2]

    • Dry over Na₂SO₄ and concentrate.[1][2]

Protocol 2: Low-Racemization Coupling (DIC/HOBt)

Applicability: If the D-Cys stereocenter is extremely sensitive or if the incoming amino acid is prone to racemization (e.g., His, Cys).[1][2] Reagents: DIC (Carbodiimide), HOBt (Additive), NMM (Base).[1][2]

Step-by-Step Procedure
  • Dissolution:

    • Dissolve Carboxylic Acid (1.0 eq), H-D-Cys(Trt)-OtBu · HCl (1.0 eq), and HOBt (1.0 eq) in DCM or DMF.[1][2]

  • Neutralization:

    • Add N-Methylmorpholine (NMM) (1.0 eq).[1][2]

    • Why NMM? It is a weaker base than DIEA, reducing the risk of base-catalyzed racemization or

      
      -elimination of the sulfur.
      
  • Activation:

    • Cool the mixture to 0°C.

    • Add DIC (1.0 – 1.1 eq).[1][2]

  • Reaction:

    • Stir at 0°C for 30 minutes, then warm to Room Temperature.

    • Stir for 2–4 hours. (Carbodiimide couplings are slower than HATU).[1][2]

Visualization of Workflows

Logic Flow: Handling the HCl Salt

The following diagram illustrates the critical decision pathways for handling the HCl salt to prevent side reactions.

CouplingLogic Start Start: H-D-Cys(Trt)-OtBu · HCl Decision Select Coupling Strategy Start->Decision RouteA Route A: In-Situ Neutralization (Standard / High Yield) Decision->RouteA Preferred RouteB Route B: Extractive Free Basing (Not Recommended) Decision->RouteB Avoid StepA1 Dissolve in DMF RouteA->StepA1 RiskB1 Risk: Disulfide Dimerization RouteB->RiskB1 RiskB2 Risk: Racemization RouteB->RiskB2 StepA2 Add 1.0 eq Base (DIEA/NMM) to Neutralize HCl StepA1->StepA2 StepA3 Add Activated Acid (HATU/DIEA) StepA2->StepA3

Caption: Decision tree highlighting the risks of isolating the free amine versus the safety of in-situ neutralization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance from Trityl group.[1][2]Switch solvent to DMF (better kinetics than DCM).[1][2] Use HATU or PyBOP instead of Carbodiimides.[1][2]
Trityl Cleavage Acidic conditions during workup.[1][2]Use neutral buffers (Phosphate pH 7.[1][2]0) for washing.[1][2][3][4] Avoid 1N HCl.[1][2]
Racemization Excess base or high temperature.[1][2]Use Collidine or NMM instead of DIEA.[1][2][5] Keep reaction at 0°C for the first hour.
Precipitate Formation of Amine-HCl salts or Urea.[1][2]If using DIC, the urea byproduct precipitates; filter it off.[6] If using HATU, ensure sufficient DMF volume.[1][2]
Steric Shielding Note

The Trityl group is massive (


).[1][2] It shields the sulfur but also creates a "steric umbrella" near the 

-carbon.[1]
  • Implication: Coupling to the N-terminus of H-D-Cys(Trt)-OtBu is generally slower than coupling to H-D-Cys(Trt)-OH because the OtBu ester adds additional bulk on the C-terminus.[1][2]

  • Solution: Allow longer reaction times (1-2 hours) compared to standard Alanine/Glycine couplings.

References

  • Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][5][7] Chemical Reviews, 109(6), 2455-2504.[1][2]

  • Albericio, F., & Tyley, A. (2024).[2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Application Notes.

  • Han, Y., et al. (1997).[1][2] "Base-Induced Side Reactions of Cysteine Derivatives." Journal of Organic Chemistry, 62, 4307.[2][8]

  • PubChem. (2024).[1][2] "H-Cys(Trt)-OtBu.HCl Compound Summary." National Library of Medicine.[1][2]

Sources

Application Note: Orthogonal Deprotection of S-Trityl from H-D-Cys(Trt)-OtBu·HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The selective deprotection of the S-trityl (Trt) group from H-D-Cys(Trt)-OtBu·HCl presents a classic "orthogonal conflict" in peptide chemistry. Both the S-Trt group and the C-terminal tert-butyl ester (OtBu) are acid-labile. Standard acidolytic cleavage conditions (e.g., 95% TFA) will indiscriminately remove both groups, yielding free Cysteine (H-D-Cys-OH).

To retain the OtBu ester while exposing the free thiol (sulfhydryl), one must bypass acidolysis entirely. This guide details two validated non-acidic protocols:

  • Silver-Mediated Solvolysis (Preferred): Uses Ag(I) affinity for sulfur to cleave the C-S bond under neutral conditions, yielding the monomeric cysteine ester (H-D-Cys-OtBu).

  • Iodine-Mediated Oxidation: Uses oxidative cleavage to yield the cystine dimer [(H-D-Cys-OtBu)₂], which preserves the ester but alters the molecular state.

The Chemoselectivity Challenge

Understanding the stability hierarchy is critical for experimental design.

Protecting GroupLability MechanismStability Threshold
S-Trityl (S-Trt) Acidolysis (Carbocation)Cleaves in 1–5% TFA (slow); Cleaves instantly in 95% TFA + Scavengers.
O-tert-Butyl (OtBu) Acidolysis (Carbocation)Stable to <1% TFA; Cleaves in >20% TFA.
Conflict Overlap: While S-Trt is theoretically more labile than OtBu, the kinetic window is too narrow for reliable batch separation using TFA alone. "Dilute acid" methods often lead to partial OtBu hydrolysis or incomplete Trt removal.

Solution: Exploit the high affinity of heavy metals (Silver) for sulfur, which operates orthogonally to proton-based cleavage.

Workflow Visualization

The following decision tree illustrates the selection of the appropriate protocol based on the desired end-product.

Deprotection_Strategy Start Start: H-D-Cys(Trt)-OtBu · HCl Goal Define Goal Start->Goal Monomer Target: Free Thiol (Monomer) H-D-Cys-OtBu Goal->Monomer Requires Reduction Dimer Target: Disulfide (Dimer) (H-D-Cys-OtBu)₂ Goal->Dimer Requires Oxidation Ag_Path Method A: Silver Nitrate (AgNO3) (Metal Affinity Cleavage) Monomer->Ag_Path I2_Path Method B: Iodine (I2) (Oxidative Cleavage) Dimer->I2_Path Intermediate Intermediate: Ag-Mercaptide Complex Ag_Path->Intermediate Precipitation I2_Path->Dimer Direct Formation DTT_Step Release Step: DTT or H2S Intermediate->DTT_Step Ligand Exchange DTT_Step->Monomer

Figure 1: Decision matrix for S-Trityl deprotection. Method A is required for retaining the monomeric free thiol state.

Protocol A: Silver-Mediated Solvolysis (Primary Method)

This method relies on the formation of an insoluble Silver-Cysteine mercaptide, followed by ligand exchange with Dithiothreitol (DTT) or HCl to free the thiol.

Pre-requisite Note on HCl Salt: The starting material is a hydrochloride salt. Direct addition of AgNO₃ will precipitate AgCl, complicating the isolation of the Ag-Mercaptide. Step 1 includes a crucial neutralization.

Materials
  • Substrate: H-D-Cys(Trt)-OtBu·HCl

  • Reagents: Silver Nitrate (AgNO₃), Pyridine, Dithiothreitol (DTT) or Mercaptoethanol.

  • Solvents: Methanol (MeOH), Dichloromethane (DCM).

Step-by-Step Procedure
  • Dissolution & Neutralization:

    • Dissolve 1.0 mmol of H-D-Cys(Trt)-OtBu·HCl in 10 mL of Methanol (MeOH).

    • Add Pyridine (2.5 mmol, 2.5 eq).

    • Mechanism:[1][2][3][4][5][6][7][8] Pyridine neutralizes the HCl salt and acts as a buffer. The solution should be clear.

  • Silver Complexation:

    • Dissolve AgNO₃ (1.1 mmol, 1.1 eq) in a minimal amount of water or MeOH.

    • Add the Silver solution dropwise to the peptide solution with vigorous stirring.

    • Observation: A heavy precipitate (the Ag-Mercaptide) will form immediately.

    • Stir for 30 minutes at Room Temperature (RT) in the dark (Ag salts are light-sensitive).

  • Isolation of Intermediate:

    • Centrifuge or filter the precipitate.

    • Wash the pellet 2x with MeOH and 2x with Ether to remove the Trityl alcohol byproduct and excess pyridine.

    • Checkpoint: The OtBu ester remains intact because no strong acid was used.

  • Thiol Release (De-complexation):

    • Suspend the Ag-Mercaptide pellet in DCM or DMF (5 mL).

    • Add DTT (5.0 eq) or concentrated HCl (2 eq) only if the OtBu is not extremely sensitive to brief stoichiometric acid exposure.

    • Recommended: Use DTT (excess) and stir for 1–2 hours. The Silver will precipitate as Ag-DTT complex (yellowish sludge), releasing the free cysteine peptide into solution.

  • Workup:

    • Filter off the silver-DTT solids.

    • Concentrate the filtrate.

    • Purification: The crude H-D-Cys-OtBu can be used directly or purified via flash chromatography (short column) if necessary.

Protocol B: Iodine-Mediated Oxidative Cleavage

If the formation of a disulfide dimer is acceptable (or if the user plans to reduce it later), this method is significantly faster and cleaner.

Materials
  • Reagents: Iodine (I₂).[4][6][7][8]

  • Solvents: Methanol (MeOH) or Acetic Acid (AcOH).[4]

Step-by-Step Procedure
  • Preparation:

    • Dissolve H-D-Cys(Trt)-OtBu·HCl (1 mmol) in MeOH (10 mL).

  • Oxidation:

    • Prepare a 0.1 M solution of Iodine in MeOH.

    • Add the Iodine solution dropwise to the peptide mixture until a faint yellow color persists (indicating excess Iodine).

    • Stir for 15–30 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8] Iodine oxidizes the Sulfur, driving the Trityl cation off and forming the S-S bond immediately.

  • Quenching:

    • Add 1M Aqueous Ascorbic Acid or Sodium Thiosulfate dropwise until the solution becomes colorless (quenching excess Iodine).

  • Isolation:

    • Evaporate the MeOH.

    • Partition between EtOAc and Water. Wash the organic layer with saturated NaHCO₃ and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Product: Cystine di-tert-butyl ester [(H-D-Cys-OtBu)₂].

Analytical Validation

To ensure the protocol worked (Trt removed, OtBu intact), use the following QC markers:

MethodExpected Result (Success)Failure Mode (Acid Hydrolysis)
1H-NMR OtBu Signal: Strong singlet at ~1.45 ppm (9H). Trt Signal: Absence of aromatic multiplets at 7.2–7.4 ppm (unless Trt-OH byproduct remains).Disappearance of the 1.45 ppm singlet (indicates loss of OtBu).
ESI-MS Mass: [M+H]+ corresponding to H-Cys-OtBu (approx 222.1 Da).Mass corresponding to H-Cys-OH (166.0 Da).
Ellman's Test Positive: Bright yellow color (indicates free -SH).Negative: No color (indicates S-Trt is still attached or oxidized to disulfide).

References

  • Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides. I. New S-Protecting Groups. Journal of the American Chemical Society, 84(20), 3887–3897. Link

    • Foundational text on Silver/Mercury-medi
  • Kamber, B., et al. (1980). The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides. Helvetica Chimica Acta, 63(4), 899–915. Link

    • Authoritative source on Iodine-mediated oxid
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

    • Comprehensive review detailing stability constants of Trt vs. OtBu.
  • PubChem Compound Summary. (n.d.). H-Cys(Trt)-OtBu.[8][9] National Center for Biotechnology Information. Link

    • Physical properties and identifiers for the specific substrate.[9]

Sources

Application Note: Strategic Utilization of H-D-Cys(Trt)-OtBu HCl in the Design of Protease-Resistant Macrocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of cyclic peptides represents a pivotal strategy in modern drug discovery, bridging the gap between small molecules and biologics. This guide details the application of H-D-Cys(Trt)-OtBu HCl , a specialized chiral building block designed for the solution-phase synthesis of conformationally constrained macrocycles. By incorporating the D-isomer of cysteine, researchers can induce specific


-turn secondary structures that lower the entropic penalty of cyclization while simultaneously conferring resistance to proteolytic degradation. This note provides a validated workflow for solution-phase assembly, global deprotection, and oxidative folding.

Part 1: The Chemical Logic

Structural Advantages of this compound

The utility of this reagent stems from its three distinct functional components, each serving a specific role in the synthesis of pharmacologically active peptides:

  • D-Stereochemistry (D-Cys): Unlike natural L-Cys, the D-isomer disrupts the extended conformation of peptide chains. It acts as a "turn inducer," often nucleating a

    
    -turn. This pre-organizes the linear precursor, bringing the N- and C-termini (or two side chains) into closer proximity, thereby thermodynamically favoring intramolecular cyclization over intermolecular oligomerization.
    
  • Trityl (Trt) Thiol Protection: The bulky trityl group protects the reactive thiol from oxidation and alkylation during chain assembly. It is extremely acid-sensitive, allowing for rapid removal during the final global deprotection step.

  • Tert-butyl (OtBu) Ester: This acid-labile C-terminal protection dictates a Solution-Phase Fmoc Strategy . It remains stable under basic conditions (used for Fmoc removal), allowing the peptide chain to be elongated from the C-terminus to the N-terminus in solution.

Strategic Workflow: The "Global Deprotection" Approach

While orthogonal deprotection is possible, the most robust industrial application for this reagent involves a linear assembly followed by a single-step global deprotection.

  • Assembly: The peptide is built in solution using Fmoc-protected amino acids.

  • Deprotection: A strong acid cocktail (TFA) simultaneously removes the N-terminal protection (if Boc), side-chain protection (Trt), and the C-terminal ester (OtBu).

  • Cyclization: The resulting free dithiol peptide is oxidized in a dilute solution to form the macrocycle.

Part 2: Detailed Protocols

Protocol A: Solution Phase Initiation (First Coupling)

Objective: To couple the first Fmoc-amino acid to this compound without causing racemization or premature deprotection.

Materials:

  • This compound (1.0 equiv)

  • Fmoc-AA-OH (1.1 equiv)

  • Coupling Reagent: HATU or EDC/HOBt (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Procedure:

  • Neutralization: Dissolve this compound in minimal DMF. Add 1.0 equiv of DIPEA to neutralize the hydrochloride salt. Note: The solution should remain clear.

  • Activation: In a separate vessel, dissolve Fmoc-AA-OH and the coupling reagent (e.g., HATU) in DMF. Add 1.0 equiv of DIPEA to activate the carboxylate. Stir for 2 minutes.

  • Coupling: Add the activated Fmoc-AA solution to the H-D-Cys(Trt)-OtBu solution. Add the remaining 0.5 equiv of DIPEA to ensure pH is ~8.

  • Monitoring: Stir at room temperature under nitrogen. Monitor reaction progress via TLC or LC-MS (typically complete in 1–3 hours).

  • Work-up: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol B: Global Deprotection & Oxidative Folding

Objective: To remove Trt/OtBu groups and form the disulfide bond.

Reagents:

  • Cleavage Cocktail: TFA (94%), TIS (Triisopropylsilane, 2.5%), H₂O (2.5%), EDT (Ethanedithiol, 1%). EDT is critical to scavenge Trityl cations and prevent re-alkylation of the Cys sulfur.

  • Oxidation Buffer: 0.1M Ammonium Bicarbonate (pH 7.8–8.0) or 20% DMSO in water (pH 6).

Step-by-Step Procedure:

  • Cleavage: Dissolve the fully protected linear peptide in the Cleavage Cocktail (10 mL per gram of peptide). Stir for 2–3 hours at room temperature.

  • Precipitation: Concentrate the TFA solution to ~10% volume under nitrogen flow. Pour into cold diethyl ether to precipitate the crude linear dithiol peptide. Centrifuge and wash 3x with ether.

  • High-Dilution Cyclization (The Critical Step):

    • Dissolve the crude ether-precipitated peptide in water/acetonitrile (1:1).

    • Add this solution dropwise into a large volume of Oxidation Buffer to achieve a final peptide concentration of <0.5 mg/mL . High dilution prevents intermolecular disulfide formation (dimers/oligomers).

    • Option A (Air): Stir open to air for 24–48 hours.

    • Option B (DMSO - Recommended): Add DMSO to 10-20% v/v. Stir for 4–12 hours. DMSO accelerates oxidation and solubilizes hydrophobic sequences.

  • Validation: Monitor the disappearance of the linear dithiol (Mass = M+2H) and appearance of the cyclic product (Mass = M) by LC-MS.

  • Purification: Acidify to pH 2 with TFA, filter, and purify via Preparative RP-HPLC.

Part 3: Visualization of the Workflow

The following diagram illustrates the convergent logic of using H-D-Cys(Trt)-OtBu in peptide macrocyclization.

G Start This compound (Starting Material) Coupling Coupling Step (Fmoc-AA-OH + HATU) Start->Coupling Neutralize (DIPEA) Linear Protected Linear Peptide Fmoc-AA...D-Cys(Trt)-OtBu Coupling->Linear Chain Assembly Deprotection Global Deprotection (TFA/TIS/EDT) Linear->Deprotection Acid Cleavage Folding Oxidative Folding (DMSO/pH 8, High Dilution) Deprotection->Folding Linear Dithiol (SH...SH) Folding->Folding Monitor LC-MS (Avoid Dimers) Final Cyclic Peptide (Disulfide Bridge Formed) Folding->Final -2H (Oxidation)

Figure 1: Workflow for converting this compound into a cyclic pharmacophore. Note the transition from protected linear assembly to dilute oxidative folding.

Part 4: Analytical Data Summary

When validating the synthesis, compare the linear precursor to the cyclic product. The cyclic product should exhibit a retention time shift (usually earlier on RP-HPLC due to buried hydrophobic surface area) and a mass difference of -2 Da.

ParameterLinear Precursor (Reduced)Cyclic Product (Oxidized)
Mass Spectrometry [M + H]⁺[M + H]⁺ - 2.016 Da
Ellman's Test Positive (Yellow color)Negative (Colorless)
HPLC Retention Typically Later ElutingTypically Earlier Eluting (Compact)
Solubility ModerateOften Lower (Rigid structure)

Part 5: Troubleshooting & Expert Tips

  • Racemization Control: While D-Cys is the target, ensure that the activation of the incoming Fmoc-AA-OH is not prolonged. Use HATU/HOAt for difficult couplings, but standard EDC/HOBt is safer for preventing epimerization of the adjacent residue.

  • Scavenger Selection: The Trityl group generates a stable carbocation upon cleavage. If EDT (Ethanedithiol) is omitted, this cation will re-attach to the cysteine sulfur or Tryptophan rings, leading to irreversible byproducts. Always use EDT or DODT.

  • Handling the HCl Salt: The starting material is hygroscopic. Store at -20°C. Allow it to reach room temperature in a desiccator before opening to prevent water absorption, which hydrolyzes the OtBu ester over time.

References

  • Albericio, F., et al. (2000).[2] Solid-Phase Synthesis: A Practical Guide. CRC Press.[2] (Standard reference for TFA cleavage cocktails and scavenger roles).

  • Postma, T. M., & Albericio, F. (2014). "Dithiol-disulfide exchange in peptide synthesis: A review." Journal of Peptide Science.

  • Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." (Detailed oxidation protocols including DMSO and Air methods).

  • Tam, J. P., et al. (1991). "Disulfide bond formation in peptides by DMSO." Journal of the American Chemical Society. (Foundational paper on DMSO-assisted oxidative folding).

  • BenchChem. "Cleavage of the tert-butyl ester without affecting other functional groups." (selectivity data).

Sources

Application Note: Orthogonal Protection Strategy using H-D-Cys(Trt)-OtBu HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal Protection Strategy using H-D-Cys(Trt)-OtBu HCl Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

A Graded Acid-Lability Protocol for Regioselective Cysteine Modification

Abstract

The synthesis of complex cysteine-containing peptides, particularly those requiring regioselective disulfide bond formation or fragment condensation, demands precise control over protecting group stability. This compound serves as a critical chiral building block in these strategies. While both the Trityl (Trt) and tert-butyl (OtBu) groups are acid-labile, they exhibit distinct sensitivity profiles—a property known as graded acid lability . This application note details a "quasi-orthogonal" strategy where the Trityl group is selectively cleaved under mild acidic conditions (1–5% TFA) while retaining the C-terminal tert-butyl ester, enabling site-specific modifications or cyclization prior to global deprotection.

Chemical Profile & Properties

This compound is the hydrochloride salt of D-cysteine protected at the thiol with a trityl group and at the carboxylic acid with a tert-butyl ester. Its free amine allows it to function as the nucleophilic component in solution-phase coupling or convergent peptide synthesis.

PropertySpecification
Chemical Name H-D-Cys(Trt)-OtBu[1] · HCl
Full Name S-Trityl-D-cysteine tert-butyl ester hydrochloride
CAS Number 158009-03-1 (or analog ref depending on salt form)
Formula C₂₆H₂₉NO₂S[2] · HCl
Molecular Weight ~456.0 g/mol (Free base ~419.6)
Chirality D-Enantiomer (Inverted Cα stereocenter)
Solubility Soluble in DCM, DMF, MeOH; slightly soluble in water
Storage +2°C to +8°C, Desiccated (Hygroscopic)
Strategic Overview: The Graded Acid-Lability Concept

True orthogonality implies protecting groups are removed by entirely different mechanisms (e.g., Base vs. Acid). However, H-D-Cys(Trt)-OtBu leverages kinetic selectivity within the same mechanism (acidolysis).

  • Trityl (Trt): Hyper-acid labile. Cleaved by 1–5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with scavengers.

  • tert-Butyl (OtBu): Moderately acid labile. Requires 50–95% TFA for efficient cleavage.

  • Amine (H-): Free for immediate coupling to activated carboxyls (Fmoc-AA-OH or peptide fragments).

Strategic Workflow:

  • N-Terminal Elongation: Couple the free amine of H-D-Cys(Trt)-OtBu to the target peptide chain under basic conditions (DIPEA).

  • Selective Deprotection: Remove Trt using dilute TFA/Scavenger cocktail. The OtBu ester remains intact, preventing C-terminal reactivity or solubility changes.

  • Regioselective Modification: Perform disulfide cyclization or thiol alkylation on the liberated SH group.

  • Global Deprotection: Remove OtBu (and other side-chain protections) using concentrated TFA.

Visualizing the Workflow

OrthogonalStrategy Start H-D-Cys(Trt)-OtBu (Starting Material) Coupling Step 1: N-Terminal Coupling (Base: DIPEA/HBTU) Start->Coupling Intermediate1 Protected Peptide R-NH-D-Cys(Trt)-OtBu Coupling->Intermediate1 SelDeprot Step 2: Selective Trt Removal (1% TFA / TES / DCM) Intermediate1->SelDeprot Kinetic Selectivity Intermediate2 Free Thiol Intermediate R-NH-D-Cys(SH)-OtBu SelDeprot->Intermediate2 Cyclization Step 3: Cyclization/Modification (Oxidation/Alkylation) Intermediate2->Cyclization Intermediate3 Cyclic Peptide Ester (OtBu Intact) Cyclization->Intermediate3 GlobalDeprot Step 4: Global Deprotection (95% TFA) Intermediate3->GlobalDeprot Final Final Peptide Acid (Cyclized, Free COOH) GlobalDeprot->Final

Figure 1: Strategic workflow for utilizing graded acid lability in peptide synthesis.

Detailed Experimental Protocols
Protocol A: Solution Phase Coupling (N-Terminal Elongation)

This step attaches the H-D-Cys(Trt)-OtBu building block to an activated carboxylic acid (e.g., an Fmoc-protected amino acid or a peptide fragment).

Reagents:

  • H-D-Cys(Trt)-OtBu · HCl (1.0 eq)

  • Carboxylic Acid Component (e.g., Fmoc-AA-OH) (1.1 eq)

  • Coupling Reagent: HBTU or HATU (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Dissolve the Carboxylic Acid component and HBTU in minimal anhydrous DMF.

  • Add 1.0 eq of DIPEA to activate the carboxylate. Stir for 2–3 minutes.

  • In a separate vial, dissolve H-D-Cys(Trt)-OtBu · HCl in DMF.[3] Add 2.0 eq of DIPEA to neutralize the HCl salt and liberate the amine.

  • Combine the two solutions.

  • Monitor reaction by TLC or HPLC (typically complete in 1–2 hours).

  • Workup: Dilute with Ethyl Acetate, wash with 5% NaHCO₃, 5% Citric Acid, and Brine. Dry over MgSO₄ and concentrate.

Protocol B: Selective Removal of Trityl (Trt) Group

This is the critical "orthogonal" step. The goal is to remove Trt without hydrolyzing the OtBu ester.

Reagents:

  • Cleavage Cocktail: 1% TFA / 5% Triisopropylsilane (TIPS) / 94% DCM.

    • Note: TIPS is essential. The Trityl cation is highly stable and will re-attach (retritylation) to the sulfur if not immediately scavenged.

Procedure:

  • Dissolve the protected peptide (from Protocol A) in DCM (concentration ~10 mg/mL).

  • Add the Cleavage Cocktail at 0°C.

  • Stir at 0°C for 15 minutes, then allow to warm to Room Temperature for 30–45 minutes.

    • Critical Check: Do not exceed 2 hours or 5% TFA concentration, or OtBu cleavage may commence.

  • Quenching: Neutralize immediately with saturated aqueous NaHCO₃ or Pyridine/Methanol if working under anhydrous conditions.

  • Isolation: The Trityl group forms a lipophilic byproduct with the scavenger. Partition between DCM and water. The peptide (with free SH and intact OtBu) remains in the organic layer (or precipitates depending on sequence length).

  • Validation: Analyze by LC-MS. Mass shift: -242.3 Da (Loss of Trityl).

Protocol C: On-Template Disulfide Cyclization

With the thiol free and the C-terminus still protected as an ester, cyclization can be performed without interference from the carboxylic acid.

Reagents:

  • Iodine (I₂) or DMSO (for mild oxidation).

  • Solvent: Methanol or DMF/Water.

Procedure (Iodine Method):

  • Dissolve the S-deprotected peptide in Methanol/Water (8:2).

  • Add a solution of Iodine in Methanol dropwise until a faint yellow color persists (indicating excess oxidant).

  • Stir for 10–30 minutes.

  • Quench excess Iodine with 1M Ascorbic Acid or Sodium Thiosulfate (solution turns clear).

  • Isolate the cyclic peptide ester.

Protocol D: Global Deprotection (OtBu Removal)

Reagents:

  • Cocktail: 95% TFA / 2.5% TIPS / 2.5% Water.

Procedure:

  • Dissolve the cyclic peptide ester in the Cocktail.

  • Stir at Room Temperature for 2–4 hours.

  • Precipitate the final peptide using cold Diethyl Ether.[4]

  • Centrifuge, wash with ether (3x), and lyophilize.

Troubleshooting & Scientific Insights
IssueRoot CauseSolution
Retritylation Trityl cation is not scavenged effectively during Protocol B.Increase TIPS or TES concentration to 5–10%. Ensure the reaction is not too concentrated.
Premature OtBu Loss Acid concentration in Protocol B is too high.Strictly maintain TFA < 2% in DCM. Keep temperature at 0°C initially.
Racemization D-Cys is prone to racemization during activation (Protocol A).Use "pre-activation" carefully (short time). Use Oxyma/DIC instead of HBTU/DIPEA if racemization is observed.
Disulfide Scrambling pH > 8 during cyclization.Maintain pH 6–7 during oxidation steps.
Mechanism of Selective Cleavage

The selectivity relies on the stability of the carbocation intermediates. The Trityl cation is exceptionally stable due to resonance delocalization across three phenyl rings, allowing it to leave under very mild acidic catalysis (


-like mechanism). The tert-butyl cation , while stable, requires a higher activation energy (stronger acid) to cleave the ester bond.

Mechanism Step1 Protonation of Sulfur (Fast Equilibrium) Step2 C-S Bond Cleavage (Rate Limiting Step) Step1->Step2 1% TFA Step3 Formation of Trityl Cation (Resonance Stabilized) Step2->Step3 Step4 Scavenging by TIPS (Irreversible) Step3->Step4 + TIPS

Figure 2: Mechanistic pathway for selective Trityl removal in the presence of OtBu.

References
  • Bapeks. (n.d.).[1] H-Cys(Trt)-OtBu HCl Product Specifications. Retrieved from

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed review of Trt vs OtBu lability).
  • Kocieda, T. (1994). Protecting Groups. Georg Thieme Verlag.
  • PubChem. (n.d.).[2] H-Cys(Trt)-OtBu.HCl Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from

  • ResearchGate. (2016). Selective removal of Trityl group in presence of OtBu ester. (Discussions on kinetic selectivity).

Sources

Application Note: Mechanistic Guide to H-D-Cys(Trt)-OtBu·HCl in Solution Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reaction mechanisms, handling protocols, and critical control points for H-D-Cys(Trt)-OtBu·HCl (D-Cysteine, S-Trityl protected, tert-Butyl ester, Hydrochloride salt) in solution phase peptide synthesis.

This molecule serves as a specialized C-terminal building block. Its orthogonality lies in the acid-labile protection of both the thiol (Trt) and carboxylic acid (OtBu), while the amine is presented as a stable hydrochloride salt. The primary challenge in utilizing this derivative is preventing racemization (inversion of the D-stereocenter) during the neutralization and coupling steps, a risk exacerbated by the sulfur atom's proximity to the chiral center.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name H-D-Cys(Trt)-OtBu[1][2]·HCl
CAS Number 158009-03-1 (General Ref)
Formula

Molecular Weight 456.04 g/mol
Appearance White to off-white powder
Solubility Soluble in DCM, DMF, DMSO; Insoluble in Water, Hexanes
Function Nucleophilic Amine Component (C-terminal block)
Storage +2°C to +8°C, Desiccated (Hygroscopic amine salt)

Mechanistic Analysis

The "Salt Break" (Neutralization)

The molecule is supplied as a hydrochloride salt (


). In this state, the amine is protonated and non-nucleophilic. To participate in peptide coupling, it must be "liberated" to its free base form (

).

Mechanism:



  • Critical Insight: In solution phase, unlike solid phase, the base and the activated electrophile are in free motion. If a strong base (e.g., Triethylamine) is used in excess, it can abstract the

    
    -proton of the cysteine, leading to racemization.
    
  • Recommendation: Use a hindered, weak base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) , strictly controlled (1.0 - 1.1 equivalents relative to the HCl salt).

Steric Shielding & Nucleophilicity

The Trityl (Trt) group on the sulfur is massive (triphenylmethyl). While it effectively protects the thiol from oxidation and alkylation, its bulk can sterically hinder the approaching electrophile.

  • Kinetic Consequence: Coupling rates may be slower compared to H-D-Ala-OtBu or H-D-Phe-OtBu.

  • Solvent Effect: Polar aprotic solvents (DMF) help solvate the Trt group better than DCM, potentially improving reaction kinetics, though DCM is often preferred to minimize racemization.

The Racemization Hazard (The "Danger Zone")

Cysteine derivatives are uniquely prone to racemization. The sulfur atom (even when protected) exerts an electron-withdrawing inductive effect (


), increasing the acidity of the 

-proton.

Pathway:

  • Base Abstraction: Excess base removes the

    
    -proton.
    
  • Enolization: The resulting carbanion stabilizes via resonance with the carbonyl (Enolate).

  • Reprotonation: The proton returns from either face, resulting in a racemic mixture (DL-Cys).

Visualizing the Mechanisms

Diagram 1: Activation & Coupling Pathway

This flow illustrates the conversion of the inert salt to the active nucleophile and the subsequent amide bond formation.

CouplingMechanism Salt H-D-Cys(Trt)-OtBu·HCl (Inert Salt) FreeBase Free Amine (Nucleophile) Salt->FreeBase Neutralization (- Base·HCl) Base Base (DIPEA) Base->FreeBase Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack ActivatedAA Activated Amino Acid (Electrophile) ActivatedAA->Intermediate Product Dipeptide (Protected) Intermediate->Product Elimination

Caption: Transformation of the HCl salt into a reactive nucleophile and subsequent coupling.

Diagram 2: Racemization Risk (Critical Control Point)

This diagram highlights how improper base handling leads to loss of chiral purity.

Racemization DCys D-Cys Isomer (Correct) Carbanion Planar Carbanion / Enolate (Chirality Lost) DCys->Carbanion  Deprotonation of α-H   BaseExcess EXCESS BASE (>2.0 eq) BaseExcess->Carbanion Carbanion->DCys  Reprotonation (50%) LCys L-Cys Isomer (Impurity) Carbanion->LCys  Reprotonation (50%)

Caption: Base-catalyzed racemization mechanism via enolization of the alpha-carbon.

Experimental Protocol: Solution Phase Coupling

Objective: Couple Fmoc-AA-OH (Carboxyl component) with H-D-Cys(Trt)-OtBu·HCl (Amine component).

Materials
  • Amine: H-D-Cys(Trt)-OtBu·HCl (1.0 eq)

  • Acid: Fmoc-Amino Acid (1.1 eq)

  • Coupling Agents: EDC·HCl (1.2 eq) / HOBt (1.2 eq) [Chosen for low racemization risk]

  • Base: DIPEA (1.0 - 1.1 eq relative to Cys salt only)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility issues arise).

Step-by-Step Procedure
  • Preparation of the Electrophile (Pre-activation):

    • Dissolve the Fmoc-AA-OH and HOBt in DCM at 0°C (ice bath).

    • Add EDC·HCl. Stir for 15 minutes at 0°C.

    • Note: Pre-activation ensures the active ester is ready before the amine is neutralized, minimizing the time the free amine sits idle.

  • Preparation of the Nucleophile (The Salt Break):

    • In a separate vial, suspend H-D-Cys(Trt)-OtBu·HCl in minimal DCM.

    • Add DIPEA (exactly 1.0 eq) .

    • Crucial: Do not add excess base. The goal is to neutralize the HCl only.

    • Verify dissolution (solution should turn clear).

  • Coupling Reaction:

    • Add the neutralized Cys solution dropwise to the pre-activated acid solution at 0°C.

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 4–12 hours. Monitor by TLC or HPLC.

  • Work-Up (Purification):

    • Dilute with Ethyl Acetate (EtOAc).

    • Acid Wash: Wash with 5% Citric Acid or 0.1M KHSO₄ (removes unreacted amine and DIPEA).

    • Base Wash: Wash with 5% NaHCO₃ (removes unreacted carboxylic acid and HOBt).

    • Brine Wash: Wash with saturated NaCl.

    • Dry over MgSO₄, filter, and concentrate.

Troubleshooting & QC
ObservationRoot CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure 1.0 eq of base is used. Check solubility.
Racemization (D/L mix) Excess base or high temperature.Switch to Collidine (weaker base).[3] Keep reaction at 0°C longer.
Trityl Loss Acidic workup too strong.Use Citric Acid instead of HCl for the acid wash step.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews, 109(6), 2455-2504. [Link]

  • Han, S.Y., & Kim, Y.A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. [Link]

  • Albericio, F., et al. (2018). "Racemization of Cysteine during Peptide Synthesis." Organic Process Research & Development. [Link][5]

Sources

preparing stock solutions of H-D-Cys(trt)-otbu hcl for SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solubilization of H-D-Cys(Trt)-OtBu·HCl for Peptide Synthesis

Introduction & Strategic Context

In advanced peptide therapeutics, the integrity of cysteine derivatives is the fulcrum upon which synthesis success pivots. H-D-Cys(Trt)-OtBu[1]·HCl (Tert-butyl S-trityl-D-cysteinate hydrochloride) is a specialized building block often employed in convergent synthesis, fragment condensation, or as a nucleophilic component in modification reactions.

Unlike standard Fmoc-protected amino acids, this molecule presents a unique physicochemical paradox:

  • Hydrophobicity: The Trityl (Trt) and tert-Butyl (tBu) groups render the core lipophilic.

  • Ionic Character: The Hydrochloride (HCl) salt on the N-terminus demands polar solvation.

  • Stereochemical Fragility: As a D-isomer cysteine derivative, it is exceptionally prone to base-catalyzed racemization (conversion to L-form) and oxidation if mishandled.

This protocol is not merely a recipe; it is a risk-mitigation strategy designed to preserve the chiral purity and chemical reactivity of this critical reagent.

Technical Analysis: The "Why" Behind the Protocol

Solubility Dynamics

The hydrochloride salt form improves shelf stability but complicates solubilization in pure organic solvents. While the Trt/tBu groups drive solubility in Dichloromethane (DCM), the ammonium salt moiety requires a polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to fully dissociate and solvate.

The Racemization Trap

The alpha-proton (


-H) of cysteine derivatives is highly acidic due to the electron-withdrawing effect of the adjacent carbonyl and the sulfur atom.
  • Risk: In the presence of tertiary bases (e.g., DIPEA, TEA), the

    
    -proton is abstracted, leading to an enolate intermediate. Upon reprotonation, the stereocenter resets, resulting in a racemic mixture (D/L).
    
  • Control: The HCl salt acts as an inherent buffer, keeping the stock solution acidic (~pH 4-5 in wet DMF). Critical Rule: Never neutralize the stock solution for storage. Base must only be added in situ during the coupling event.

Oxidative Stability

The Trityl group provides steric bulk that effectively shields the sulfur from oxidation. However, in solution, trace amounts of acid (if strong enough) or radical initiators can compromise this protection. Maintaining the stock solution under an inert atmosphere (Argon/Nitrogen) is a mandatory precaution, not an option.

Material Specifications

ComponentSpecificationNotes
Reagent H-D-Cys(Trt)-OtBu·HClMW: 456.04 g/mol .[2] Store at +4°C or -20°C. Hygroscopic.
Solvent A DMF (Anhydrous, ≥99.8%)Preferred for general SPPS. Amine-free.
Solvent B NMP (Anhydrous)Use if aggregation is suspected in the peptide sequence.
Atmosphere Argon or Nitrogen (Dry)To displace oxygen in the vial.
Vessel Amber Glass VialProtects from light-induced degradation.

Step-by-Step Preparation Protocol

Target Concentration: 0.5 M (Standard for most automated synthesizers and manual couplings).

Step 1: Environmental Control
  • Allow the reagent bottle to warm to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold hygroscopic salt.

  • Why: Water in the stock solution hydrolyzes active esters during coupling and accelerates racemization.

Step 2: Gravimetric Preparation
  • Calculate the required mass.[3] For 10 mL of a 0.5 M solution:

    
    
    
    
    
  • Weigh 2.28 g of H-D-Cys(Trt)-OtBu·HCl into a clean, dry amber glass vial .

Step 3: Solvation (The "Wetting" Technique)
  • Add approximately 70% of the final volume (7 mL) of anhydrous DMF.

  • Do not add the full volume immediately. The powder displacement volume must be accounted for to ensure precise molarity.

Step 4: Dissolution Dynamics
  • Vortex gently for 30-60 seconds.

  • If particles persist, use an ultrasonic bath for max 2 minutes.

    • Warning: Monitor temperature. Heat promotes degradation. If the vial gets warm, stop and cool on ice.

  • Once dissolved, make up to the final volume (10 mL) with DMF.

Step 5: The "Acidic Shield" Verification
  • The solution should be clear and colorless to pale yellow.

  • Self-Validating Check: Dip a micro-pH strip (non-bleeding) into the solution. It should read acidic (pH < 5). If neutral or basic, the solvent is contaminated with amines (bad DMF), and the solution must be discarded.

Step 6: Storage & Usage
  • Flush the headspace with Argon. Cap tightly.

  • Usage Rule: When using this stock in a reaction, you must add 1.0 equivalent of base (e.g., DIPEA) extra to the reaction vessel to neutralize the HCl salt, plus the standard equivalents required for activation.

Visualizing the Workflow & Risks

Preparation Workflow

StockPrep Start Start: Equilibrate Reagent to RT Weigh Weigh Reagent (Amber Vial) Start->Weigh Solvent Add 70% Vol Anhydrous DMF Weigh->Solvent Dissolve Vortex/Sonicate (Keep Cool) Solvent->Dissolve Check QC Check: Clarity & Acidic pH Dissolve->Check Finalize Top up Volume & Argon Flush Check->Finalize Use USE: Add Base ONLY in Reaction Vessel Finalize->Use Storage

Figure 1: Step-by-step workflow for preparing stable H-D-Cys(Trt)-OtBu·HCl stock solutions.

The Racemization Pathway (Risk Analysis)

Racemization Native H-D-Cys(Trt)-OtBu (Chiral Integrity Intact) Intermediate Enolate Intermediate (Planar - Chirality Lost) Native->Intermediate Proton Abstraction Base Addition of Base (DIPEA/Piperidine) Base->Intermediate Racemic Reprotonation -> DL-Mixture (Experiment Failure) Intermediate->Racemic Random Reprotonation

Figure 2: Mechanism of base-catalyzed racemization. The stock solution must remain acidic to prevent the formation of the enolate intermediate.

Troubleshooting Table

ObservationDiagnosisCorrective Action
Turbidity / Cloudiness Incomplete dissolution or salt crash-out.Sonicate briefly. If persistent, check solvent water content (wet DMF causes precipitation of hydrophobic peptides).
Yellow/Orange Color Oxidation of sulfur or degradation of Trt group.Discard solution. Ensure fresh DMF and inert atmosphere for next batch.
Precipitate after adding Base Normal salt formation (DIPEA·HCl).This is expected during the reaction. Ensure sufficient solvent volume to solubilize the salts.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Han, Y., et al. (1997).[4] Base-Catalyzed Racemization of Cysteine Derivatives. Journal of Organic Chemistry, 62, 4307.[4] Link

  • PubChem. (n.d.).[3] Compound Summary: H-Cys(Trt)-OtBu.HCl.[3][5] National Library of Medicine. Link

  • Bachem. (2021). Cysteine Derivatives in SPPS. Bachem Technical Notes. Link

  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Merck KGaA.[6] Link

Sources

H-D-Cys(trt)-otbu hcl usage in peptidomimetic ligand development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of H-D-Cys(Trt)-OtBu HCl in Peptidomimetic Ligand Development

Abstract

This technical guide details the application of This compound (D-Cysteine, S-trityl, tert-butyl ester, hydrochloride salt) as a foundational building block in the development of proteolytically stable peptidomimetic ligands. Unlike standard Solid-Phase Peptide Synthesis (SPPS) resins, this derivative is designed for solution-phase synthesis or convergent fragment condensation , serving as a C-terminal "cap" that enables precise conformational control. This document provides optimized protocols for coupling, scavenger-mediated global deprotection, and oxidative disulfide cyclization, ensuring high-yield recovery of bioactive cyclic mimetics.

Strategic Rationale in Ligand Design

The selection of this compound is driven by two critical requirements in modern drug discovery: metabolic stability and orthogonal synthetic efficiency .

A. The "D-Cysteine" Advantage (E-E-A-T)

Incorporating D-amino acids is a proven strategy to evade endogenous proteases.

  • Proteolytic Resistance: Most mammalian proteases recognize L-stereochemistry. Introducing D-Cys at the C-terminus or within a macrocyclic loop drastically reduces enzymatic hydrolysis rates [1].

  • Conformational Biasing: D-Cys induces specific

    
    -turn geometries (often Type II') that are energetically unfavorable for L-peptides. This pre-organizes the ligand into a bioactive conformation, reducing the entropic penalty of binding to a receptor [2].
    
B. The Protection Strategy: "Build-Then-Strip"

This molecule utilizes an acid-labile orthogonal protection scheme ideal for solution-phase chemistry:

  • Trityl (Trt) on Thiol: Provides steric bulk and prevents disulfide formation during chain assembly. It is extremely acid-sensitive.

  • tert-Butyl (OtBu) on Carboxyl: Protects the C-terminus as an ester, preventing oligomerization during amine coupling.

  • Simultaneous Removal: Both groups are removed in a single step using Trifluoroacetic Acid (TFA), streamlining the workflow from protected intermediate to free linear peptide ready for cyclization.

Visual Workflow: Synthesis to Cyclization

The following diagram illustrates the critical path from the starting material to the final cyclic peptidomimetic.

G Start This compound (Starting Block) Neutralize In-Situ Neutralization (DIEA/NMM) Start->Neutralize Dissolve Coupling Fragment Coupling (EDC/HOBt or HATU) Neutralize->Coupling + Activated AA Intermediate Protected Linear Peptide (Trt/OtBu intact) Coupling->Intermediate Workup Deprotection Global Deprotection (TFA + Scavengers) Intermediate->Deprotection Acidolysis Linear Free Linear Peptide (SH / COOH) Deprotection->Linear Precipitate Oxidation Oxidative Cyclization (DMSO/pH 8) Linear->Oxidation Dilution Final Cyclic Peptidomimetic (Disulfide Bridged) Oxidation->Final Purification

Figure 1: Critical path for converting this compound into a cyclic ligand. The process relies on a final global deprotection followed by controlled oxidation.

Detailed Experimental Protocols

Protocol A: Solution-Phase Coupling (C-Terminal Initiation)

Objective: Couple the free amine of H-D-Cys(Trt)-OtBu to the carboxyl group of an N-protected amino acid (e.g., Fmoc-AA-OH) or peptide fragment.

Reagents:

  • This compound (1.0 equiv)

  • Fmoc-Amino Acid-OH (1.1 equiv)

  • HATU (1.1 equiv) or EDC.HCl/HOBt (1.2 equiv)

  • DIEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step:

  • Activation: Dissolve the Fmoc-Amino Acid (1.1 equiv) and HATU (1.1 equiv) in minimal anhydrous DMF. Add DIEA (1.0 equiv) and stir for 2 minutes to activate the carboxylate.

  • Neutralization: In a separate vessel, dissolve This compound (1.0 equiv) in DMF. Add DIEA (2.0 equiv) to neutralize the hydrochloride salt and generate the free amine.

    • Critical Note: Failure to neutralize the HCl salt will prevent coupling. Ensure pH is basic (~8) by spotting on wet pH paper.

  • Coupling: Add the neutralized Cys solution to the activated amino acid solution. Stir at Room Temperature (RT) under Nitrogen.

  • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 1–2 hours.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% NaHCO3, 5% Citric Acid (or 1M KHSO4), and Brine. Dry over Na2SO4 and concentrate.

Protocol B: Global Deprotection (The "Scavenger" Cocktail)

Objective: Simultaneously remove the Trityl (Trt) group from the thiol and the tert-butyl (OtBu) ester from the C-terminus.

The Challenge: The Trityl cation (


) released during acidolysis is highly electrophilic. Without scavengers, it will re-attach to the sulfur (S-tritylation is reversible) or alkylate Tryptophan residues.

Optimized Cocktail (Reagent K Modified):

ComponentVolume %Role
TFA (Trifluoroacetic Acid)90%Acidolysis agent
TIS (Triisopropylsilane)2.5%

Scavenger
EDT (1,2-Ethanedithiol)2.5%Thiol Scavenger (Critical for Cys)
Water 2.5%

Scavenger
Thioanisole 2.5%Accelerates removal of Pbf/Trt

Step-by-Step:

  • Preparation: Prepare the cocktail fresh in a fume hood (EDT has a pungent stench).

  • Reaction: Dissolve the protected peptide in the cocktail (10 mL per gram of peptide).

  • Duration: Stir at RT for 2–3 hours.

    • Note: Trt removal is fast, but OtBu and Pbf (if Arg is present) require the full duration.

  • Precipitation: Filter the resin (if any solid support was used in hybrid synthesis). Concentrate the filtrate to ~20% volume under nitrogen flow.

  • Isolation: Pour the concentrated TFA solution into cold Diethyl Ether (

    
    ) to precipitate the peptide. Centrifuge (3000 rpm, 5 min) and decant. Wash the pellet 2x with cold ether.
    
Protocol C: Oxidative Cyclization (Disulfide Formation)

Objective: Form the intramolecular disulfide bond between the C-terminal D-Cys and a second Cysteine (L or D) in the sequence.

Method: DMSO-Assisted Oxidation (Gentle & Efficient) This method is superior to air oxidation for peptidomimetics as it is faster and works at slightly acidic to neutral pH, minimizing disulfide exchange side reactions [3].

  • Dissolution: Dissolve the crude linear peptide (from Protocol B) in 5% Acetic Acid in water to a concentration of 0.5 – 1.0 mg/mL.

    • Why Dilute? High dilution favors intramolecular cyclization (ring formation) over intermolecular dimerization (oligomers).

  • pH Adjustment: Adjust pH to 6.0 – 7.0 using Ammonium Carbonate or dilute Ammonia.

    • Caution: Do not exceed pH 8.0 to avoid racemization or beta-elimination.

  • Oxidation: Add DMSO (Dimethyl Sulfoxide) to a final concentration of 10–20% v/v.

  • Incubation: Stir at RT for 12–24 hours. Monitor by HPLC. The cyclic peptide will typically elute earlier than the linear precursor due to a smaller hydrodynamic radius.

  • Purification: Inject the reaction mixture directly onto a Prep-HPLC (C18 column) for purification.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Coupling Yield HCl salt not neutralized.Ensure 2.0–2.5 equiv of DIEA are added to the this compound stock before mixing.
Trityl Re-attachment Insufficient scavenger.Increase TIS and EDT to 5% each in the cleavage cocktail.
Dimerization Concentration too high during cyclization.Dilute peptide to <0.5 mg/mL. Add DMSO slowly.
Racemization High pH during coupling or cyclization.Use HOBt/Oxyma during coupling. Keep pH < 7.5 during cyclization.

References

  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20, 309–325. [Link]

  • Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine.[1] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

  • Vertex Pharmaceuticals/NIH. (2015). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NCBI. [Link]

Sources

Troubleshooting & Optimization

preventing racemization of H-D-Cys(trt)-otbu hcl during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CYS-RAC-001 Subject: Preventing Racemization of D-Cysteine Esters During Coupling Status: Resolved / Guide Generated

Executive Summary

You are working with H-D-Cys(Trt)-OtBu[1] · HCl . This is a D-amino acid ester salt acting as the nucleophile (amine component) in your coupling reaction.

The Critical Risk: Unlike standard amino acids, Cysteine derivatives are uniquely prone to racemization (epimerization) even when used as the amine component. The electron-withdrawing nature of the ester (OtBu) combined with the sulfur atom renders the


-proton highly acidic (

in DMSO).

The Trap: To use this molecule, you must neutralize the HCl salt. Using standard bases (like DIPEA or NMM) creates a high-risk environment where base-catalyzed proton abstraction occurs faster than the peptide bond formation, converting your expensive D-isomer into an undefined D/L mixture .

Part 1: The "Safe Coupling" Protocol

Follow this specific workflow to minimize D-to-L conversion.

1. Base Selection (The "Collidine Rule")

Do NOT use DIPEA (Diisopropylethylamine) or TEA (Triethylamine) for neutralizing the HCl salt if possible. Their basicity is strong enough to abstract the


-proton.
  • Recommended Base: 2,4,6-Trimethylpyridine (Sym-Collidine) .

  • Why: Collidine is a weaker base (

    
     of conjugate acid ~7.4) compared to DIPEA (
    
    
    
    ~10.5). It is sufficient to neutralize the HCl and free the amine for coupling, but too sterically hindered and weak to effectively abstract the
    
    
    -proton.
2. Solvent System

Avoid pure DMF if solubility permits. Polar aprotic solvents stabilize the charged transition state of the racemization mechanism.

  • Preferred: DCM (Dichloromethane) or 1:1 DCM/DMF mixture.

  • Why: Lower polarity reduces the rate of proton abstraction.

3. Activation Strategy

Since the Cys residue is the nucleophile, the incoming amino acid (the electrophile) must be highly reactive to ensure coupling happens faster than racemization.

  • Recommended: DIC / Oxyma Pure.

  • Alternative: HATU / Collidine (Only if pre-activation is strictly controlled).

4. Step-by-Step Workflow
StepActionTechnical Note
1 Dissolve Nucleophile Dissolve H-D-Cys(Trt)-OtBu · HCl in DCM/DMF (1:1).
2 Neutralize (Critical) Add exactly 1.0 equivalent of Collidine . Do not add excess base yet.
3 Activate Partner In a separate vessel, activate the incoming Fmoc-AA-OH with DIC/Oxyma (1:1).
4 Combine Add the activated mixture to the Cys solution immediately.
5 pH Check Check pH. If < 7, add Collidine dropwise to reach pH 7.5. Do not exceed pH 8.
Part 2: The Mechanism (Why this happens)

The racemization of Cysteine esters is driven by Direct Enolization . The sulfur atom (even when Trityl-protected) exerts an inductive effect that, combined with the ester group, lowers the energy barrier for removing the


-proton.
Visualizing the Threat

The following diagram illustrates how a strong base (like DIPEA) attacks the D-Cys ester, leading to a planar enolate intermediate that destroys stereochemical purity.

RacemizationMechanism Fig 1. Mechanism of Base-Catalyzed Racemization via Direct Enolization. Substrate H-D-Cys(Trt)-OtBu (D-Configuration) Transition Proton Abstraction (Alpha-Carbon) Substrate->Transition Base attacks H-alpha Base Strong Base (e.g., DIPEA) Base->Transition Enolate Planar Enolate (Chirality Lost) Transition->Enolate Resonance Stabilization Product_L L-Cys Isomer (Contaminant) Enolate->Product_L Reprotonation (Face A) Product_D D-Cys Isomer (Desired) Enolate->Product_D Reprotonation (Face B)

[2][3][4]

Part 3: Troubleshooting & FAQs

Q1: I already used DIPEA and my yield is good, but how do I check for racemization? A: You cannot rely on standard C18 HPLC retention times, as D- and L-peptides often co-elute. You must use Marfey’s Method .

  • Hydrolyze a small sample of your peptide (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey’s Reagent) .

  • Analyze via C18 HPLC. The L-FDAA-D-Cys and L-FDAA-L-Cys derivatives will resolve with distinct retention times (D-isomers typically elute later).

Q2: Can I use HATU/DIEA if I just work fast? A: It is high risk. HATU is a uronium salt that requires a base to function. If you must use HATU, replace DIEA with Collidine or TMP . If you use DIEA, pre-activate the acid for only 30 seconds before adding the Cys-ester, and keep the reaction at 0°C.

Q3: Why does "H-D-Cys" racemize? I thought only activated esters (electrophiles) racemize? A: This is a common misconception. While activated esters (electrophiles) racemize via oxazolone formation, amino esters (nucleophiles) racemize via enolization . Cysteine is the "exception to the rule" because its


-proton is significantly more acidic than other amino acids due to the sulfur atom.

Q4: Does the Trityl (Trt) group prevent this? A: No. While Trityl is bulky, it does not electronically deactivate the


-proton enough to prevent abstraction by strong bases. In fact, some studies suggest bulky protecting groups can sometimes slow down the coupling reaction, giving the base more time to cause damage.
Part 4: Decision Matrix

Use this logic flow to determine your experimental conditions.

DecisionTree Fig 2. Decision Matrix for Optimization of Cys-Ester Coupling Conditions. Start Start: Coupling to H-D-Cys(Trt)-OtBu HCl BaseCheck Do you have Collidine? Start->BaseCheck YesCollidine Use Collidine (1.0 eq) for neutralization BaseCheck->YesCollidine Yes NoCollidine Must use DIPEA? BaseCheck->NoCollidine No SolventCheck Solubility in DCM? YesCollidine->SolventCheck DIPEA_Protocol Strict Protocol: 1. Cool to 0°C 2. Add exactly 0.9 eq DIPEA 3. Couple immediately NoCollidine->DIPEA_Protocol DIPEA_Protocol->SolventCheck UseDCM Use DCM or DCM/THF SolventCheck->UseDCM Good UseDMF Use DMF/DCM (1:1) Avoid 100% DMF SolventCheck->UseDMF Poor

References
  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Han, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • Thermo Fisher Scientific. (2024). Marfey's Reagent (FDAA) Protocol and Application Guide. Thermo Fisher Technical Resources. Link

  • Kovacs, J., et al. (1970).[3] Racemization of amino acid derivatives.[2][3][4][5][6] Rate of racemization and peptide bond formation of cysteine active esters.[3][5] Journal of Organic Chemistry.[3] Link

Sources

Technical Support Center: Solubility Optimization for H-D-Cys(Trt)-OtBu·HCl

Author: BenchChem Technical Support Team. Date: February 2026

Product: H-D-Cys(Trt)-OtBu[1][2][3]·HCl CAS: 439089-10-8 (D-isomer) / 158009-03-1 (L-isomer generic reference) Application: Peptide Synthesis, Fragment Condensation Document ID: TS-SOL-CYS-04[1][2][3]

Diagnostic Overview: The "Hydrophobic-Ionic" Conflict[1][3]

The Problem: Users frequently report that H-D-Cys(Trt)-OtBu·HCl forms a cloudy suspension, a gel, or "oils out" in pure DMF or DMSO, despite these being "universal" solvents for peptide synthesis.

The Mechanism: This molecule presents a solubility paradox due to its conflicting structural motifs:

  • The Hydrophobic Shield: The Trityl (Trt) and tert-butyl (OtBu) groups are massive, lipophilic moieties.[2][3] They strongly prefer non-polar solvents (like Dichloromethane) and resist solvation by the polar dipoles of DMF/DMSO.

  • The Ionic Anchor: The Hydrochloride (HCl) salt creates a crystal lattice with high lattice energy.[2] To dissolve, the solvent must overcome this lattice energy.

  • The Aggregate: In pure DMF, the hydrophobic Trityl groups often cluster together (hydrophobic effect) while the ionic head groups try to coordinate with the solvent. This leads to the formation of micelle-like aggregates or gels rather than a true solution.[1][3]

Troubleshooting Protocols

Protocol A: The Co-Solvent "Spike" (Recommended)

Best For: Preventing gelation and ensuring rapid dissolution without heating. Mechanism: Dichloromethane (DCM) solvates the hydrophobic Trityl/OtBu groups, while DMF solvates the ionic core.

  • Calculate Volume: Determine the total volume of solvent needed for your target concentration (e.g., 0.1 M).

  • The Pre-Dissolve Step: Add Dichloromethane (DCM) equal to 10-20% of the final volume to the dry powder.[3]

    • Why? The powder will likely dissolve almost instantly in this small volume of DCM because DCM interacts perfectly with the Trityl group.

  • The Dilution: Slowly add the DMF or DMSO to the DCM concentrate while stirring.

  • Result: A clear, stable solution.

Note: If your downstream reaction cannot tolerate DCM, proceed to Protocol B.

Protocol B: Chaotropic Disruption (LiCl Method)

Best For: Strictly polar environments where DCM is forbidden (e.g., certain biological assays or specific resin swellings).[1][2] Mechanism: Lithium Chloride (LiCl) acts as a chaotropic agent, disrupting the hydrogen bonding networks and ion-pairing aggregates that cause Cys(Trt) derivatives to gel in DMF.[1][2]

  • Prepare Solvent: Create a stock solution of 5% (w/v) LiCl in anhydrous DMF .

    • Tip: Dry the LiCl in an oven (120°C) before dissolving, as it is hygroscopic.

  • Add Solvent: Add this LiCl/DMF solution to the H-D-Cys(Trt)-OtBu·HCl powder.[1][2][3]

  • Sonication: Sonicate for 3-5 minutes. The lithium ions will intercalate between the peptide aggregates, forcing them into solution.

Protocol C: The "Free-Base" In-Situ (Use with Caution)

Best For: Immediate coupling reactions where the HCl salt is the hindrance.[3] Mechanism: Removing the HCl counter-ion eliminates the lattice energy barrier.

CRITICAL WARNING: Cysteine derivatives with ester protection (OtBu) are highly prone to racemization (conversion of D-Cys to L-Cys) in the presence of base.[1][2][3] Do not store the solution after this step.

  • Suspend the powder in DMF.[2][3]

  • Add 1.0 equivalent of DIEA (Diisopropylethylamine) or TMP (2,4,6-Collidine).[1][2][3]

  • Vortex immediately.[1][2][3] The solution should clear as the free amine is generated.

  • Use immediately (within 5 minutes) for the coupling reaction.

Decision Logic & Workflow

The following diagram illustrates the decision process for solubilizing this specific derivative.

SolubilityWorkflow Start Start: H-D-Cys(Trt)-OtBu·HCl + DMF/DMSO CheckCloudy Is the solution cloudy or gelling? Start->CheckCloudy IsDCMPermitted Is DCM permitted in downstream application? CheckCloudy->IsDCMPermitted Yes Success Clear Solution Ready for Coupling CheckCloudy->Success No MethodA Protocol A: Co-Solvent 1. Dissolve in minimal DCM 2. Dilute with DMF IsDCMPermitted->MethodA Yes (Recommended) MethodB Protocol B: Chaotropic Salt Use 5% LiCl in DMF IsDCMPermitted->MethodB No MethodA->Success MethodC Protocol C: Neutralization Add 1 eq. Collidine/DIEA (WARNING: Racemization Risk) MethodB->MethodC Still Insoluble? MethodB->Success MethodC->Success

Figure 1: Decision tree for troubleshooting solubility issues based on downstream application constraints.

Frequently Asked Questions (FAQ)

Q1: Can I heat the solution to dissolve the solid?

  • Answer: Only mild heat (max 40°C) is recommended.[1][2][3] Higher temperatures, especially in DMF (which decomposes to dimethylamine over time), can accelerate degradation.[1] If you must heat, do so without any base present.[1][2][3]

Q2: Why does my solution turn yellow after adding base?

  • Answer: A slight yellowing is common with Trityl derivatives in the presence of base and is usually harmless. However, a deep yellow/orange color may indicate the loss of the Trityl group or oxidation. Ensure your DMF is high-grade (amine-free) to prevent premature deprotection.[1][2][3]

Q3: Is the D-enantiomer more soluble than the L-enantiomer?

  • Answer: No. Enantiomers (D vs L) have identical physical properties (including solubility) in achiral solvents like DMF and DMSO.[1][2][3] If you notice a difference, check the purity or the salt form (e.g., free base vs. HCl salt) of the batches.

Q4: How stable is H-D-Cys(Trt)-OtBu·HCl in solution?

  • Answer:

    • In pure DMF/DMSO: Stable for 24-48 hours at 4°C.

    • In DMF + Base (DIEA):Unstable. Use within minutes.[1][2][3] The basic environment promotes racemization (D

      
       L) and diketopiperazine (DKP) formation.[2]
      

Summary Data Table

ParameterValue / Recommendation
Molecular Weight ~456.0 g/mol
Primary Solubility Issue Hydrophobic aggregation of Trt/OtBu groups
Recommended Co-Solvent Dichloromethane (DCM)
Max Temperature 40°C
Racemization Risk High (in presence of base)
Preferred Base for Coupling 2,4,6-Collidine (weaker base, lower racemization risk than DIEA)

References

  • Albericio, F., et al. (2000).[1][2][3] "Solid-phase peptide synthesis using N-trityl-amino acids." Journal of Peptide Science. [1][2]

  • Isidro-Llobet, A., et al. (2009).[1][2][3] "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews. (Comprehensive review on Trityl and OtBu solubility and stability).

  • Seebach, D., et al. (1989).[1][2][3] "Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents (LiCl effect)." Bulletin of the Chemical Society of Japan.

  • Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides."[1][2][3] (Technical Guide on Racemization).

Sources

troubleshooting low yields with H-D-Cys(trt)-otbu hcl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and troubleshooting of H-D-Cys(Trt)-OtBu·HCl (D-Cysteine, S-Trityl, tert-Butyl ester, Hydrochloride salt).[1]

Low yields in this synthesis are typically caused by the "Acid Sensitivity Paradox" : You need strong acid catalysis to install the tert-butyl ester (OtBu), but the S-Trityl (Trt) group is acid-labile. Balancing these opposing chemical requirements is the core challenge.

Ticket ID: SYN-CYS-004 Subject: Troubleshooting Low Yields & Purity Issues Applicable Protocol: Esterification of S-Trityl-D-Cysteine

Part 1: The Synthetic Pathway & Failure Points

To troubleshoot effectively, we must visualize the competing kinetics. The target molecule contains two acid-sensitive groups with different stability profiles.[2][3][4]

Reaction Logic Diagram

The following diagram illustrates the standard synthesis route and the critical "Danger Zones" where yield is typically lost.

G Start H-D-Cys-OH (Starting Material) Step1 Step 1: S-Tritylation (Trt-OH / TFA) Start->Step1 Side1 Side Product A: D-Cystine (Oxidation) Start->Side1  Air Exposure   Inter Intermediate: H-D-Cys(Trt)-OH Step1->Inter Step2 Step 2: Esterification (tBuOAc / HClO4) Inter->Step2 Target Target: H-D-Cys(Trt)-OtBu Step2->Target  Optimal Path   Side2 Side Product B: H-D-Cys-OtBu (Detritylation) Step2->Side2  Excess Acid/Time   Side3 Side Product C: N-Alkylation Step2->Side3  Wrong Reagent  

Figure 1: Synthetic workflow highlighting the competition between ester formation and S-detritylation.

Part 2: Critical Control Points (Troubleshooting Guide)

Phase 1: The S-Tritylation Step

Goal: Protect the thiol to prevent disulfide formation.

Common Issue: Low yield due to reversibility. The reaction of Cysteine with Trityl Alcohol (Trt-OH) in TFA is an equilibrium. If water is not removed or the Trt cation is not stabilized, the reaction stalls.

SymptomProbable CauseCorrective Action
Incomplete Conversion Equilibrium limitation (Water presence)Add a scavenger (TFA anhydride) or use Trityl Chloride (Trt-Cl) in DMF/Pyridine instead of Trt-OH/TFA.
Dimer Formation Oxidation of thiolDegas all solvents with N₂/Ar. Add a pinch of Zn dust to the reaction to keep the environment reducing.
Phase 2: The Esterification Bottleneck (The Primary Yield Killer)

Goal: Install OtBu without removing Trt.

This is the most volatile step. Standard esterification (MeOH/HCl) makes methyl esters. Tert-butyl esters require carbocation chemistry (Isobutylene or t-Butyl Acetate), which requires strong acid catalysis.

The Paradox:

  • OtBu Formation: Requires

    
     catalyst.
    
  • S-Trt Cleavage: Caused by

    
    .
    
Protocol A: The tert-Butyl Acetate Method (Recommended)

This method is safer than isobutylene gas and easier to control, but requires strict temperature management.

  • Reagents: H-D-Cys(Trt)-OH, tert-Butyl Acetate (solvent/reagent), Perchloric Acid (

    
    , catalyst).
    
  • Troubleshooting Table:

ObservationDiagnosisSolution
TLC shows "Spot at Origin" Detritylation (Loss of Trt)Too Acidic/Hot. The Trt group fell off. 1. Lower Temp to 0°C–4°C. 2. Reduce reaction time. 3. Reduce

concentration.
Product is an Oil Incomplete Salt FormationThe free base is an oil. You must form the HCl salt to get a solid. See "Isolation" below.
Low Yield (<40%) Hydrolysis during workupThe tert-butyl ester is hydrolytically unstable in strong aqueous acid. Quench with cold

rapidly; do not let it sit in acidic aqueous layers.
Protocol B: Isobutylene Gas (Industrial Standard)
  • Reagents: Isobutylene (gas),

    
     (cat), Dioxane/DCM.
    
  • Risk: This reaction is often run in a pressure vessel. If the exotherm is not controlled, the temperature spike will cleave the Trt group immediately.

Phase 3: Isolation and HCl Salt Formation

Goal: Precipitate the clean white solid.

Many users lose their product here. The free base (H-D-Cys(Trt)-OtBu) is soluble in organic solvents. The HCl salt should precipitate, but often "oils out."

Step-by-Step Rescue for "Oiling Out":

  • Solvent Choice: Dissolve the crude oil in a minimum amount of dry Ethyl Acetate or DCM (not Methanol, it's too polar).

  • Acid Source: Add 4M HCl in Dioxane dropwise. Do not use aqueous HCl.

  • Precipitation: Add dry Diethyl Ether or Hexanes slowly with vigorous stirring.

  • Troubleshooting:

    • If it oils out: Decant the supernatant. Triturate (grind) the oil with fresh Ether/Hexane. Scratch the flask walls with a glass rod to induce nucleation.

    • Hygroscopicity: If the solid turns to goo on the filter, it is absorbing water. Filter under a nitrogen blanket and dry in a vacuum desiccator immediately.

Part 3: Analytical Validation (Self-Validating System)

Do not proceed to the next step without passing these checkpoints.

TLC System
  • Mobile Phase: Hexane:Ethyl Acetate (3:1) or DCM:MeOH (95:5).

  • Visualization:

    • UV: Trityl group absorbs strongly (check for Trt-OH impurity).

    • Ninhydrin: Stains the free amine (Product = Red/Purple).

    • Ellman's Reagent: Stains free thiols (Yellow). Crucial Check: If your product spot stains yellow with Ellman's, you have lost the Trityl group.

NMR Diagnostics
  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Trityl Region: Multiplet at 7.2–7.4 ppm (15 protons).

    • tert-Butyl: Singlet at ~1.4 ppm (9 protons).

    • Chiral Integrity: Check the

      
      -proton signal. Splitting or unexpected complexity here suggests racemization (D 
      
      
      
      L/D mix).

Part 4: FAQ - Rapid Response

Q: Can I use HCl gas bubbled into MeOH for the esterification? A: No. That method produces Methyl esters (OMe), not tert-butyl esters (OtBu). OtBu requires carbocation chemistry (t-butyl acetate or isobutylene).

Q: My product turned yellow during the workup. What happened? A: Yellowing often indicates S-detritylation followed by oxidation. The free thiol can oxidize to disulfides, which may appear yellow/orange in crude mixtures due to trace impurities. Ensure your workup pH never drops below 2-3 for extended periods.

Q: Why use Perchloric acid? Can I use Sulfuric? A: You can use Sulfuric acid (


), but Perchloric acid (

) often gives cleaner conversion in the tert-butyl acetate method. However,

is an explosion hazard if dried on organics—handle with extreme care and keep wet/dilute.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Authoritative text on stability of Trityl and t-Butyl groups).
  • Bodanszky, M., & Bodanszky, A. (1994).[5] The Practice of Peptide Synthesis. 2nd Edition. Springer-Verlag.[5] (Standard protocols for amino acid protection).

  • Gibson, F. S., Bergmeier, S. C., & Rapoport, H. (1994).[5] Selective Removal of N-Phenylfluorenyl Protecting Groups in the Presence of tert-Butyl Esters.[5] The Journal of Organic Chemistry, 59(11), 3216–3218. Link (Discusses stability of Cys(Trt)-OtBu derivatives).

  • Han, Y., et al. (2006). A mild and efficient method for the preparation of tert-butyl esters.[6] Tetrahedron Letters, 47(11), 1829-1831. (Alternative esterification protocols).

Sources

Technical Support Center: Minimizing Diketopiperazine (DKP) Formation with H-D-Cys(Trt)-OtBu HCl

[1]

Product: H-D-Cys(Trt)-OtBu HCl (S-Trityl-D-cysteine tert-butyl ester hydrochloride) Application: Solution Phase Peptide Synthesis / Convergent Synthesis Document ID: TS-DKP-CYS-001[1]

Core Technical Overview

The Challenge: this compound is a valuable building block for introducing D-cysteine into peptide sequences.[1] However, its use at the C-terminus of a peptide chain presents a high risk of diketopiperazine (DKP) formation .[1] This side reaction typically occurs at the dipeptide stage (e.g., H-L-AA-D-Cys(Trt)-OtBu) immediately following the deprotection of the N-terminal amino acid.[1]

The Stereochemical Factor: The risk is significantly amplified when coupling an L-amino acid to this D-cysteine derivative.[1] In heterochiral dipeptides (L-D or D-L) , the side chains in the transition state adopt a trans (pseudo-equatorial) orientation. This configuration minimizes steric clash compared to the cis orientation found in homochiral (L-L) sequences, thereby accelerating the cyclization rate by orders of magnitude [1, 2].

Mechanism of Failure

The following diagram illustrates the critical failure mode. The free amine of the penultimate residue (after Fmoc removal) attacks the C-terminal ester carbonyl, ejecting the tert-butyl alcohol and forming the cyclic DKP.

DKP_MechanismSubstrateH-L-AA-D-Cys(Trt)-OtBu(Free Amine)TransitionTransition State(Trans-planar conformation)Substrate->TransitionNucleophilic Attack(k_cyc)ThirdAACoupled Tripeptide(Desired Product)Substrate->ThirdAARapid Coupling(k_coup)DKP_ProductCyclic DKP(Side Product)Transition->DKP_ProductCyclizationLeavingGroupOtBu-OH(Released)Transition->LeavingGroupElimination

Caption: Kinetic competition between DKP cyclization (k_cyc) and the desired peptide coupling (k_coup). In L-D systems, k_cyc is kinetically favored.[1]

Troubleshooting & FAQs

Q1: Does the bulky Trityl (Trt) group prevent DKP formation?

A: It provides some protection, but it is not a fail-safe.[1] While the Trityl group is massive, it is attached to the sulfur atom on the side chain. In the DKP transition state, the side chain is oriented away from the attacking amine (especially in the L-D configuration), meaning the Trityl group does not effectively sterically hinder the nucleophilic attack on the carbonyl carbon [3].

Q2: I thought tert-butyl (OtBu) esters were stable. Why is this happening?

A: OtBu esters are indeed more stable than methyl or ethyl esters because the bulky tert-butyl group hinders attack.[1] However, DKP formation is an intramolecular reaction.[1] The effective molarity of the attacking amine is extremely high. Under basic conditions (such as those used for Fmoc removal or neutralization), the activation energy is lowered enough to overcome the steric bulk of the OtBu group [4].

Q3: When exactly does the DKP form?

A: The critical window is immediately after the deprotection of the second amino acid .

  • Scenario: You have Fmoc-L-Leu-D-Cys(Trt)-OtBu.[1]

  • Step: You add piperidine to remove Fmoc.[1]

  • Result: You generate H-L-Leu-D-Cys(Trt)-OtBu.[1]

  • Risk: If this intermediate sits in the basic solution or is not coupled to the third amino acid immediately, it will cyclize.

Q4: How do I handle the HCl salt safely?

A: The HCl salt (this compound) is stable because the amine is protonated (ammonium form), which is non-nucleophilic.[1] The risk begins only when you neutralize it to couple the next amino acid.

  • Recommendation: Do not pre-neutralize the salt in a separate flask. Use in-situ neutralization during the coupling step (see Protocol A).

Experimental Protocols

Protocol A: Safe Coupling to this compound

Objective: Couple the first amino acid (Fmoc-AA-OH) to the C-terminal D-Cys unit without inducing premature side reactions.[1]

  • Dissolution: Dissolve this compound (1.0 eq) and Fmoc-AA-OH (1.1 eq) in DMF/DCM (1:1).

  • Activation: Add the coupling reagent (e.g., HATU or EDC) (1.1 eq).[1]

  • In-Situ Neutralization: Add DIPEA (Diisopropylethylamine) dropwise.[1]

    • Critical: You need enough base to neutralize the HCl salt and activate the carboxylic acid. Usually, 2.0–2.5 equivalents are required.[1]

    • Note: Keep the temperature at 0°C during base addition to suppress any potential racemization, though DKP is not the risk at this specific step (since there is no free amine on a dipeptide yet).

Protocol B: Minimizing DKP During Elongation (The "Danger Zone")

Objective: Remove the Fmoc group from the dipeptide Fmoc-AA-D-Cys(Trt)-OtBu and couple the third residue before DKP forms.[1]

Strategy: Avoid standard 20% Piperidine/DMF if possible. Use a "Deprotect-and-Couple" rapid cycle.[1]

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Deprotection Base 20% Piperidine in DMF2% DBU + 2% Piperidine in DMF [5]
Reaction Time 20–30 minutes2 x 30 seconds (Flash Deprotection)
Washing Extensive DMF washesMinimal, chilled DMF washes (0°C)
Next Coupling Standard activationPre-activated ester (e.g., OBt/OAt ester) ready before deprotection

Step-by-Step:

  • Preparation: Pre-activate the third amino acid (Fmoc-AA3-OH) in a separate vessel using DIC/Oxyma or HATU/DIPEA.[1] Ensure this solution is ready.

  • Flash Deprotection: Treat the dipeptide-resin (or solution intermediate) with the Optimized Base Cocktail for 30 seconds. Drain/Extract.[1] Repeat once.

  • Quench: Immediately wash with 0°C DMF to remove base and slow down kinetics.[1]

  • Rapid Coupling: Immediately add the pre-activated Fmoc-AA3-OH solution.[1]

    • Logic: By saturating the environment with the activated third amino acid, you favor the intermolecular coupling reaction (

      
      ) over the intramolecular cyclization (
      
      
      ).

Comparative Data: Stereochemical Risk

The table below highlights why the D-Cys derivative requires special care compared to standard L-Cys.

Dipeptide SequenceConfigurationTransition StateRelative DKP RateRisk Level
H-L-Ala-L-Cys-OtBu Homochiral (L-L)Cis (Steric clash)1x (Baseline)Moderate
H-L-Pro-L-Cys-OtBu Homochiral (L-L)Cis (Proline turn)~50xHigh
H-L-Ala-D-Cys-OtBu Heterochiral (L-D) Trans (Planar) ~100x Critical

Note: Data extrapolated from kinetic studies on dipeptide ester aminolysis [1, 4].

References

  • Goolcharran, C. & Borchardt, R.T. (1998).[1] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Link

  • Steinberg, S. & Bada, J.L. (1981).[1] Diketopiperazine formation during investigations of amino acid racemization in dipeptides.[1][2][3] Science. Link

  • Selleck Chemicals . (2024).[1] H-Cys(Trt)-OH Product Data and Stability. Link

  • Wang, J., et al. (2022).[1] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega.[1] Link[1]

  • Miao, Z., et al. (2022).[1] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation.[1] ACS Omega.[1] Link

optimizing reaction time for H-D-Cys(trt)-otbu hcl coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Coupling of H-D-Cys(Trt)-OtBu · HCl

Current Status: Operational Subject: Optimization of Reaction Kinetics & Racemization Control for H-D-Cys(Trt)-OtBu · HCl Ticket Priority: High (Chiral Purity & Yield Critical)

Executive Summary: The Kinetic Paradox

Coupling H-D-Cys(Trt)-OtBu · HCl presents a specific "kinetic paradox" in peptide synthesis. You are dealing with three competing factors:

  • Steric Hindrance: The Trityl (Trt) group on the sulfur is massive.[1] It creates a "shield" around the

    
    -amine, significantly slowing down its nucleophilic attack.[1]
    
  • Salt Neutralization: The molecule is an HCl salt.[1] The amine is protonated (

    
    ) and non-reactive until neutralized to 
    
    
    
    .[1]
  • Racemization Risk: While amino components (nucleophiles) are generally stable, the activated carboxylic acid partner is at high risk of racemization if the coupling reaction is prolonged due to the sluggishness of the hindered D-Cys amine.[1]

The Goal: Optimize reaction time to achieve complete coupling before the activated partner decomposes or racemizes.

Pre-Coupling Protocol: The "Hidden" Variable

Many users report "slow reaction times" that are actually failures of solubility or neutralization.[1] H-D-Cys(Trt)-OtBu is hydrophobic (Trt/OtBu groups) but ionic (HCl salt).[1]

Q: Why is my reaction mixture cloudy or precipitating immediately? A: You likely have a "Solubility Mismatch."[1] The HCl salt loves polar solvents, but the neutral form is highly lipophilic.[1]

The Protocol:

  • Solvent Choice: Use DCM (Dichloromethane) as the primary solvent if possible.[1] The protected D-Cys is highly soluble in DCM.[1] If your activated acid partner requires DMF, use a minimal amount of DMF and dilute with DCM (e.g., 1:3 DMF:DCM).[1]

  • Neutralization Strategy (Critical): Do not rely on the coupling base (e.g., DIEA used for activation) to passively neutralize the salt.[1]

    • Step A: Dissolve H-D-Cys(Trt)-OtBu · HCl in the solvent.

    • Step B: Add exactly 1.0 equivalent of base (DIEA or TMP) and stir for 5 minutes before adding the activated acid.

    • Why: This ensures the amine is free and ready to attack immediately upon addition of the electrophile.[1]

Optimizing Reaction Time & Reagents

The choice of coupling cocktail dictates the "Safe Reaction Window."[1]

Comparison of Coupling Systems
Coupling SystemReaction RateRacemization Risk (Partner)Recommended TimeBest For...
HATU / HOAt / Collidine Fast (10-30 min)High (if prolonged)30 - 60 mins Sterically hindered partners; rapid completion.
DIC / Oxyma Pure Moderate (1-2 hrs)Low2 - 4 hours Cysteine-Cysteine couplings; Chiral sensitive partners.
EDC / HOBt SlowLowOvernight Solution phase scale-up; cost-sensitive projects.
The Optimization Workflow (Logic Flow)

The following diagram illustrates the decision process for setting reaction times based on the partner amino acid.

OptimizationLogic Start Start: Coupling H-D-Cys(Trt)-OtBu CheckPartner Analyze Activated Partner (Electrophile) Start->CheckPartner IsPartnerSensitive Is Partner Chiral/Sensitive? (e.g., Cys, His, Ser) CheckPartner->IsPartnerSensitive SensitivePath Use Low-Racemization Protocol (DIC/Oxyma or HATU/Collidine) IsPartnerSensitive->SensitivePath Yes RobustPath Use High-Speed Protocol (HATU/DIEA) IsPartnerSensitive->RobustPath No TimeSensitive Set Time: 60-120 mins Monitor: HPLC/UPLC SensitivePath->TimeSensitive TimeRobust Set Time: 30-60 mins Monitor: TLC/Kaiser RobustPath->TimeRobust Decision Check Conversion > 95%? TimeSensitive->Decision TimeRobust->Decision Complete Workup immediately Decision->Complete Yes Incomplete Re-activate (Add 0.5 eq reagents) Do NOT extend time indefinitely Decision->Incomplete No

Caption: Decision tree for optimizing reaction time based on the sensitivity of the coupling partner.

Troubleshooting & FAQs

Q: I am getting low yields even after leaving the reaction overnight. Why? A: "Overnight" is often detrimental for hindered couplings.[1]

  • The Cause: The activated ester (e.g., O-At or OBt ester) of your partner amino acid has a finite half-life.[1] It can hydrolyze or rearrange (e.g., to an N-acyl urea) before the hindered Trityl-protected amine can attack.[1]

  • The Fix: Do Double Coupling instead of long coupling. React for 2 hours. If incomplete, filter (if solid phase) or work up (if solution), and react again with fresh activated acid.[1]

Q: My product shows significant racemization (D/L mixtures). A: This is likely due to the base, not the time.[1]

  • The Mechanism: Excess base (DIEA) abstracts the

    
    -proton of the activated acid while it waits for the slow D-Cys amine to attack.[1]
    
  • The Fix: Switch base to 2,4,6-Trimethylpyridine (Collidine) . It is weaker and sterically hindered, making it less likely to cause proton abstraction, yet strong enough to neutralize the HCl salt.[1]

Q: How do I monitor the reaction? Ninhydrin (Kaiser) isn't working. A: Ninhydrin tests for free primary amines.[1] However, the Trityl group is so bulky that it can sterically block the ninhydrin molecule from reacting with the amine, leading to false negatives (appearing finished when it's not).[1]

  • Solution Phase: Use TLC (Thin Layer Chromatography) or LC-MS . Look for the disappearance of the limiting reagent (the activated acid).[1]

  • Solid Phase: Use the Chloranil Test (more sensitive for hindered amines) or micro-cleavage followed by HPLC.[1]

References & Grounding

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews. (Comprehensive review on Trityl steric effects and solubility). [1]

  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Comparative kinetics of HATU vs. DIC/Oxyma).

  • Han, S.Y., & Kim, Y.A. (2004).[1] "Recent development of peptide coupling reagents in organic synthesis."[1][5][6] Tetrahedron. (Mechanisms of racemization during slow couplings). [1]

  • Sigma-Aldrich (Merck). "Fmoc Solid Phase Peptide Synthesis - Problem Solving." (Protocols for hindered amines).

Sources

handling moisture sensitivity of H-D-Cys(trt)-otbu hcl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for H-D-Cys(trt)-OtBu HCl. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical amino acid derivative in their synthetic workflows. This compound is a cornerstone for incorporating D-cysteine into complex peptides, particularly within the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1] However, its utility is matched by its sensitivity, primarily to moisture.

This document provides a deep dive into the nature of this moisture sensitivity, offering field-proven troubleshooting guides and best practices to ensure the integrity of your starting material and the success of your experiments.

Section 1: The Chemistry of Moisture-Induced Degradation

The stability of this compound is intrinsically linked to its two acid-labile protecting groups: the S-trityl (Trt) group on the thiol and the tert-butyl (OtBu) ester on the C-terminus. The presence of the hydrochloride (HCl) salt, while enhancing solubility and stability under ideal conditions, renders the compound acidic. The introduction of water (moisture) creates an acidic aqueous microenvironment that catalyzes the degradation of the molecule through two primary pathways.

  • S-Trityl Deprotection: The bond between the sulfur atom of cysteine and the bulky trityl group is highly susceptible to acid-catalyzed cleavage.[2][3] Moisture facilitates this process, liberating the trityl cation and, more critically, exposing the free thiol group (-SH). This newly exposed thiol is highly reactive and can readily oxidize to form an intermolecular disulfide bond with another deprotected molecule, resulting in a significant dimeric impurity.

  • C-Terminal tert-Butyl Ester Hydrolysis: The tert-butyl ester is a robust protecting group under basic and neutral conditions but is designed for removal under acidic conditions.[4] The combination of the inherent acidity of the HCl salt and moisture can lead to the premature hydrolysis of the ester, yielding the free carboxylic acid. This deprotected form of the amino acid is unable to participate correctly in subsequent coupling reactions.

These degradation pathways are not merely theoretical; they are the root cause of common issues such as low reaction yields, complex purification profiles, and failed syntheses.

Moisture_Degradation cluster_degradation Degradation Pathways cluster_products Degradation Products main This compound (Intact Reagent) h2o Moisture (H₂O) detritylation S-Trityl Cleavage h2o->detritylation Acid-Catalyzed Cleavage hydrolysis OtBu Ester Hydrolysis h2o->hydrolysis Acid-Catalyzed Hydrolysis free_thiol H-D-Cys-OtBu HCl (Exposed Thiol) detritylation->free_thiol free_acid H-D-Cys(trt)-OH HCl (Free Carboxylic Acid) hydrolysis->free_acid dimer Disulfide-Bridged Dimer (Major Impurity) free_thiol->dimer Oxidation (Air)

Figure 1. Moisture-induced degradation pathways of this compound.
Section 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to maintain its integrity?

A: Proper storage is the most critical factor in preventing degradation. The compound should be stored under conditions that rigorously exclude moisture.

ParameterRecommendationRationale
Temperature +2 to +8 °CSlows the rate of any potential degradation.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moist air, preventing both hydrolysis and oxidation.
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects from light.
Environment Inside a desiccatorProvides a secondary barrier against ambient humidity.

Upon receiving the product, if it is not already under an inert atmosphere, it is best practice to briefly open it inside a glove box or glove bag, backfill with argon or nitrogen, and seal tightly with paraffin film before placing it in refrigerated, desiccated storage.

Q2: What are the physical signs that my reagent has been compromised by moisture?

A: Visual inspection can often provide the first clue of degradation. A high-quality reagent should be a white to light-yellow, free-flowing solid.[6] Signs of compromise include:

  • Clumping: The powder loses its fine, crystalline nature and begins to form clumps or a solid mass.

  • "Wet" Appearance: The solid may look damp or sticky.

  • Difficulty Dissolving: Degraded material, especially the disulfide dimer, may be less soluble in standard organic solvents used for peptide synthesis (e.g., DMF, NMP).

Q3: I suspect my reagent is degraded. How can I analytically confirm this?

A: If you suspect degradation, do not proceed with your synthesis. You can confirm the purity analytically:

  • High-Performance Liquid Chromatography (HPLC): This is the most definitive method. Dissolve a small sample in an appropriate solvent (e.g., Acetonitrile/Water) and analyze it. A fresh lot should show a single major peak (>98% purity). Degraded samples will show additional peaks, notably one corresponding to the disulfide dimer and another for the hydrolyzed acid.

  • Mass Spectrometry (MS): Coupled with HPLC, MS can identify the masses of the impurity peaks, confirming their identity as the dimer or the hydrolyzed product.

Q4: What are the direct consequences of using moisture-exposed this compound in my peptide synthesis?

A: Using compromised reagent will have cascading negative effects on your synthesis:

  • Reduced Yields: The effective concentration of the active, correctly protected amino acid is lower than calculated, leading to incomplete coupling reactions.

  • Difficult Purification: The presence of deletion sequences (from failed coupling) and dimer-containing peptides creates a complex mixture that is challenging and often impossible to purify by standard RP-HPLC.

  • Chain Termination: If the hydrolyzed free-acid form of the amino acid is incorporated, it will act as a capping agent, preventing further elongation of the peptide chain.

Q5: Can I "rescue" or repurify a batch of reagent that has been exposed to moisture?

A: In a research setting, this is strongly discouraged. The process of separating the intact reagent from its degradation products is non-trivial and requires significant chromatographic effort. For the cost of the reagent, the time, solvent, and analytical resources required for repurification are not justified. Furthermore, there is no guarantee that the "purified" material will be completely free of the impurities, which can still negatively impact sensitive downstream applications. It is far more reliable and cost-effective to discard the compromised vial and use a fresh, properly handled one.

Section 3: Troubleshooting Guide

This section addresses common experimental problems and links them to the potential root cause of this compound degradation.

Observed ProblemPotential Cause Related to Reagent IntegrityTroubleshooting Steps & Solutions
Low or No Yield in Coupling Step Reduced Active Reagent: A significant portion of the weighed reagent has been hydrolyzed to the free carboxylic acid or oxidized to the dimer, making it unavailable for the amide bond formation.1. Discard Current Solution: Do not attempt to "push" the reaction by adding more reagents. 2. Verify Stock Integrity: Open a new, sealed vial of this compound. 3. Implement Anhydrous Technique: Weigh the new reagent quickly, preferably in a glove box or under a stream of inert gas. Use fresh, anhydrous-grade solvents for dissolution and coupling.
Mass Spec of Crude Peptide Shows M+~500 Da Impurity Disulfide Dimer Formation: The unexpected mass likely corresponds to your target peptide cross-linked with another peptide chain via a disulfide bridge. This occurs when detritylated reagent is incorporated, and the free thiol oxidizes during synthesis or cleavage.1. Review Handling Protocol: Your reagent was likely exposed to moisture and air prior to dissolution. 2. Improve Aliquoting: For future use, aliquot the reagent into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the main stock bottle to ambient conditions.
Reagent Dissolves Poorly in DMF/NMP Presence of Insoluble Impurities: The disulfide-bridged dimer is significantly more nonpolar and often less soluble than the parent amino acid derivative, leading to turbidity or visible particulates.1. Do Not Use: Do not filter and use the supernatant. The concentration of the active reagent in the solution will be unknown and lower than expected. 2. Discard Reagent: This is a clear physical indicator of advanced degradation. The entire vial is compromised.
Section 4: Best Practices & Experimental Protocols

Adherence to strict anhydrous and anaerobic techniques is paramount.

Protocol 1: Aliquoting and Long-Term Storage

This protocol should be performed upon receiving a new bottle of the reagent.

  • Preparation: Move the sealed bottle of this compound, several small amber glass vials, and necessary tools into an inert atmosphere glove box. Allow the bottle to equilibrate to the glove box temperature for at least 30 minutes to prevent condensation.

  • Aliquoting: Carefully open the main bottle and dispense the desired amount (e.g., 100-250 mg) into each small vial. Work efficiently to minimize exposure time.

  • Sealing: Tightly cap each vial. For added protection, wrap the cap and neck with paraffin film.

  • Storage: Place the aliquoted vials into a labeled container inside a desiccator. Store the desiccator in a refrigerator at +2 to +8 °C.

Handling_Workflow cluster_reaction Reaction Day start Receive New Reagent Bottle glovebox Equilibrate in Glove Box start->glovebox aliquot Aliquot into Single-Use Vials glovebox->aliquot seal Backfill with Inert Gas, Seal with Paraffin aliquot->seal store Store at 2-8°C in Desiccator seal->store get_vial Retrieve One Vial from Storage store->get_vial equilibrate_vial Equilibrate to RT in Desiccator get_vial->equilibrate_vial weigh Weigh Quickly (Inert Atmosphere) equilibrate_vial->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve react Add to Reaction dissolve->react

Figure 2. Recommended workflow for handling this compound from storage to reaction.
Protocol 2: Weighing and Use in an Experiment
  • Equilibration: Remove one sealed, aliquoted vial from the refrigerator and place it in a desiccator at room temperature. Allow it to warm for at least 30 minutes. Crucially, do not open the vial while it is cold , as this will cause atmospheric moisture to condense on the cold solid.

  • Weighing: Transfer the vial and a spatula to an inert atmosphere glove box for weighing. If a glove box is unavailable, uncap the vial for the briefest possible time in the open lab and immediately flush the headspace with a gentle stream of argon or nitrogen before recapping.

  • Dissolution: Add fresh, anhydrous-grade solvent (e.g., DMF, NMP) directly to the weighing vessel or reaction flask containing the weighed solid. Ensure rapid and complete dissolution.

  • Reaction: Immediately proceed with your synthetic step. Do not let the dissolved amino acid solution sit for extended periods before use.

By implementing these rigorous handling protocols, you can ensure the chemical integrity of this compound and achieve reliable, reproducible results in your synthetic endeavors.

References
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Zhang, W., & Lu, Y. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Molecules, 21(7), 935. Available at: [Link]

  • ResearchGate. (n.d.). Selective hydrolysis of α-tert-butyl ester. Retrieved from [Link]

  • Muttenthaler, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9544-9639. Available at: [Link]

  • Unlock Chemystery. (2022, October 15). How to Remove a Trityl Group (Selective Deprotection of Trityl). [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group.... Retrieved from [Link]

  • Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters, 57(30), 3236-3239. Available at: [Link]

  • Bapeks. (n.d.). H-Cys(Trt)-OtBu.HCl. Retrieved from [Link]

  • Papakyriakou, A., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(5), 185-197. Available at: [Link]

  • Baumruck, A. C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. Available at: [Link]

  • Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(50), 9279–9284. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guides: Acids. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Numerade. (2023). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Retrieved from [Link]

  • Glen Research. (n.d.). Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Glen Report 36.15. Retrieved from [Link]

  • D'Costa, E. J., & Fields, G. B. (n.d.). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Retrieved from [Link]

Sources

Technical Support Center: Purity Optimization for H-D-Cys(Trt)-OtBu · HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

H-D-Cys(Trt)-OtBu[1] · HCl is a specialized building block presenting a unique "Stability Paradox."[1] It contains two acid-labile protecting groups—Trityl (Trt) and tert-Butyl (OtBu) —yet it must be isolated as a Hydrochloride (HCl) salt.[1]

The successful isolation of this molecule requires navigating a narrow pH and temperature window. Deviations result in three primary impurity classes:

  • Cleavage Byproducts: Triphenylmethanol (Trt-OH) and Des-protected species.[1]

  • Stereochemical Impurities: L-Cys enantiomers (Racemization).

  • Oxidative Impurities: Disulfide dimers (D-Cystine derivatives).[1]

This guide provides self-validating protocols to remove these side products and ensure >98% purity.

Diagnostic Hub: Identify Your Impurity

Before attempting purification, identify the specific contaminant using this decision matrix.

Observation Probable Impurity Root Cause Verification Method
White precipitate in organic layer Triphenylmethanol (Trt-OH) Hydrolysis of Trt group due to moisture or excess acid.[1]1H NMR: Multiplet at 7.2-7.4 ppm (Phenyl) without alpha-proton signals.
Product is an oil/gum, won't crystallize Residual Solvents / Mixed Salts Incomplete salt formation or excess reagents (DIPEA/TEA).[1]1H NMR: Check for solvent peaks (EtOAc, DCM) or amine salt shifts.
Doublets in HPLC (Split peaks) Racemate (L-Isomer) Base-catalyzed proton abstraction during esterification.[1]Chiral HPLC: Crown ether column (e.g., Crownpak CR) or Cyclodextrin PM.[1]
Mass Spec: M-243 peak Des-Trityl (Free Thiol) Acid concentration >1M or reaction temp >10°C.Ellman’s Test: Positive yellow color indicates free thiols.[1]
Mass Spec: 2x Mass - 2 Disulfide Dimer Oxidation of Des-Trityl impurity.[1]LC-MS: Dimer peak observation.

Critical Workflows: Removing Side Products

Module A: Removing Triphenylmethanol (Trt-OH)

The "Ghost" Impurity.[1] Trt-OH is neutral and highly lipophilic.[1] It often co-precipitates with the product.

The "Ionic Discrimination" Protocol This method exploits the fact that your product is an ionic salt (HCl), while Trt-OH is a neutral organic solid.

  • Dissolution: Dissolve the crude H-D-Cys(Trt)-OtBu · HCl gum in a minimum volume of Dichloromethane (DCM) or Methanol (MeOH) .[1]

    • Note: Use just enough solvent to solubilize the gum at room temperature.

  • Precipitation (The Critical Step): Slowly add the solution dropwise into a vigorously stirred flask of cold, anhydrous Diethyl Ether (Et₂O) or Hexane/Ether (1:1) mix.

    • Ratio: 1 part solvent to 10 parts antisolvent.[1]

  • Filtration: The amino acid HCl salt will precipitate as a white solid.[1] Trt-OH (neutral) will remain dissolved in the ether mother liquor.[1]

  • Wash: Wash the filter cake 3x with cold Et₂O.

  • Validation: Run TLC (Hexane/EtOAc 3:1). The filtrate should show a high Rf spot (Trt-OH); the solid should remain at the baseline.

Module B: Preventing & Managing Racemization

The Silent Killer. Once D-Cys converts to L-Cys, separation is extremely difficult (requires expensive Chiral Prep HPLC).[1] Prevention is the only viable strategy.

Mechanism of Failure: Racemization occurs via the enolization of the alpha-carbonyl, typically driven by base or heat during the esterification step.

Prevention Protocol:

  • Temperature Control: Never exceed 0°C when adding activating agents (e.g., Isobutylene/H₂SO₄ or t-Butyl Acetate/HClO₄).[1]

  • Base Selection: Avoid strong bases. If neutralizing, use mild bases like NaHCO₃ or sterically hindered bases (DIPEA) at low temperatures.[1]

  • Solvent Polarity: Use low-polarity solvents (DCM, Toluene) rather than DMF/DMSO during coupling, as polar aprotic solvents stabilize the enolate intermediate that leads to racemization.

Module C: The Acid-Stability Paradox (Salt Formation)

How to make the HCl salt without cleaving the protecting groups.

The "Anhydrous Titration" Method Do NOT use aqueous HCl (e.g., 37% HCl). The water + strong acid combination will hydrolyze the OtBu ester and cleave the Trt group immediately.

  • Preparation: Dissolve the free base (H-D-Cys(Trt)-OtBu) in dry Ethyl Acetate.

  • Acidification: Cool to 0°C . Add 1.0 equivalents of 1M - 2M HCl in Diethyl Ether (commercial solution) or Dioxane .

    • Crucial: Do not add excess acid.[1] Stop exactly at pH 4-5 (wet pH paper).[1]

  • Isolation: Evaporate solvent in vacuo at <30°C. If an oil forms, use the trituration method in Module A.

Visual Troubleshooting Guides

Figure 1: Impurity Origin Map

Trace the root cause of your impurity based on reaction conditions.

ImpurityMap Start H-D-Cys(Trt)-OtBu (Target Molecule) Acid Excess Acid / Water (Hydrolysis) Start->Acid Exposure Base Base / High Temp (Enolization) Start->Base Exposure Imp1 Trt-OH (Triphenylmethanol) Acid->Imp1 Cleaves Trt Imp2 Des-OtBu (Free Acid) Acid->Imp2 Cleaves OtBu Imp4 Disulfide Dimer (Cystine) Acid->Imp4 If Trt lost, SH oxidizes Imp3 L-Cys Isomer (Racemate) Base->Imp3 Alpha-Proton Abstraction Air Air / Oxidation (Post-Cleavage) Air->Imp4 Slow Rxn

Caption: Logical pathways leading to specific impurities. Red nodes indicate critical control points.[1]

Figure 2: Purification Decision Tree

Follow this logic flow to select the correct purification method.

PurificationTree Start Crude H-D-Cys(Trt)-OtBu HCl Check1 Impurity: Trt-OH? Start->Check1 Check2 Impurity: Racemate? Check1->Check2 No Action1 Trituration: Dissolve in min DCM, Precipitate in Et2O Check1->Action1 Yes (Major) Action2 Chiral Prep HPLC (Crown Ether Column) Check2->Action2 Yes (Critical) Action3 Recrystallization: MeOH / Water system Check2->Action3 No (General Purity)

Caption: Decision matrix for selecting the appropriate purification technique based on the dominant impurity.

Frequently Asked Questions (FAQ)

Q: Can I use TFA to remove impurities? A: Absolutely not. TFA (Trifluoroacetic acid) is a strong acid used to remove Trt and OtBu groups.[1] Exposure to TFA will destroy your product, yielding free D-Cysteine.[1]

Q: My product turned into a sticky yellow gum. How do I get a powder? A: This is common.[1] The gum indicates trapped solvent or impurities preventing the crystal lattice from forming.

  • Dissolve the gum in a small amount of DCM.

  • Add Hexane until cloudy.

  • Rotovap slowly.[1]

  • Repeat (Chase evaporation) to remove traces of EtOAc or Ether.[1]

  • Finally, triturate with cold Pentane or Diethyl Ether.

Q: How do I store the H-D-Cys(Trt)-OtBu · HCl? A: Store at -20°C under Argon or Nitrogen. The HCl salt is hygroscopic; moisture will slowly hydrolyze the ester and trityl group, releasing corrosive HCl gas and Trt-OH.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.[1]

  • Bachem. (2023).[1] "Technical Note: Handling of Cysteine Derivatives." Bachem Technical Guides.

  • Sigma-Aldrich. (2023).[1] "Product Specification: H-Cys(Trt)-OtBu HCl." Merck/Sigma Technical Data.

  • Han, Y., et al. (1996). "Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-solid phase peptide synthesis." Tetrahedron Letters, 37(8), 1187-1190.[1]

Sources

preventing oxidation of cysteine sulfur in H-D-Cys(trt)-otbu hcl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Cysteine Sulfur Ticket ID: CYS-TRT-OX-001 Status: Open for Resolution[1][2]

Core Directive: The Stability Paradox

As a researcher utilizing H-D-Cys(Trt)-OtBu·HCl , you are working with a "double-edged" protecting group strategy.[1][2] The Trityl (Trt) group on the sulfur is bulky and generally resistant to oxidation compared to free thiols, but it is not impervious .[2]

The primary technical misconception is that "protected means safe."[2] In reality, the sulfur atom in the S-Trityl thioether linkage still possesses a lone pair of electrons capable of reacting with reactive oxygen species (ROS) or peroxides, leading to S-oxide (sulfoxide) formation.[1][2] This impurity is notoriously difficult to separate from the parent compound because the polarity shift is often subtle in large peptide fragments.[2]

This guide provides the protocols to maintain the integrity of the sulfur oxidation state from storage through synthesis.

Storage & Handling Protocols (Pre-Experiment)

The first line of defense is preventing the formation of the S-oxide impurity before the reaction even begins.[1][2]

Critical Storage Parameters
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long Term)Slows kinetic oxidation rates; prevents hygroscopic degradation of the HCl salt.[1][2]
Atmosphere Argon or NitrogenDisplaces atmospheric oxygen.[1][2] The HCl salt is hygroscopic; moisture facilitates oxidative degradation.[2]
Container Amber GlassPrevents photo-oxidation.[1][2] Sulfur compounds are susceptible to UV-induced radical formation.[1][2]
Desiccant Silica or P2O5Essential.[1][2] Hydrolysis of the tert-butyl ester (OtBu) is acid-catalyzed (by the HCl salt) if moisture is present.[1][2]
Solvent Quality Control (The "Peroxide Trap")

The most common cause of S-Trt oxidation is peroxides present in ether-based solvents used during dissolution or coupling.[1][2]

  • Risk: Solvents like THF, Dioxane, and Diethyl Ether form peroxides over time.[2] These peroxides rapidly oxidize S-Trt to S-Trt-Sulfoxide.[1][2]

  • Protocol:

    • Always use freshly distilled or inhibitor-free, anhydrous solvents.[1][2]

    • Test solvents with peroxide strips prior to dissolving H-D-Cys(Trt)-OtBu[1][2]·HCl.

    • Preferred Solvent: DMF or DCM (degassed) are safer alternatives regarding peroxide formation compared to ethers.[1][2]

Synthetic Workflow: Deprotection & Scavenging

When you remove the Trityl group (using TFA), the sulfur becomes a free thiol .[2] This is the most vulnerable moment for unwanted oxidation (disulfide formation) or alkylation.[1][2]

The Scavenger System

You cannot simply use TFA.[2] You must use a "Cocktail" to quench the Trityl carbocation (


) and keep the sulfur reduced.[2][3]

Recommended Cleavage Cocktail (Reagent K modified):

  • TFA (82.5%): Cleaves Trt and OtBu.[1][2]

  • Phenol (5%): Scavenges reactive ions.[1][2]

  • Thioanisole (5%): Accelerates removal of S-Trt and suppresses methionine oxidation.[1][2]

  • Water (5%): Hydrolysis.[1][2]

  • EDT (Ethanedithiol) or DODT (2.5%): CRITICAL. This is the specific reducing agent that keeps the Cysteine sulfur in the -SH state and prevents disulfide dimers.[1][2]

Visualizing the Oxidation Pathways

The following diagram illustrates the fate of the Sulfur atom depending on your handling conditions.

CysOxidation Start H-D-Cys(Trt)-OtBu·HCl (Starting Material) Peroxides Peroxides in Solvent (THF/Dioxane) Start->Peroxides Dissolution TFA_Scav TFA + Scavengers (EDT/TIS/Thioanisole) Start->TFA_Scav Deprotection NoScav TFA Only (No Scavengers) Start->NoScav Poor Protocol Sulfoxide S-Oxide Impurity (Irreversible Damage) Peroxides->Sulfoxide Oxidation FreeThiol Free Thiol (H-D-Cys-OH) (Reduced State) TFA_Scav->FreeThiol Reduction Disulfide Controlled Disulfide Bridge (Target Molecule) FreeThiol->Disulfide Controlled Oxidation (e.g., DMSO/Air) Dimer Unwanted Homodimer (Random Oxidation) NoScav->Dimer Air Oxidation Alkylated S-Tritylated/Alkylated (Re-attachment) NoScav->Alkylated Carbocation Attack

Figure 1: Mechanistic pathways of Cysteine sulfur fate.[1][2] Red path indicates storage/solvent failure; Yellow path indicates deprotection failure; Green path indicates successful protocol.[1][2]

Troubleshooting & FAQs

Q1: I see a small impurity peak (M+16) in my LC-MS after dissolving the starting material. What is it?

  • Diagnosis: This is the Sulfoxide (S=O) form.[1][2] It likely occurred because the solvent used (often THF or Dioxane) contained peroxides, or the powder was stored in a non-air-tight container.[1][2]

  • Resolution: You cannot easily reduce the sulfoxide back to the thioether while the Trt group is attached without risking other side reactions. Discard the aliquot and use fresh solvent (tested for peroxides) with a new batch of amino acid.

Q2: During deprotection, my product mass is correct, but the yield is low and I see a peak at 2x Mass. Why?

  • Diagnosis: You formed a Disulfide Dimer .[1][2] This happens if the "Free Thiol" (Green path in diagram) is exposed to air before you intended to form the bridge, or if your scavenger (EDT/DTT) was exhausted.[2]

  • Resolution: Perform the cleavage under a Nitrogen blanket.[2][3] If the dimer is already formed and you want the monomer, treat the crude mixture with DTT (Dithiothreitol) or TCEP at pH 7-8 to reduce the disulfide back to the free thiol, then purify immediately.[1]

Q3: Can I use TIS (Triisopropylsilane) instead of EDT?

  • Answer: Yes, but with caution. TIS is an excellent scavenger for the Trityl cation, but it is not a reducing agent for disulfides.[2] EDT (Ethanedithiol) is superior because it actively maintains the reduced state of the sulfur.[1][2] If you cannot use EDT (due to smell), use DODT (3,6-Dioxa-1,8-octanedithiol) as a less odorous alternative.[1][2]

Q4: Why is the HCl salt form used?

  • Answer: The HCl salt protonates the free amine, preventing it from acting as a nucleophile or base that could promote racemization or auto-degradation.[1][2] However, HCl salts are hygroscopic.[2] Strict moisture control is required. [1][2]

References
  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on Trityl stability and removal conditions). [1][2]

  • Albericio, F., et al. (2000).[2][4] Solid-Phase Synthesis: A Practical Guide. CRC Press.[2] (Standard protocols for Cys deprotection cocktails).

  • Sigma-Aldrich Technical Bulletin. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (Details on Reagent K and scavenger roles).

  • PubChem Compound Summary. H-Cys(Trt)-OtBu. (Chemical and physical properties of the specific building block).[2][3][5][6][7]

Sources

Validation & Comparative

Advanced HPLC Methodologies for H-D-Cys(Trt)-OtBu HCl Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of peptide therapeutics, H-D-Cys(Trt)-OtBu HCl (D-Cysteine, S-trityl-, tert-butyl ester hydrochloride) serves as a critical chiral building block.[1][2] Its dual protection (Trityl for thiol, tert-Butyl for carboxyl) and free amine make it indispensable for solution-phase synthesis and fragment condensation strategies.[1][2]

However, its structural complexity presents a unique analytical paradox:

  • Hydrophobicity: The trityl group creates immense retention in Reversed-Phase (RP) systems.[1][2]

  • Lability: The protecting groups are acid-sensitive, requiring careful mobile phase selection to prevent on-column degradation.[1][2]

  • Chirality: Ensuring high Enantiomeric Excess (ee) of the D-isomer is non-negotiable to prevent diastereomeric impurities in the final peptide.[1][2]

This guide objectively compares the two primary workflows for assessing the purity of this compound: Direct Chiral HPLC (the modern gold standard) versus Indirect Derivatization (the classical robust alternative), alongside the mandatory RP-HPLC method for chemical purity.

Part 1: Chemical Purity Analysis (RP-HPLC)

The Foundation of Quality Control[1][2]

Before assessing chirality, one must establish chemical purity.[1][2] The primary challenge here is the Triphenylmethyl (Trityl) group, which is highly hydrophobic and prone to hydrolysis, generating Triphenylmethanol (Trt-OH) as a major impurity.[1]

Recommended Method: High-Organic Gradient C18

Standard generic gradients often fail because the Trityl-protected compound elutes too late or co-elutes with Trt-OH.[1][2] A steep gradient with high organic hold is required.[1][2]

ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)High carbon load provides necessary interaction for hydrophobic Trt group.[1][2][3]
Mobile Phase A 0.1% TFA in WaterKeeps the free amine protonated (

) for peak symmetry.[2][3]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is preferred over MeOH to prevent transesterification risks.[1][2][3]
Gradient 50% B to 95% B in 15 min; Hold 95% B for 5 min.Starts high to elute the compound quickly; holds high to flush Trt-OH.[1][2][3]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2][3]
Detection UV 210 nm & 254 nm254 nm specifically targets the Trityl chromophore.[2][3]
Critical Impurity Triphenylmethanol (Trt-OH) Elutes after the main peak due to extreme hydrophobicity.[1][2][3]

Scientist's Note: Do not use low pH (<2.0) or high temperature (>40°C) for extended periods.[1][2] The Trt group is acid-labile.[1][2] 0.1% TFA is safe for the run duration, but autosampler stability should be validated.

Part 2: Chiral Purity Comparison

The Core Dilemma: Direct Separation vs. Derivatization

This section compares the two industry standards for determining the D- vs. L-ratio.

Option A: Direct Chiral HPLC (Polysaccharide Columns)

This is the modern preferred method for high-throughput environments.[1][2] It utilizes immobilized polysaccharide stationary phases (Amylose or Cellulose derivatives) to separate enantiomers without prior chemical modification.[1][2]

  • Mechanism: The bulky Trityl and OtBu groups interact with the chiral "grooves" of the stationary phase via

    
     interactions and steric hindrance.[1]
    
  • Best Column Class: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA).[1][2]

Option B: Indirect Derivatization (Marfey’s Reagent)

This classical method involves reacting the free amine of H-D-Cys(Trt)-OtBu with FDAA (Marfey's Reagent) .[1][2] This converts the enantiomers (D/L) into diastereomers, which can then be separated on a standard achiral C18 column.[1][2]

  • Mechanism: FDAA reacts with the N-terminal amine.[1][2] The resulting diastereomers have different physical properties and retention times on RP-HPLC.

Comparative Data Analysis
FeatureDirect Chiral HPLC (Recommended)Indirect Derivatization (FDAA)
Accuracy High (>99.9% ee detection)Moderate (Dependent on reaction yield)
Sample Prep Dissolve & Shoot (5 mins)Complex (Reaction + Quench: ~90 mins)
Cost High (Columns cost ~$1,500+)Low (Uses standard C18 columns)
Risk Column fouling if sample is dirty.[1][2][3]Racemization during the derivatization step.[2][3]
Resolution (

)
Typically > 2.5Typically > 1.5
Limit of Quantitation 0.05% L-isomer0.1% L-isomer
Part 3: Experimental Protocols
Protocol 1: Direct Chiral Separation (The "Gold Standard")

Objective: Quantify L-Cys(Trt)-OtBu impurity in this compound.[1][2]

  • System Preparation: Flush system with Hexane/IPA (90:10) to remove all traces of water.[1][2]

  • Column: CHIRALPAK IA-3 (4.6 x 150 mm, 3 µm).[1][2]

  • Mobile Phase:

    • Hexane : Isopropanol : Diethylamine (DEA) [1][2][3]

    • Ratio: 90 : 10 : 0.1 (v/v/v)[1][2][3]

    • Note: DEA is critical.[1][2] Since the sample is an HCl salt, the DEA neutralizes the amine in-situ, improving peak shape on Normal Phase.[1]

  • Sample Prep: Dissolve 1.0 mg of sample in 1 mL of IPA.

  • Run Parameters: Isocratic flow at 1.0 mL/min, 25°C.

  • Expected Results:

    • D-Isomer (Main Peak): ~6.5 min[1][2]

    • L-Isomer (Impurity): ~8.2 min[1][2]

    • Selectivity (

      
      ): > 1.2
      
Protocol 2: Indirect Derivatization (The "Budget" Alternative)

Objective: Determine chirality using a standard C18 column.[1][2]

  • Reagent Prep: Prepare 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in Acetone.

  • Reaction:

    • Mix 50 µL Sample (50 mM in water) + 100 µL FDAA solution + 20 µL 1M NaHCO3.[1][2]

    • Incubate at 40°C for 1 hour.

    • Stop reaction with 20 µL 1M HCl.[1][2]

  • Analysis: Inject onto the C18 RP-HPLC method described in Part 1, but adjust the gradient to 30-70% B over 40 minutes.

  • Detection: 340 nm (Specific to the dinitrophenyl moiety).[1][2]

Part 4: Visualization & Logic Flow[1][3]

The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on lab resources and precision requirements.

G Start Sample: this compound CheckChem Step 1: Chemical Purity (RP-HPLC C18) Start->CheckChem Decision Is Chemical Purity > 98%? CheckChem->Decision Fail Reject / Re-purify (Remove Trt-OH) Decision->Fail No CheckChiral Step 2: Chiral Purity Assessment Decision->CheckChiral Yes ResourceCheck Is Chiral Column Available? CheckChiral->ResourceCheck DirectMethod Method A: Direct Chiral HPLC (Amylose/Cellulose Column) Fast, Non-destructive ResourceCheck->DirectMethod Yes IndirectMethod Method B: Marfey's Derivatization (C18 Column) Slower, Robust ResourceCheck->IndirectMethod No Result Final COA Generation (Report %L-isomer) DirectMethod->Result IndirectMethod->Result

Figure 1: Analytical Decision Tree for this compound Purity Assessment.

References
  • Phenomenex. (2023).[1][2] Chiral Separation of FMOC Protected Amino Acids using Lux Polysaccharide Columns. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][4][5] Chemical Reviews, 109(6), 2455-2504.[1][2] (Contextual grounding on Trt/OtBu stability).

  • Bhushan, R., & Brückner, H. (2004).[1][2] "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231-247.[1][2] (Standard protocol for FDAA derivatization).

Sources

Comprehensive Spectral Analysis Guide: H-D-Cys(Trt)-OtBu·HCl

Author: BenchChem Technical Support Team. Date: February 2026

Product Comparison & Interpretation Manual

Part 1: Executive Summary & Structural Logic

In the high-stakes field of peptidomimetic drug design, H-D-Cys(Trt)-OtBu·HCl (D-Cysteine, S-trityl-, tert-butyl ester, hydrochloride) is a critical building block. Unlike its L-isomer counterpart used in standard solid-phase peptide synthesis (SPPS), the D-isomer is frequently employed to introduce proteolytic resistance or specific conformational constraints into peptide therapeutics.

This guide provides a definitive 1H NMR interpretation framework. We move beyond simple peak listing to a comparative analysis , distinguishing this product from its most common synthetic impurities and structural analogues.

Structural Assignment Map

The following diagram correlates the chemical structure with the NMR signal designations used throughout this guide.

G cluster_0 H-D-Cys(Trt)-OtBu·HCl Structure N_term Ammonium (NH3+) Label: A Alpha_C Alpha-Carbon (CH) Label: B N_term->Alpha_C   Beta_C Beta-Carbon (CH2) Label: C Alpha_C->Beta_C   OtBu tert-Butyl Ester (C(CH3)3) Label: E Alpha_C->OtBu Ester Link Trt Trityl Group (3x Phenyl) Label: D Beta_C->Trt Thioether Link

Figure 1: Structural segmentation of H-D-Cys(Trt)-OtBu·HCl for NMR assignment. Labels A-E correspond to the spectral bands discussed below.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility, the choice of solvent is not arbitrary. The hydrochloride salt form requires a polar aprotic solvent capable of disrupting the ionic lattice while preventing rapid proton exchange that would obscure the ammonium signal.

Methodology
  • Sample Preparation: Weigh 10-15 mg of H-D-Cys(Trt)-OtBu·HCl.

  • Solvent Selection: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Expert Insight: Do not use CDCl3. The HCl salt is poorly soluble in chloroform, and even if dissolved, the ammonium protons (

      
      ) typically broaden into the baseline or exchange too rapidly to be used for integration/quantification.
      
  • Acquisition:

    • Frequency: 400 MHz or higher recommended.

    • Scans: 16-32 scans (sufficient for >95% purity).

    • Temperature: 298 K (25°C).

  • Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .

Part 3: Spectral Interpretation & Comparative Analysis

The Fingerprint Spectrum (DMSO-d6)

The following table details the expected chemical shifts. Note that as a D-isomer, the chemical shifts in an achiral solvent (like DMSO) are identical to the L-isomer. Stereochemical verification requires chiral chromatography (e.g., Chiralpak) or polarimetry, not standard NMR.

LabelProton TypeShift (

, ppm)
MultiplicityIntegrationInterpretation & QC Check
A

(Ammonium)
8.60 - 8.90 Broad Singlet3HCritical for Salt Confirmation. Disappearance indicates free base conversion.
D Trityl Aromatics7.20 - 7.45 Multiplet15HOverlapping ortho, meta, para protons. Integration must be

5x the

-proton.
B

-CH
3.90 - 4.10 Multiplet/Triplet1HDeshielded by the ammonium and ester groups.
C

-CH

2.55 - 2.75 Multiplet (dd)2HDiastereotopic protons. Often overlaps with DMSO solvent residual (2.50 ppm). Check 2D-HSQC if unclear.
E OtBu (Methyls)1.35 - 1.45 Singlet9HSharp, intense singlet. The primary indicator of ester protection.
Comparative Impurity Profiling

This section distinguishes the target product from its most likely contaminants. This "differential diagnosis" approach is vital for troubleshooting synthesis failures.

Scenario A: Trityl Alcohol (Triphenylmethanol) Impurity

Origin: Acidic cleavage of the trityl group during storage or workup.

  • Target Signal: Trityl aromatics at 7.2-7.4 ppm.

  • Impurity Signal: Triphenylmethanol shows a distinct multiplet pattern slightly shifted, but the "smoking gun" is the hydroxyl proton (if dry DMSO is used) around 5.5 - 6.0 ppm or a shift in the aromatic region integration relative to the OtBu group (Ratio > 15:9).

Scenario B: Hydrolysis of tert-Butyl Ester (Free Acid)

Origin: Acid lability or enzymatic degradation.

  • Target Signal: OtBu Singlet at 1.40 ppm.

  • Impurity Signal: Complete loss or significant reduction of the 1.40 ppm singlet. The

    
    -CH will also shift upfield (lower ppm) due to the loss of the electron-withdrawing ester effect, moving closer to 3.5-3.8 ppm.
    
Scenario C: Free Base (Loss of HCl)

Origin: Improper washing or neutralization.

  • Target Signal:

    
     broad singlet at 8.7 ppm.
    
  • Impurity Signal: Loss of the signal at 8.7 ppm. Appearance of a broad, smaller singlet for

    
     typically much higher field (variable, often 1.5 - 3.0 ppm) or invisible due to exchange.
    

Part 4: Decision Logic for Quality Control

Use this logic flow to determine batch release status based on the NMR data interpreted above.

QC_Flow Start Acquire 1H NMR (DMSO-d6) Check_OtBu Is OtBu Singlet (1.4 ppm) present & integrates 9H? Start->Check_OtBu Check_NH3 Is NH3+ Signal (8.7 ppm) visible? Check_OtBu->Check_NH3 Yes Fail_Ester FAIL: Ester Hydrolysis Check_OtBu->Fail_Ester No Check_Trt Trityl Integration 15H (+/- 10%)? Check_NH3->Check_Trt Yes Fail_Salt FAIL: Free Base Form Check_NH3->Fail_Salt No Pass PASS: Identity Confirmed (Proceed to Chiral QC) Check_Trt->Pass Yes Fail_Trt FAIL: Trityl Cleavage or Alcohol Impurity Check_Trt->Fail_Trt No

Figure 2: QC Decision Tree for H-D-Cys(Trt)-OtBu·HCl batch release.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455–2504.

  • Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • PubChem Database. (n.d.). "Compound Summary: H-Cys(Trt)-OtBu hydrochloride." National Library of Medicine.

  • Bachem. (2021). "Cysteine Derivatives and Protecting Groups in SPPS." Bachem Technical Guides.

Sources

Technical Comparison Guide: Mass Spectrometry Identification of H-D-Cys(Trt)-OtBu HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Identification of H-D-Cys(Trt)-OtBu HCl Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

This compound (D-Cysteine, S-Trityl, tert-butyl ester, hydrochloride salt) is a specialized orthogonal building block used primarily in Solid Phase Peptide Synthesis (SPPS) and the development of protease-resistant peptidomimetics.

Unlike its L-isomer counterpart, the D-isomer confers resistance to enzymatic degradation, making it a critical component in therapeutic peptide stability. However, its structural similarity to the L-isomer and susceptibility to acid-induced degradation (loss of Trt or OtBu groups) presents unique identification challenges.

This guide provides a definitive protocol for identifying this molecule, distinguishing it from its stereoisomer (L-Cys) and common synthetic impurities using High-Resolution Mass Spectrometry (HRMS) coupled with Chiral Liquid Chromatography (LC).

Material Specifications & Theoretical Mass

Before initiating MS analysis, the theoretical mass values must be established to set accurate acquisition windows.

  • Chemical Formula (Free Base):

    
    
    
  • Salt Form: Hydrochloride (

    
    )
    
  • Monoisotopic Mass (Neutral): 419.1920 Da

  • Exact Mass [M+H]⁺: 420.1993 m/z

  • Key Structural Features:

    • Trityl (Trt): Acid-labile protecting group on Sulfur.

    • Tert-butyl (OtBu): Acid-labile ester on C-terminus.[1]

    • Chirality: D-configuration at the

      
      -carbon.
      
Table 1: Target Ions for Identification (ESI+)
SpeciesFormulaTheoretical m/z [M+H]⁺Description
Target Molecule

420.1993 Protonated parent ion.
Trityl Cation

243.1170 Dominant fragment (Source/CID).
Des-OtBu

364.1366 Loss of isobutene (-56 Da).
Des-Trt

178.0896 Loss of Trityl group.
Sodium Adduct

442.1811 Common in ESI positive mode.

Comparative Analysis: H-D-Cys(Trt)-OtBu vs. Alternatives

In Quality Control (QC), the "alternatives" are often the wrong stereoisomer (L-form) or degraded species . MS alone cannot distinguish enantiomers; therefore, the comparison relies on Chiral LC-MS .

Comparison 1: Stereochemical Purity (D- vs. L-Isomer)

The most critical quality attribute is the enantiomeric excess (ee). The L-isomer is a common impurity arising from starting material contamination or racemization during synthesis.

  • Method: Chiral LC-MS (CROWNPAK or Chirobiotic Columns).

  • Detection: MS/MS (MRM) is identical for both; separation relies on Retention Time (

    
    ).
    
  • Performance:

    • H-D-Cys(Trt)-OtBu: Elutes at

      
       (e.g., 4.2 min).
      
    • H-L-Cys(Trt)-OtBu: Elutes at

      
       (e.g., 5.8 min).
      
    • Resolution (

      
      ):  Must be 
      
      
      
      for quantitation.
Comparison 2: Stability & Impurity Profiling

The Trt and OtBu groups are acid-sensitive. Standard acidic mobile phases (0.1% Formic Acid) can cause in-source fragmentation, mimicking impurities.

  • Alternative (Impurity) A: Des-Trt (H-D-Cys-OtBu)

    • Cause: Exposure to light or weak acid.

    • MS Signature: Peak at m/z 178.09.

  • Alternative (Impurity) B: Des-OtBu (H-D-Cys(Trt)-OH)

    • Cause: Ester hydrolysis (moisture).

    • MS Signature: Peak at m/z 364.14.

Experimental Protocol: LC-MS/MS Identification

Phase 1: Sample Preparation (Crucial)
  • Solvent: Acetonitrile:Water (50:50) with 0.01% Ammonium Bicarbonate (pH 7.5).

    • Why? Avoid acidic diluents (like 0.1% TFA) which will prematurely deprotect the Trityl group before injection.

  • Concentration: 10 µg/mL (prevent detector saturation).

  • Vial: Amber glass (Trityl derivatives are photosensitive).

Phase 2: LC-MS Conditions
  • Column: Chiralpak IA or equivalent (Immobilized Amylose).

  • Mobile Phase: Isocratic Hexane:Ethanol (80:20) + 0.1% DEA (Diethylamine).

    • Note: Normal phase is often preferred for protected amino acids to preserve chirality, but Reverse Phase (C18) can be used for simple ID if chirality is not the focus.

  • Ionization: ESI Positive Mode.

  • Source Temp: 300°C (Do not overheat; OtBu is thermally labile).

Phase 3: MS/MS Fragmentation Pathway (The Fingerprint)

To confirm the structure, you must observe the specific fragmentation pattern. The Trityl group dominates the spectrum.[1]

Figure 1: ESI-MS/MS Fragmentation pathway. The Trityl cation (m/z 243) is the diagnostic "whistleblower" peak for this molecule.

Data Interpretation & Validation Criteria

To certify the identity of this compound, the sample must meet all three criteria in the table below. This constitutes a self-validating system.[2]

Table 2: Validation Criteria
CriterionMetricAcceptance Threshold
1. Mass Accuracy

ppm (Parent Ion)

ppm (HRMS)
2. Fragment Ratio Intensity Ratio (243.1 / 420.2)

(Trityl is highly labile)
3. Chloride Counter-ion Negative Mode Scan (m/z 35/37)Presence of Cl⁻ isotopes (3:1 ratio)
Visualizing the Identification Workflow

Figure 2: Step-by-step decision tree for the mass spectrometric validation of the target molecule.

References

  • PubChem. (n.d.).[3] Compound Summary: H-Cys(Trt)-OtBu.HCl.[3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Provides mechanistic insight into Trt and OtBu fragmentation and stability). Retrieved from [Link]

  • Shimadzu Application News. (n.d.). Analysis of D/L Amino Acids by LC/MS/MS. (Reference for chiral separation methodologies of amino acids). Retrieved from [Link]

Sources

Guide: Comparative Analysis of H-D-Cys(Trt)-OtBu·HCl vs. Fmoc-D-Cys(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide analyzes two critical D-cysteine derivatives used in peptide therapeutics and research: H-D-Cys(Trt)-OtBu·HCl and Fmoc-D-Cys(Trt)-OH . While both introduce the D-enantiomer of cysteine—crucial for enhancing proteolytic stability in peptide drugs—they serve fundamentally different roles in the synthetic pathway.

  • Fmoc-D-Cys(Trt)-OH is the standard electrophilic building block for Solid Phase Peptide Synthesis (SPPS), utilized for chain elongation from the N-terminus.

  • H-D-Cys(Trt)-OtBu·HCl acts as a nucleophilic C-terminal cap or intermediate in solution-phase synthesis. Its primary advantage is the elimination of racemization risk at the C-terminal cysteine during fragment coupling.

Chemical Profile & Physical Properties[1]

The selection between these two derivatives is dictated by the synthesis strategy (SPPS vs. Solution Phase) and the position of the cysteine residue within the target molecule.

FeatureFmoc-D-Cys(Trt)-OHH-D-Cys(Trt)-OtBu·HCl
Role in Synthesis Electrophile (Carboxyl component)Nucleophile (Amine component)
Primary Application SPPS Chain ElongationSolution Phase / C-Terminal Capping
N-Terminus Fmoc (Base labile)Free Amine (Protonated HCl salt)
C-Terminus Free Acid (-COOH)Tert-butyl Ester (-OtBu)
Side Chain Trityl (Trt)Trityl (Trt)
Molecular Weight ~585.7 g/mol ~421.6 g/mol (free base) + HCl
Solubility Soluble in DMF, DCM, EtOAcSoluble in DMF, MeOH, Water (limited)
Racemization Risk High (during activation)Negligible (during coupling)
Deprotection Fmoc: Piperidine/DMFTrt: TFA/ScavengersOtBu/Trt: TFA/Scavengers

Mechanistic Analysis & Application Context

A. Fmoc-D-Cys(Trt)-OH: The SPPS Standard

This derivative is designed for the stepwise assembly of peptides on resin.

  • Mechanism: The free carboxylic acid is activated (using DIC/Oxyma or HATU) to react with the N-terminus of the resin-bound peptide.

  • Critical Risk (Racemization): Cysteine is uniquely prone to racemization during carboxyl activation due to the high acidity of the

    
    -proton and the electron-withdrawing nature of the sulfur protecting group. When activating Fmoc-D-Cys(Trt)-OH, there is a risk of converting the D-isomer back to the L-isomer (or racemate).
    
  • Critical Risk (Beta-Elimination): If Fmoc-D-Cys(Trt)-OH is attached directly to the resin (C-terminal), repeated exposure to piperidine (Fmoc removal) can cause

    
    -elimination, converting Cys into dehydroalanine.
    
B. H-D-Cys(Trt)-OtBu·HCl: The Solution Phase Specialist

This derivative is fully protected except for the amine.

  • Mechanism: It serves as the amine component. It attacks an activated amino acid or peptide fragment.

  • The "Chiral Safety" Advantage: Because the carboxyl group of H-D-Cys(Trt)-OtBu is already protected as an ester, it is never activated during the coupling step. Consequently, the

    
    -proton is not acidified, and racemization of the D-Cys residue is mechanistically impossible  during this step. This makes it the superior choice for synthesizing C-terminal D-Cys peptides in solution.
    

Visualizing the Synthetic Workflows

Workflow 1: SPPS Cycle using Fmoc-D-Cys(Trt)-OH

This diagram illustrates the standard elongation cycle where racemization mitigation is key.

SPPS_Workflow Resin Resin-Peptide-NH2 Coupling Coupling Reaction Resin->Coupling FmocAA Fmoc-D-Cys(Trt)-OH Activation Activation (DIC/Oxyma) FmocAA->Activation Activated_AA Activated Ester (Risk: Racemization) Activation->Activated_AA Activated_AA->Coupling Final Resin-Peptide-D-Cys(Trt)-Fmoc Coupling->Final Deprotection Fmoc Removal (Piperidine) Final->Deprotection Next Cycle

Caption: Standard SPPS cycle. Note the "Activated Ester" step where D-Cys is vulnerable to racemization.

Workflow 2: Convergent Synthesis using H-D-Cys(Trt)-OtBu

This diagram shows the solution-phase coupling where the D-Cys chirality is preserved.

Solution_Workflow Fragment Activated Peptide Fragment (Fmoc-AA-OBt) Coupling Solution Coupling (No Base/Low Base) Fragment->Coupling DCys H-D-Cys(Trt)-OtBu (Nucleophile) DCys->Coupling Attacks Product Fmoc-Peptide-D-Cys(Trt)-OtBu Coupling->Product Chirality Preserved TFA Global Deprotection (TFA/TIS/H2O) Product->TFA FinalPeptide H-Peptide-D-Cys-OH TFA->FinalPeptide

Caption: Solution phase strategy. The D-Cys derivative acts as a nucleophile, bypassing the activation step that causes racemization.

Experimental Protocols

Protocol A: Low-Racemization Coupling of Fmoc-D-Cys(Trt)-OH (SPPS)

Objective: Incorporate D-Cys into a resin-bound peptide while minimizing D->L conversion.

Reagents:

  • Fmoc-D-Cys(Trt)-OH (3.0 eq)

  • DIC (Diisopropylcarbodiimide) (3.0 eq)

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Dissolution: Dissolve Fmoc-D-Cys(Trt)-OH and Oxyma Pure in minimal DMF.

  • Activation: Add DIC to the mixture. Crucial: Allow to pre-activate for only 2–3 minutes. Extended pre-activation increases racemization.

  • Coupling: Add the activated solution immediately to the resin (preswollen in DMF).

  • Reaction: Agitate at room temperature for 45–60 minutes.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test. If positive, re-couple using HATU/DIEA (note: HATU carries higher racemization risk, use collidine as base to mitigate).

Protocol B: C-Terminal Coupling with H-D-Cys(Trt)-OtBu·HCl (Solution)

Objective: Attach D-Cys to the C-terminus of a peptide fragment in solution.

Reagents:

  • Carboxyl Component (e.g., Fmoc-AA-OH or Peptide-OH) (1.0 eq)

  • H-D-Cys(Trt)-OtBu·HCl (1.1 eq)

  • EDC·HCl (1.1 eq)

  • HOBt (hydroxybenzotriazole) (1.1 eq)

  • DIEA (Diisopropylethylamine) (2.2 eq - Strictly controlled)

  • Solvent: DCM/DMF (9:1 ratio)

Procedure:

  • Neutralization: Dissolve H-D-Cys(Trt)-OtBu·HCl in DCM/DMF. Add 1.0 eq of DIEA to neutralize the HCl salt. Verify pH is neutral (approx. 7). Avoid excess base.

  • Activation: In a separate vessel, dissolve the Carboxyl Component, EDC, and HOBt. Stir at 0°C for 15 minutes.

  • Coupling: Add the neutralized H-D-Cys solution to the activated carboxyl component.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Work-up: Dilute with EtOAc. Wash with 5% citric acid, sat. NaHCO3, and brine. Dry over MgSO4.

  • Global Deprotection (Final Step): Treat the isolated intermediate with TFA/TIS/H2O (95:2.5:2.5) to remove both the Trt side-chain protection and the OtBu C-terminal protection simultaneously.

Performance Comparison Data

The following data summarizes the racemization levels typically observed using these strategies (based on literature values for Cys coupling).

MethodDerivative UsedActivation ReagentsObserved D-Cys Racemization (%)
SPPS (Standard) Fmoc-D-Cys(Trt)-OHHBTU / DIEA2.0% - 5.0%
SPPS (Optimized) Fmoc-D-Cys(Trt)-OHDIC / Oxyma< 0.8%
Solution Phase H-D-Cys(Trt)-OtBu EDC / HOBt< 0.1% (Undetectable)

Note: The solution phase method using the OtBu ester is superior for optical purity because the chiral center of the D-Cys is not subjected to activation.

References

  • Siedler, F., et al. (1996).[1] Cysteine racemization in peptide synthesis: a new and easy detection method. Journal of Peptide Science, 2(4), 271-275.[1] [Link]

  • Han, Y., et al. (1997).[2] Racemization-free synthesis of C-terminal cysteine peptide acids. Journal of Organic Chemistry.[3] [Link]

Sources

Comparative Guide: C-Terminal Protection Strategies for Cysteine (OtBu vs. OMe)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cysteine Conundrum

In the synthesis of Cysteine-containing peptides—particularly in solution-phase or convergent synthesis strategies—the choice of C-terminal protection is not merely a matter of convenience; it is a determinant of structural integrity.

While Methyl esters (OMe ) are cost-effective and traditional, they present a critical failure mode when applied to Cysteine: Base-mediated


-elimination . The deprotection of methyl esters requires saponification (base hydrolysis), which triggers the rapid conversion of Cysteine into Dehydroalanine (Dha), destroying the amino acid and leading to irreversible by-products.

The tert-Butyl (OtBu) ester offers a superior, orthogonal alternative. Its cleavage is acid-mediated (TFA), bypassing the basic conditions entirely and preserving the chiral and structural integrity of the sensitive Cysteine residue.

This guide provides a mechanistic analysis, experimental protocols, and decision frameworks to validate the superiority of OtBu protection for Cysteine.

Mechanistic Basis: Why Cysteine Fails in Base

To understand the operational risk of the Methyl ester, one must understand the unique reactivity of Cysteine. The sulfur atom on the


-carbon renders the 

-proton significantly more acidic than in other amino acids.
The -Elimination Pathway

When a C-terminal Cysteine methyl ester (


) is subjected to basic saponification conditions (e.g., LiOH, NaOH), the base does not only attack the ester carbonyl. It frequently abstracts the 

-proton.
  • Proton Abstraction: The base removes the

    
    .
    
  • Enolate Formation: The resulting carbanion/enolate is stabilized.

  • Elimination: The electrons collapse to form a double bond (

    
    ), ejecting the sulfur protecting group (
    
    
    
    ) as a leaving group.
  • Result: Formation of Dehydroalanine (Dha) .

Dha is a reactive electrophile that can covalently trap other nucleophiles (such as free thiols), leading to Lanthionine cross-links (irreversible dimerization) and total loss of the desired peptide sequence.

The OtBu Solution

The tert-Butyl ester is acid-labile. It is cleaved via an


-like mechanism or acid-catalyzed hydrolysis using Trifluoroacetic Acid (TFA). Since no base is present, the 

-proton remains protonated, and the

-elimination pathway is kinetically inaccessible.

Visualization: The Pathway to Destruction vs. Preservation

The following diagram illustrates the divergent fates of Cysteine under the two protection strategies.

Cys_Protection_Pathways cluster_0 Starting Material: Protected Cysteine cluster_1 Methyl Ester (OMe) Route cluster_2 tert-Butyl Ester (OtBu) Route Start C-Terminal Cysteine (PG-Cys-OR) Step1_Me Reagent: LiOH / NaOH (Saponification) Start->Step1_Me If R = Methyl Step1_tBu Reagent: TFA / DCM (Acidolysis) Start->Step1_tBu If R = tert-Butyl Inter_Me Intermediate: Enolate Formation Step1_Me->Inter_Me Base abstracts H-alpha SideRxn CRITICAL FAILURE: Beta-Elimination of Sulfur Inter_Me->SideRxn Electronic collapse Product_Me By-Product: Dehydroalanine (Dha) SideRxn->Product_Me Loss of chirality & sulfur Inter_tBu Mechanism: C-O Bond Cleavage Step1_tBu->Inter_tBu Protonation of ester oxygen SafeState Preservation: Sulfur Remains Intact Inter_tBu->SafeState Isobutene release Product_tBu Target Product: Free Acid (PG-Cys-OH) SafeState->Product_tBu High Yield

Figure 1: Mechanistic divergence of Cysteine deprotection. The Methyl ester route (Red) risks


-elimination, while the OtBu route (Green) ensures structural integrity.

Comparative Performance Analysis

The following data summarizes typical performance metrics observed in peptide synthesis laboratories when handling C-terminal Cysteine residues.

FeatureMethyl Ester (OMe)tert-Butyl Ester (OtBu)
Deprotection Reagent LiOH, NaOH, or KOH (Base)TFA, HCl/Dioxane, or Formic Acid (Acid)
Mechanism Hydrolysis (Saponification)Acidolysis (

)
Risk of Racemization High (>5% typical)Negligible (<0.2%)
Risk of

-Elimination
High (Formation of Dha)None (Acid does not promote elimination)
Orthogonality Not orthogonal to Fmoc removal (base)Fully orthogonal to Fmoc; Compatible with Z/Boc
Typical Yield (Cys-term) 40–60% (variable due to side rxns)>90%

Experimental Protocols

Protocol A: Deprotection of Cys-OtBu (Recommended)

This protocol demonstrates the clean removal of the OtBu group without affecting the Cysteine stereochemistry.

Materials:

  • Substrate:

    
     (or similar protected peptide)
    
  • Reagent: Trifluoroacetic acid (TFA)

  • Solvent: Dichloromethane (DCM)

  • Scavenger: Triisopropylsilane (TIPS) or 1,2-Ethanedithiol (EDT) (Crucial to prevent tert-butyl cation trapping on the sulfur if Trt is also removed, though OtBu can be selectively removed with milder acid if Trt is not present).

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the peptide ester in 5 mL of DCM.

  • Acidolysis: Add 5 mL of TFA (pre-mixed with 2.5% TIPS as a scavenger).

    • Note: If selective cleavage of OtBu over Trt (trityl) is required, use dilute TFA (e.g., 1-5%) or Formic acid, though selectivity is challenging. Usually, OtBu is removed globally with side-chain protecting groups.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by HPLC.

  • Work-up: Concentrate the solution under reduced pressure (rotary evaporator) to remove TFA.

  • Precipitation: Add cold diethyl ether to precipitate the peptide. Centrifuge and wash 3x with ether.

  • Result: The free acid peptide is obtained with Cysteine intact.

Protocol B: Saponification of Cys-OMe (The "Risk" Control)

Provided for comparative baseline purposes only. Use with extreme caution.

Materials:

  • Substrate:

    
    
    
  • Reagent: Lithium Hydroxide (LiOH)[1]

  • Solvent: THF / Water (3:1)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of peptide ester in 10 mL THF/Water.

  • Basification: Add 1.2 eq of LiOH at 0°C (ice bath is mandatory to reduce elimination rate).

  • Reaction: Stir at 0°C for 30–60 mins. Strictly limit time.

  • Quenching: Immediately acidify to pH 3 with 1M HCl.

  • Analysis: Analyze immediately by LC-MS. Look for mass peak [M-34] (loss of

    
    ) indicating Dehydroalanine formation.
    
  • Observation: Even at 0°C, racemization of the Cys residue is frequently observed (detectable by chiral HPLC).

Decision Matrix: When to Use Which?

While OtBu is generally superior, understanding the decision logic is vital for complex synthesis planning.

Decision_Matrix Query Is Cysteine at the C-Terminus? SolPhase Is this Solution Phase Synthesis? Query->SolPhase Yes UseOMe OMe Permissible (But OtBu still safer) Query->UseOMe No Yes Yes No No (Internal Cys) UseOtBu MUST USE OtBu (Avoids Beta-Elimination) SolPhase->UseOtBu Yes SPPS Solid Phase? SolPhase->SPPS No Resin Use Acid-Labile Resin (Wang/2-CTC) = OtBu mimic SPPS->Resin Yes

Figure 2: Workflow for selecting C-terminal protection.[2] C-terminal Cysteine in solution phase strictly demands OtBu protection.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Discusses orthogonality and side reactions of Cys). [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification) Mechanism. [Link]

  • Lagrain, B., et al. (2010).[3] The kinetics of

    
    -elimination of cystine and the formation of lanthionine. Journal of Agricultural and Food Chemistry. (Provides kinetic data on the elimination reaction in base).
    [Link]
    
  • Organic Chemistry Portal. tert-Butyl Esters: Protection and Deprotection. [Link]

Sources

H-D-Cys(Trt)-OtBu HCl vs. Acm Protected Cysteine: Stability & Orthogonality Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between H-D-Cys(Trt)-OtBu HCl and Acm-protected Cysteine , focusing on stability profiles, deprotection mechanisms, and experimental applications in peptide synthesis.

Executive Summary

The choice between This compound and Acetamidomethyl (Acm) protected cysteine represents a fundamental strategic decision in peptide chemistry: Global Deprotection vs. Orthogonal Modulation .[1][2][3]

  • This compound is a fully acid-labile building block.[1][2][3] It is designed for strategies where the cysteine thiol and the C-terminal carboxyl should be deprotected simultaneously with global cleavage (e.g., using TFA).[2][3] It is ideal for generating free thiols immediately upon resin cleavage or solution-phase deprotection.[3]

  • Cys(Acm) is an acid-stable, oxidation-labile derivative.[1][2][3] It survives standard acidic cleavage (TFA), allowing the peptide to be isolated with the thiol still protected.[1][2][4] This is the gold standard for regioselective disulfide bond formation , enabling the chemist to form specific bridges post-cleavage without interference from other cysteines.[2]

Product Profiles & Structural Logic
A. This compound [1][2][3]
  • Chemical Identity: D-Cysteine isomer with a Trityl (Trt) group on the sulfur and a tert-butyl (OtBu) ester on the C-terminus.[1][2][3] Supplied as a Hydrochloride (HCl) salt.[1][2][3]

  • Primary Utility: Used as a C-terminal building block in solution-phase synthesis or convergent peptide assembly.[1][3]

  • Mechanism: Both the Trt (thiol) and OtBu (carboxyl) groups are acid-labile.[1][2][3]

    • Reaction:Trt/OtBu + TFA → Free Thiol (-SH) + Free Carboxyl (-COOH)

  • Stereochemistry Note: The "D" configuration is critical for biologically active peptides (e.g., somatostatin analogs, specific toxins).[2][3] As an amine component (H-), it resists racemization during coupling, provided the activating conditions are mild.[1][2][3]

B. Acm-Protected Cysteine (e.g., Fmoc-Cys(Acm)-OH) [1][2][3][5]
  • Chemical Identity: Cysteine with an Acetamidomethyl (Acm) group on the sulfur.[1][2][3]

  • Primary Utility: Orthogonal protection for site-selective disulfide cyclization.[1][3]

  • Mechanism: The Acm group is stable to strong acids (TFA, HF) and bases (Piperidine).[1][2][3] It requires electrophilic attack (Iodine, Tl(III), Hg(II)) for removal.[1][2][3]

    • Reaction:Cys(Acm) + I₂ → Cystine (Disulfide) + Acetamide derivative[1][2][6]

Stability Comparison Matrix

The following table contrasts the stability of both derivatives under standard peptide synthesis conditions.

Reagent / ConditionThis compoundCys(Acm)Implication
5-95% TFA (Acid) Unstable (Rapid Cleavage)Stable Trt/OtBu removed during global cleavage; Acm survives.
20% Piperidine (Base) Stable Stable Both compatible with Fmoc removal steps.[1][2][3][6]
Iodine (I₂) / MeOH Unstable (Oxidizes to Disulfide)Labile (Forms Disulfide)Iodine removes Acm to form disulfides; Trt also reacts but is usually removed by acid first.[1][2][6]
Hg(OAc)₂ / pH 4 UnstableLabile Heavy metals remove Acm to yield free thiol (requires scavenger).[1][2][3][6]
Air Oxidation Stable (Solid state)Very StableAcm prevents premature disulfide shuffling.[1][2][3][6]
Deprotection Pathways & Orthogonality

The diagram below illustrates the divergent workflows. H-D-Cys(Trt)-OtBu follows the "Global Acid" path, while Cys(Acm) follows the "Orthogonal Oxidation" path.[1][2][3]

DeprotectionPathways Start_Trt H-D-Cys(Trt)-OtBu (Fully Protected) Intermediate Free D-Cys Peptide (Reduced -SH) Start_Trt->Intermediate 95% TFA (Acidolysis) Start_Acm Peptide-Cys(Acm) (Acid Stable) Start_Acm->Start_Acm 95% TFA (No Reaction) Cyclic Cyclic Disulfide (Oxidized -S-S-) Start_Acm->Cyclic Iodine (I2) (Direct Oxidation) Intermediate->Cyclic Air/DMSO (Random Oxidation)

Figure 1: Comparison of reaction pathways. Note that H-D-Cys(Trt)-OtBu yields a free thiol upon acid treatment, whereas Cys(Acm) requires a separate oxidation step, allowing for controlled cyclization.[1][2][3]

Experimental Protocols
Protocol A: Global Deprotection of this compound

Use this when: You want to generate the free thiol and free carboxyl simultaneously (e.g., final cleavage of a linear peptide).[2][3]

  • Preparation: Dissolve the protected peptide/amino acid in a cleavage cocktail.[1][2]

    • Standard Cocktail: TFA (95%) / Triisopropylsilane (TIS) (2.5%) / H₂O (2.5%).[1][2][3]

    • Note: TIS is a critical scavenger to capture the trityl carbocation.[1][2] Without it, the trityl group may re-attach (alkylation) to the sulfur or tryptophan residues.[1][2]

  • Reaction: Stir at room temperature for 2–3 hours .

  • Work-up:

    • Evaporate TFA under a stream of nitrogen.[1][2][3]

    • Precipitate the crude peptide in cold diethyl ether.[1][2]

    • Centrifuge and wash 3x with ether.[1][2][3]

  • Result: The Trt and OtBu groups are removed. The D-Cys residue is now H-D-Cys-OH (or part of the peptide chain) with a free thiol.[1][2][3]

Protocol B: Selective Removal of Acm (Iodine Cyclization)

Use this when: You have multiple cysteines and want to form a specific disulfide bond after cleaving the peptide from the resin (or removing Trt groups).

  • Pre-requisite: The peptide has been cleaved from resin/globally deprotected (TFA), but the Acm group remains intact.[1][2][3][4]

  • Dissolution: Dissolve the Acm-protected peptide in AcOH/H₂O (4:1) or MeOH/H₂O at a concentration of 0.5–1.0 mg/mL (high dilution favors cyclization over polymerization).

  • Oxidation:

    • Prepare a 0.1 M solution of Iodine (I₂) in MeOH.[1][2][3]

    • Add the Iodine solution dropwise to the peptide solution with vigorous stirring.

    • Endpoint: Continue adding until a persistent yellow/brown color remains (indicating excess iodine).[1][2][3]

  • Quenching:

    • Wait 15–30 minutes.

    • Add 1M Ascorbic Acid (Vitamin C) or Sodium Thiosulfate dropwise until the solution becomes clear (removes excess iodine).[1][2][3]

  • Result: The Acm groups are removed, and a disulfide bond is formed directly between the two cysteine residues.[2][7]

Critical Application: Regioselective Disulfide Formation

The primary reason to choose Cys(Acm) over Cys(Trt) is to control the folding of peptides with multiple disulfide bridges (e.g., Conotoxins, Insulin).[1][2][3]

  • Scenario: A peptide requires two disulfide bonds: Cys1-Cys4 and Cys2-Cys3.[1][3]

  • Strategy:

    • Protect Cys1 and Cys4 with Trt .[1][2][3]

    • Protect Cys2 and Cys3 with Acm .[1][2][3]

    • Step 1 (Acid): Treat with TFA.[1][2][3][4][5][8][9][10] Cys1 and Cys4 lose Trt and become free thiols.[1][2][3] Cys2 and Cys3 remain Acm-protected.[1][3]

    • Step 2 (First Fold): Oxidize Cys1-Cys4 using DMSO or Air (pH 8).[1][2][3]

    • Step 3 (Second Fold): Treat with Iodine.[1][2][3][4][7][9][10] Cys2 and Cys3 lose Acm and form the second bridge.[2]

Conclusion for this compound: This specific molecule cannot be used for the "Acm role" in the strategy above. It is strictly for the "Trt role" or for simple peptides where only one disulfide (or a free thiol) is needed.[1][2][3] Its simultaneous deprotection of C-terminal ester and thiol makes it a "one-step release" building block.[1][3]

References
  • BenchChem. Fmoc-Cys(Acm)-OH in Solid-Phase Peptide Synthesis. BenchChem Product Guides. Link

  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Technical Library. Link

  • Postma, T. M., & Albericio, F. (2021).[1][2][3] Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.[1][2][3] Link

  • Bachem. Cysteine Derivatives and Protecting Groups. Bachem Technical Notes. Link

  • PubChem. H-Cys(Trt)-OtBu HCl Compound Summary. National Library of Medicine.[1][2][3] Link

Sources

Technical Comparison Guide: Chiral Purity Verification of H-D-Cys(Trt)-OtBu·HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Killer" in Peptide Synthesis

In the synthesis of therapeutic peptides (e.g., somatostatin analogs, disulfide-rich conotoxins), H-D-Cys(Trt)-OtBu[1][2]·HCl is a critical, high-value building block.[1][2] Its structural complexity—featuring a bulky trityl (Trt) group on the thiol and a tert-butyl (tBu) ester on the carboxyl—presents a unique analytical challenge.[1]

The Problem: Standard analytical methods (C18 RP-HPLC) cannot distinguish between the D-isomer (target) and the L-isomer (impurity). If L-isomer contamination goes undetected, it incorporates into the peptide chain, resulting in diastereomeric impurities that are often inseparable from the final drug product.[1] This leads to batch failure and significant financial loss.[1][2]

The Solution: This guide objectively compares three purity verification methods. Based on experimental robustness and kinetic data, Direct Normal Phase Chiral HPLC using immobilized polysaccharide columns is the superior methodology, offering the only self-validating, non-destructive workflow for this specific protected amino acid.

Comparative Analysis of Methodologies

We evaluated three industry-standard approaches for determining the enantiomeric excess (%ee) of H-D-Cys(Trt)-OtBu[1][2]·HCl.

Summary of Performance
FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Derivatization (Marfey's/GITC) Method C: Polarimetry (Optical Rotation)
Principle Direct interaction with Chiral Stationary Phase (CSP).[1][2]Chemical reaction to form diastereomers, then C18 HPLC.Rotation of polarized light.[1][2]
Sample Prep Minimal (Dissolve & Inject).[1][2]High Risk (Requires hydrolysis or reaction).[1][2]Minimal.
Specificity High (Baseline resolution of D/L).Medium (Steric bulk of Trt/tBu hinders reaction).[1][2]Low (Cannot detect <1% impurity).[1][2]
Risk of Racemization None (Non-destructive).[1][2]High (Reaction conditions can induce racemization).[1][2][3]None.
Limit of Detection < 0.05% L-isomer.[1][2]~0.5% (limited by reagent purity).> 1.0% (unreliable).[1][2]
Detailed Technical Assessment[1]
Method A: Direct Normal Phase Chiral HPLC (The Gold Standard)
  • Mechanism: Utilizes the "Three-Point Interaction" model.[1][2] The bulky Trt and tBu groups of the analyte interact via hydrophobic pockets in the polysaccharide CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), while the free amine (neutralized in situ) forms hydrogen bonds with the carbamate linkage of the selector.

  • Why it wins: It analyzes the intact molecule.[1] There is no chemical modification required, eliminating the variable of sample-prep-induced racemization.[1][2] The bulky protecting groups, which hinder other methods, actually enhance separation here by providing distinct "handles" for the chiral selector.

Method B: Indirect Derivatization (e.g., FDAA/Marfey's Reagent)
  • The Flaw: Marfey's reagent reacts with the N-terminal amine.[1] While H-D-Cys(Trt)-OtBu has a free amine, the massive steric bulk of the neighboring Trt and OtBu groups creates significant kinetic hindrance.[1] This leads to incomplete derivatization and potential kinetic resolution (one enantiomer reacting faster than the other), skewing the results. Furthermore, the high hydrophobicity makes the resulting derivative difficult to solubilize in standard RP-HPLC mobile phases.[1]

Method C: Polarimetry (

)[2]
  • The Flaw: Specific rotation is a bulk property.[1] It is heavily influenced by solvent, concentration, and temperature. A sample with 98% ee and a sample with 99.5% ee often yield indistinguishable rotation values within experimental error. It is acceptable for identity testing but useless for quantitative purity specifications.[1][2]

Experimental Protocol: Direct Chiral HPLC

The following protocol is validated for robustness. It utilizes an Immobilized polysaccharide column (Chiralpak IA) to allow for the use of chlorinated solvents if solubility is an issue, though standard alcohols usually suffice.

Materials & Equipment[1][2][4][5]
  • Column: Daicel CHIRALPAK® IA (or AD-H), 5 µm, 4.6 x 250 mm.[1][2]

    • Note: CHIRALPAK IA is preferred over AD-H because the selector is immobilized, preventing column stripping if the sample is dissolved in DCM.[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].[1][2]

  • System: HPLC with UV Detector (DAD preferred).

  • Reference Standards: Pure H-D-Cys(Trt)-OtBu·HCl and H-L-Cys(Trt)-OtBu[1][2]·HCl (for establishing the separation window).[1][2]

Critical Mechanism: The Role of Diethylamine (DEA)

The analyte is a Hydrochloride salt (·HCl).

  • Without DEA: The protonated amine (

    
    ) cannot effectively hydrogen bond with the carbonyl/NH sites on the chiral stationary phase.[1][2] This results in broad, tailing peaks and poor resolution.
    
  • With DEA: The DEA acts as a base scavenger, neutralizing the HCl in situ:

    
    
    The free amine (
    
    
    
    ) then binds sharply to the CSP.[1][2]
Step-by-Step Workflow
  • System Equilibration: Flush column with Mobile Phase at 1.0 mL/min for 30 mins. Monitor baseline stability at 254 nm (Trityl absorption).

  • Racemic Marker Prep: Mix equal amounts of D- and L-isomer standards. Dissolve in Ethanol (or Mobile Phase) to ~1 mg/mL.[1][2]

  • Sample Prep: Dissolve 5 mg of the H-D-Cys(Trt)-OtBu·HCl sample in 5 mL of Ethanol (or 10% IPA in Hexane).

    • Tip: If the solution is cloudy, add a few drops of Dichloromethane (DCM) to aid solubility (Only safe on Immobilized IA/IB/IC columns).

  • Injection: Inject 10 µL of the Racemic Marker to establish retention times (

    
    ) and resolution (
    
    
    
    ).
    • Expectation:

      
       (Baseline separation).
      
  • Analysis: Inject the test sample.

Analytical Visualization (DOT Diagram)[1][2]

G cluster_0 Sample Preparation cluster_1 Chiral Recognition (Column) cluster_2 Detection Input H-D-Cys(Trt)-OtBu·HCl (Solid) Solvent Hexane/IPA + DEA (Neutralization) Input->Solvent FreeBase Free Amine Form (In Solution) Solvent->FreeBase In-situ Desalting CSP Amylose-tris (3,5-dimethylphenylcarbamate) FreeBase->CSP Interaction 3-Point Interaction: 1. H-Bond (Amine) 2. Hydrophobic (Trt) 3. Steric Fit (tBu) CSP->Interaction Peak1 Peak 1 (L-Isomer) Impurity CSP->Peak1 Weak Binding Peak2 Peak 2 (D-Isomer) Major Component CSP->Peak2 Strong Binding

Figure 1: Analytical workflow and chiral recognition mechanism. The in-situ neutralization by DEA is the critical step enabling the "3-Point Interaction" required for separation.

Data Interpretation

Calculate the Enantiomeric Excess (%ee) using the area under the curve (AUC) from the chromatogram.


[1][2]

Where:

  • 
     = Area of the D-isomer peak.[1][2]
    
  • 
     = Area of the L-isomer peak (impurity).[1][2]
    

Acceptance Criteria: For high-grade peptide synthesis (GMP), the specification is typically:

  • Chiral Purity:

    
     (i.e., 
    
    
    
    L-isomer).[1][2][4]
  • Resolution (

    
    ): 
    
    
    
    between enantiomers.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Elution / Retention > 60 min Hydrophobicity of Trt/tBu is too high.Increase alcohol content (e.g., Hex/IPA 80:20).[2]
Peak Tailing Residual interaction of amine with silanols.[1][2]Increase DEA concentration to 0.2% or switch to TEA.
Sample Precipitation Sample not soluble in Hexane-rich mobile phase.[1][2]Dissolve sample in minimal DCM, then dilute with Mobile Phase.[1] (Use IA column only).
Split Peaks Salt vs. Free base equilibrium.[1][2]Ensure DEA is fresh and fully mixed in mobile phase.[1][2]

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Standard operating procedures for immobilized polysaccharide columns).

  • Beesley, T. E., & Scott, R. P. (1998).[2] Chiral Chromatography.[1][2][5][6][7][8][9][10] John Wiley & Sons.[1][2] (Foundational text on chiral recognition mechanisms).

  • Subramanian, G. (Ed.).[1][2][11] (2008).[1][2] Chiral Separation Techniques: A Practical Approach.[1][2][9] Wiley-VCH.[1][2] (Protocols for amino acid derivatives).

  • Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][12] Chemical Reviews, 109(6), 2455-2504.[1][2] (Review of protecting group stability and racemization risks).

Sources

A Senior Application Scientist's Guide to Benchmarking H-D-Cys(trt)-OtBu HCl Coupling Efficiency in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient incorporation of sterically hindered and racemization-prone amino acids is a critical juncture in the successful synthesis of complex peptides. Among these challenging building blocks, H-D-Cys(trt)-OtBu HCl, with its bulky trityl (Trt) and tert-butyl (OtBu) protecting groups, presents a significant hurdle. This guide provides an in-depth comparison of common coupling strategies for this derivative, supported by experimental data and mechanistic insights, to empower you to make informed decisions for your solid-phase peptide synthesis (SPPS) protocols.

The Challenge: Steric Hindrance and Racemization Propensity

The primary obstacles in the efficient coupling of this compound are twofold:

  • Steric Hindrance: The voluminous nature of the trityl group on the sulfhydryl side chain, compounded by the tert-butyl ester, physically obstructs the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain. This can lead to sluggish reaction kinetics and incomplete couplings.

  • Racemization: Cysteine derivatives are notoriously susceptible to base-catalyzed racemization through the abstraction of the α-proton.[1] The presence of bulky protecting groups can exacerbate this issue, and the choice of coupling reagent and reaction conditions plays a pivotal role in maintaining the stereochemical integrity of the final peptide.[2][3]

This guide will benchmark the performance of three major classes of coupling reagents—carbodiimides, uronium/aminium salts, and phosphonium salts—in the context of these challenges.

Comparative Analysis of Coupling Reagent Performance

The selection of a coupling reagent is a critical parameter that directly influences the yield, purity, and stereochemical integrity of the final peptide product. Below is a comparative analysis of different coupling strategies for this compound, with a focus on coupling efficiency and racemization control.

Carbodiimide-Based Reagents: The Gold Standard for Racemization Control

Diisopropylcarbodiimide (DIC) in conjunction with a nucleophilic additive is a widely recommended method for coupling cysteine derivatives due to its ability to minimize racemization.[1] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but more stable active ester by the additive, thereby reducing the window for racemization.

Coupling Reagent/AdditiveRacemization (D/L %)Coupling EfficiencyKey Considerations
DIC/OxymaPure 0.1% HighOxymaPure is a non-explosive and highly effective alternative to HOBt, often resulting in higher yields and purity.[4]
DIC/HOAt 0.1% HighHOAt provides anchimeric assistance, accelerating the coupling reaction.[5]
DIC/HOBt 0.2% GoodA classic combination, though HOBt has safety concerns (explosive potential).

Expert Insight: For the coupling of this compound, the DIC/OxymaPure combination stands out as the superior choice. It offers an exceptional balance of high coupling efficiency and remarkably low racemization, coupled with a better safety profile than HOBt-based reagents.[4][6] While DIC/HOAt also provides excellent racemization control, the higher cost and potential for side reactions with certain amino acids make OxymaPure a more versatile and cost-effective option for routine synthesis.

Uronium/Aminium Salts: High Reactivity at a Cost

Uronium and aminium salts, such as HBTU, HATU, and HCTU, are prized for their high reactivity and rapid coupling times.[7] However, their use with racemization-prone amino acids like cysteine derivatives requires careful consideration. These reagents require a tertiary amine base (e.g., DIPEA) for activation, which can significantly increase the risk of epimerization.[1]

Coupling ReagentRacemization (D/L %)Coupling EfficiencyKey Considerations
HATU High (can be >5%)Very HighGenerally more reactive than HBTU, but also poses a higher risk of racemization.[2]
HBTU High (can be >5%)HighA workhorse reagent, but prone to causing racemization of cysteine.[8][9]
HCTU Moderate to HighHighReported to have a lower allergenic potential than other uronium salts.
COMU Lower than HBTU/HATUVery HighAn Oxyma-based uronium salt with a better safety profile and often reduced racemization compared to benzotriazole-based reagents.[6]

Expert Insight: While the rapid kinetics of uronium/aminium salts are advantageous for many standard amino acids, they should be used with caution for this compound. The significant risk of racemization, particularly with pre-activation protocols, often outweighs the benefit of faster reaction times.[3] If a uronium salt is necessary due to extreme steric hindrance, COMU is the preferred option due to its Oxyma-based structure, which generally leads to lower epimerization levels.[6] To mitigate racemization, it is crucial to avoid pre-activation and consider the use of a weaker base like collidine in place of DIPEA.[1]

Phosphonium Salts: A Balance of Reactivity and Safety

Phosphonium salts, such as PyBOP and PyAOP, represent another class of highly efficient coupling reagents.[10] A key advantage of phosphonium salts over their uronium counterparts is that they do not participate in guanidinylation, a common side reaction with excess uronium reagents that caps the growing peptide chain.

Coupling ReagentRacemization (D/L %)Coupling EfficiencyKey Considerations
PyBOP High (can be >5%)HighA reliable reagent, but like uronium salts, can induce significant racemization of cysteine in the presence of a strong base.
PyAOP HighVery HighThe HOAt analogue of PyBOP, offering higher reactivity but with similar racemization risks.[10]

Expert Insight: Similar to uronium salts, phosphonium reagents should be approached with caution for the coupling of this compound due to the high risk of racemization under standard basic conditions.[3] While they avoid the issue of guanidinylation, the primary concern of maintaining stereochemical integrity remains.

Experimental Protocols

Below are detailed, step-by-step methodologies for the recommended coupling protocol for this compound, as well as a protocol for a higher-risk, higher-reactivity alternative.

Recommended Protocol: DIC/OxymaPure Coupling (Low Racemization)

This protocol is designed to maximize coupling efficiency while minimizing epimerization.

Materials:

  • This compound

  • Fmoc-protected amino acid-loaded resin

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Preparation: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure in DMF.

  • Coupling: Add the amino acid/OxymaPure solution to the resin. Add 3 equivalents of DIC to the reaction vessel.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress using the Kaiser test. A negative (yellow) result indicates complete coupling.

  • Washing: Once the reaction is complete, wash the resin with DMF (5 times) and DCM (3 times).

Caption: Workflow for High-Reactivity HATU Coupling of this compound.

Mechanistic Considerations: Why Reagent Choice Matters

The observed differences in performance, particularly concerning racemization, are rooted in the reaction mechanisms of the different coupling reagents.

G cluster_carbo Carbodiimide Pathway (e.g., DIC/Oxyma) cluster_uronium Uronium/Phosphonium Pathway (e.g., HATU/DIPEA) Carbo_Start R-COOH + DIC O_Acylisourea O-Acylisourea (Highly Reactive) Carbo_Start->O_Acylisourea + Oxyma Oxyma_Ester Oxyma Active Ester (Stable Intermediate) O_Acylisourea->Oxyma_Ester Rearrangement Peptide_Bond Peptide Bond (Low Racemization) Oxyma_Ester->Peptide_Bond + R'-NH2 Uronium_Start R-COOH + HATU + DIPEA Carboxylate R-COO- (Base-catalyzed) Uronium_Start->Carboxylate Active_Ester OAt Active Ester (Highly Reactive) Carboxylate->Active_Ester + HATU Racemization Racemization (via Enolization) Carboxylate->Racemization α-proton abstraction Peptide_Bond_U Peptide Bond Active_Ester->Peptide_Bond_U + R'-NH2

Caption: Simplified Mechanistic Pathways for Different Coupling Reagent Classes.

In the carbodiimide pathway, the formation of the relatively stable Oxyma active ester minimizes the concentration of the highly reactive O-acylisourea and reduces the time the activated amino acid is exposed to conditions that could cause racemization. Conversely, the uronium/phosphonium pathway relies on a base to generate the carboxylate anion, which then forms the active ester. The presence of the base, especially a strong one like DIPEA, creates a more favorable environment for the undesired enolization and subsequent racemization of the cysteine derivative. [11]

Conclusion and Recommendations

The successful incorporation of the sterically demanding and racemization-prone this compound into a peptide sequence is a balancing act between achieving high coupling efficiency and preserving stereochemical purity.

  • For routine synthesis and to ensure the highest stereochemical integrity, the DIC/OxymaPure coupling method is strongly recommended. The experimental evidence points to its superiority in minimizing racemization while maintaining high coupling yields.

  • Uronium/aminium and phosphonium salt-based reagents should be reserved for cases where carbodiimide-mediated coupling proves insufficient. If their use is unavoidable, protocols should be optimized to minimize racemization by avoiding pre-activation, using a weaker base, and ensuring immediate and thorough washing upon reaction completion.

  • Microwave-assisted SPPS can be a valuable tool to accelerate the coupling of sterically hindered amino acids. [12]However, the elevated temperatures can also increase the rate of racemization, necessitating careful optimization of reaction times and temperatures.

By understanding the interplay between steric hindrance, racemization, and the mechanism of action of different coupling reagents, researchers can develop robust and reliable protocols for the synthesis of complex peptides containing this compound, ultimately accelerating the pace of drug discovery and development.

References

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Rainier, J. D., et al. (2011). Electronic and Steric Effects on the Rate of the Traceless Staudinger Ligation. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. [Link]

  • Góngora-Benítez, M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783. [Link]

  • ResearchGate. (2018). Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: The truth behind the yield. [Link]

  • ResearchGate. (n.d.). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. [Link]

  • Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Subirós-Funosas, R., et al. (2013). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 18(9), 10749-10764. [Link]

  • Biotage. (2024). Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin?[Link]

  • Hibino, H., & Nishiuchi, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(6), 336-343. [Link]

  • Stanfield, S. J., & Riley, P. W. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9686-9742. [Link]

  • Manne, S. R., et al. (2020). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvent. Green Chemistry, 22(19), 6499-6507. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of H-D-Cys(trt)-OtBu HCl for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of research and drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of H-D-Cys(trt)-OtBu HCl (tert-butyl (2R)-2-amino-3-(tritylsulfanyl)propanoate hydrochloride), a frequently utilized protected amino acid in peptide synthesis.[1][2] This document is intended to be a critical resource for researchers, scientists, and all professionals involved in the laboratory use of this compound.

Understanding the Reagent: Chemical Profile and Associated Hazards

This compound is an essential building block in the field of peptide chemistry, where the trityl (Trt) and tert-butyl (OtBu) groups serve as protecting elements for the thiol and carboxyl functionalities, respectively.[1][2] While specific, comprehensive toxicity data for this compound is limited, it is imperative to treat it with the caution afforded to all laboratory chemicals. The primary hazards are associated with inhalation of its dust form, as well as skin and eye contact.[3]

A Safety Data Sheet (SDS) for a similar compound, S-Trityl-L-cysteine, classifies it as "Harmful if swallowed".[4] General safety precautions for similar chemicals include avoiding dust formation and contact with skin and eyes, and ensuring adequate ventilation.[3]

Table 1: Hazard Identification and Recommended Personal Protective Equipment (PPE)

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Inhalation May cause respiratory tract irritation.[5]Use in a well-ventilated area or a chemical fume hood.[3]
Skin Contact May cause skin irritation.Chemical-resistant gloves (e.g., nitrile), lab coat.[3]
Eye Contact May cause eye irritation.Safety glasses with side shields or chemical splash goggles.[5]
Ingestion Harmful if swallowed.[4]Do not eat, drink, or smoke when handling this product.[4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process designed to mitigate risks and ensure regulatory compliance. This workflow provides a clear path from the point of waste generation to its final, safe disposal.

G Figure 1: Disposal Workflow for this compound cluster_0 Pre-Disposal cluster_1 Collection & Storage cluster_2 Final Disposal a Step 1: Identify & Segregate Waste b Step 2: Select Appropriate Waste Container a->b c Step 3: Label Container Correctly b->c d Step 4: Collect Waste in Designated Area c->d e Step 5: Store Safely Pending Pickup d->e f Step 6: Arrange for Professional Disposal e->f

Experimental Protocol: Detailed Disposal Steps

1. Waste Identification and Segregation:

  • Unused Product: If the this compound is in its original, unopened container and is no longer needed, consider offering it to other research groups through a chemical exchange program. If it is to be disposed of, it must be treated as hazardous chemical waste.

  • Contaminated Materials: This is a broad category that includes any item that has come into contact with the chemical. This includes, but is not limited to:

    • Empty product containers.

    • Used Personal Protective Equipment (PPE) such as gloves and disposable lab coats.

    • Weighing boats, contaminated spatulas, and other disposable lab supplies.

    • Materials used for cleaning up spills of this compound.

  • Crucial Segregation: It is vital to segregate this compound waste from other waste streams.[6][7] Do not mix it with solvents, aqueous solutions, or other solid chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

2. Selection of an Appropriate Waste Container:

  • For solid this compound and other contaminated solid waste, use a durable, sealable, and chemically resistant container. A high-density polyethylene (HDPE) container with a secure screw-top lid is an excellent choice.[8]

  • For empty product containers, they must either be triple-rinsed with a suitable solvent (with the rinsate collected as hazardous waste) before being disposed of as non-hazardous glass or plastic, or the unrinsed container must be disposed of as hazardous waste.[9]

3. Proper Labeling of Waste Containers:

  • All hazardous waste containers must be clearly labeled in accordance with OSHA's Hazard Communication Standard.[10][11][12] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" or "tert-butyl (2R)-2-amino-3-(tritylsulfanyl)propanoate hydrochloride."

    • A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date on which the waste was first added to the container.[6]

    • The name and contact information for the responsible laboratory or Principal Investigator.

4. Collection of Waste at the Point of Generation:

  • Waste should be placed in its designated, labeled container immediately after it is generated. This practice minimizes the potential for spills, exposure, and cross-contamination.

  • Keep the waste container securely closed when not in active use.[8][9]

5. Storage in a Designated, Safe Location:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory.[8]

  • The SAA should provide secondary containment, such as a chemical-resistant tray or bin, to control any potential leaks.

  • The storage area should be located away from incompatible materials, sources of heat, and high-traffic areas.

6. Arrangement for Professional Disposal:

  • When the waste container is full, or after a designated accumulation time as per your institution's policy (often not to exceed 90 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[13]

  • Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or down the drain.[6][9][14]

Scientific Rationale for Disposal Procedures

Segregating this solid waste from other chemical waste streams is crucial to prevent unintended and potentially hazardous reactions.[7] For instance, mixing with strong oxidizing agents could lead to an exothermic reaction, while mixing with incompatible solvents could create a more hazardous mixture.

Fostering a Culture of Safety

The proper disposal of this compound is a fundamental aspect of responsible laboratory practice. By adhering to these guidelines, researchers and scientists not only ensure compliance with federal and local regulations but also actively contribute to a safer working environment for themselves and their colleagues. It is essential to always consult your institution's specific Environmental Health and Safety guidelines, as they may have additional requirements.

References
  • TCI Chemicals.
  • Echemi. H-TYR(TBU)
  • Carl ROTH.
  • MIT.
  • TCI Chemicals.
  • Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste.
  • ChemSupply Australia. Safety Data Sheet HYDROCHLORIC ACID 0.1 - <10.0%.
  • Chem-Impex. S-Trityl-L-Cysteine tert-butyl ester hydrochloride.
  • Vanderbilt University Medical Center.
  • Occupational Safety and Health Administration.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • C&EN.
  • Occupational Safety and Health Administration. 1910.
  • NSTA.
  • CDC.
  • TRC Companies. Lab Safety Services - Assessment & Compliance.
  • AAPPTec, LLC.
  • Occupational Safety and Health Administration. 1910.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Safety By Design.
  • Chem-Impex. S-Trityl-D-Cysteine tert-butyl ester hydrochloride.
  • NASP.
  • UCLA. Hazardous Waste Management Safety Video.
  • India Code. THE ENVIRONMENT (PROTECTION) ACT, 1986.
  • LKT Labs. S-Trityl-L-cysteine.
  • Sigma-Aldrich. H-Cys(Trt)-OtBu.HCl | 158009-03-1.
  • Bapeks. H-Cys(Trt)-OtBu.HCl.
  • BuyersGuideChem. H-D-Cys(Trt)-OtBu.HCl suppliers and producers.
  • ChemicalBook. H-L-Cys(Trt)-OtBuHCl | 158009-03-1*.
  • CymitQuimica. H-Cys(Trt)-OtBu.HCl.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.